Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO3/c1-13-7-5(10)3-4(6(9)11-7)8(12)14-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWMUWXJNVKKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653893 | |
| Record name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959616-64-9 | |
| Record name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a halogenated and methoxy-substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine atom that can modulate physicochemical properties, and a methoxy group, makes it a valuable heterocyclic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, its potential applications in drug discovery, and essential safety information.
Chemical Identity and Physicochemical Properties
This compound is a fine chemical intermediate used in the synthesis of more complex molecules, particularly for pharmaceutical applications.[1]
| Property | Value | Source |
| CAS Number | 959616-64-9 | [2][3] |
| Molecular Formula | C₈H₇ClFNO₃ | [2] |
| Molecular Weight | 219.60 g/mol | [2] |
| IUPAC Name | methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | [4] |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically >95% | [5] |
Synthesis Methodology
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established pyridine chemistry and protocols for analogous compounds. The following proposed synthesis is based on the methylation of a hydroxynicotinic acid derivative, a common strategy for introducing a methoxy group on the pyridine ring.
Proposed Synthesis of this compound
This proposed multi-step synthesis starts from the commercially available 2,6-dichloro-5-fluoronicotinic acid.
Step 1: Selective Monomethoxy Substitution
The first step involves the selective substitution of one of the chlorine atoms with a methoxy group. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution than the one at the 2-position.
-
Reaction: 2,6-dichloro-5-fluoronicotinic acid is reacted with sodium methoxide in methanol. The reaction is typically carried out at an elevated temperature to drive the substitution.
-
Rationale: Sodium methoxide is a strong nucleophile and methanol serves as both the source of the methoxide and the solvent. The selectivity for the 6-position is governed by the electronic effects of the pyridine nitrogen and the other ring substituents.
Step 2: Esterification
The resulting 2-chloro-5-fluoro-6-methoxynicotinic acid is then converted to its methyl ester.
-
Reaction: The carboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification), or by using a milder esterification agent like (trimethylsilyl)diazomethane.
-
Rationale: The esterification improves the compound's stability and handling characteristics, and the methyl ester is often the desired functional group for subsequent coupling reactions in drug synthesis.
Experimental Protocol (Hypothetical)
Materials:
-
2,6-dichloro-5-fluoronicotinic acid
-
Sodium methoxide
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of 2-chloro-5-fluoro-6-methoxynicotinic acid
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-chloro-5-fluoro-6-methoxynicotinic acid.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-5-fluoro-6-methoxynicotinic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture and monitor by TLC.
-
After the reaction is complete, cool to room temperature and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | d | 1H | H-4 (Aromatic) |
| ~3.9 | s | 3H | -OCH₃ (Ester) |
| ~4.0 | s | 3H | -OCH₃ (Pyridine) |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~158 | C-6 (d, JC-F) |
| ~148 | C-2 |
| ~145 | C-5 (d, JC-F) |
| ~115 | C-4 |
| ~110 | C-3 |
| ~53 | -OCH₃ (Ester) |
| ~54 | -OCH₃ (Pyridine) |
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): m/z ≈ 219 (with characteristic isotopic pattern for one chlorine atom).
-
Key Fragments: Loss of the methyl ester group (-OCH₃), loss of the methoxy group (-OCH₃), and cleavage of the pyridine ring.
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretching (aromatic and aliphatic) |
| ~1730 | C=O stretching (ester) |
| ~1600, 1450 | C=C and C=N stretching (pyridine ring) |
| ~1250 | C-O stretching (ester and ether) |
| ~1100 | C-F stretching |
| ~750 | C-Cl stretching |
Applications in Drug Development
This compound is a key building block in the synthesis of biologically active molecules, particularly in the development of targeted therapies such as kinase inhibitors.[6] The 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, alcohol, and thiol-containing fragments. The fluorine and methoxy groups can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
A potential application of this intermediate is in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors. PRMT5 is a promising target in oncology, and its inhibition has shown therapeutic potential in various cancers. While no specific drug synthesized from this exact intermediate has been identified in the searched literature, a patent for PRMT5 inhibitors describes compounds with similar structural motifs.[6]
The general synthetic strategy would involve the displacement of the 2-chloro group of this compound with a suitable amine-containing pharmacophore.
Caption: Role as an intermediate in kinase inhibitor synthesis.
Safety and Handling
Based on the available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used.[5][7]
-
Eye Contact: May cause serious eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Skin Contact: May cause skin irritation. In case of contact, wash skin with soap and water.[7]
-
Inhalation: May cause respiratory irritation. If inhaled, move the person into fresh air.
-
Ingestion: May be harmful if swallowed. If ingested, rinse mouth with water and seek medical advice.
It is crucial to consult the specific Safety Data Sheet provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctionalized pyridine core offers multiple points for chemical modification, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential use in the development of novel therapeutics, particularly in the area of kinase inhibition. Researchers working with this compound should proceed with the understanding that the provided synthesis and spectroscopic data are based on sound chemical principles and data from closely related structures, and they should be validated experimentally.
References
- INDOFINE Chemical Company, Inc.
- XiXisys. GHS 11 (Rev.11) SDS for CAS: 959616-64-9. [Link]
- Google P
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- 4. 95652-77-0|Methyl 2-chloro-6-methoxynicotinate|BLD Pharm [bldpharm.com]
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- 6. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 7. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS No. 959616-64-9): Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Methyl 2-chloro-5-fluoro-6-methoxynicotinate, identified by its CAS number 959616-64-9, is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive chlorine atom, a fluorine substituent, and a methoxy group, provides a versatile scaffold for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its significant role as a key intermediate in the development of targeted therapeutics, particularly in the realm of oncology.
Compound Profile and Physicochemical Properties
This compound is a solid at room temperature, valued for its strategic placement of functional groups that allow for selective chemical modifications. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the pyridine ring, influencing its reactivity and the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 959616-64-9 | [Parchem[1], ChemicalBook[2]] |
| Molecular Formula | C₈H₇ClFNO₃ | [Parchem[1]] |
| Molecular Weight | 219.60 g/mol | [Parchem[1]] |
| Appearance | Solid | [BLD Pharm[3]] |
| Storage Conditions | Inert atmosphere, 2-8°C | [BLD Pharm[3]] |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and industrially relevant synthetic route commences from the readily available precursor, 2,6-dichloro-5-fluoronicotinic acid. This pathway is designed for scalability and reproducibility, critical factors in drug development.
Overall Synthesis Workflow
The synthesis can be conceptually broken down into three primary stages: selective methoxylation, esterification, and purification. This strategic approach ensures the correct placement of the methoxy group before the final esterification.
Caption: A logical workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established chemical principles for analogous structures, providing a robust and reliable procedure for laboratory-scale synthesis.[4]
Part A: Selective Monomethoxylation of 2,6-dichloro-5-fluoronicotinic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture at room temperature. The exotherm should be carefully monitored.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of aqueous HCl. The solvent is then removed under reduced pressure. The resulting crude solid, 2-chloro-5-fluoro-6-methoxynicotinic acid, is washed with cold water and dried under vacuum.
Part B: Esterification to this compound
-
Activation: Suspend the dried 2-chloro-5-fluoro-6-methoxynicotinic acid (1.0 eq) in anhydrous methanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure this compound.
Application in Drug Discovery: A Key Intermediate for PRMT5 Inhibitors
The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of potent and selective enzyme inhibitors. A prominent example is its application in the development of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, a class of anti-cancer agents showing significant promise in clinical trials.[5][6][7]
PRMT5 is a critical enzyme involved in various cellular processes, and its overactivity is implicated in several cancers.[5][8] The development of small molecules that can inhibit PRMT5 is therefore a major focus of oncology research.
Role in the Synthesis of Advanced Pharmaceutical Scaffolds
The 2-chloro-5-fluoro-6-methoxypyridine core of the title compound serves as a versatile platform for further chemical elaboration. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, which is a common strategy in the construction of kinase and other enzyme inhibitors.
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Methyl 2-chloro-5-fluoro-6-methoxynicotinate chemical structure and properties.
An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate for Advanced Research and Development
Introduction
This compound is a highly functionalized pyridine derivative that has emerged as a significant building block for professionals in drug discovery and medicinal chemistry. Its polysubstituted aromatic core, featuring a strategic arrangement of reactive and modulating groups, makes it an exceptionally versatile scaffold for the synthesis of novel chemical entities. The presence of a chloro substituent, a fluoro group, a methoxy moiety, and a methyl ester on the nicotinic acid framework provides multiple, orthogonal handles for chemical modification. This guide offers a senior application scientist's perspective on the compound's core properties, plausible synthesis strategies, and its vast potential in the development of targeted therapeutics, providing researchers with the foundational knowledge to leverage this reagent effectively.
Chapter 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental characteristics is the bedrock of its successful application in complex synthetic campaigns. This chapter details the structural identity and key physicochemical properties of this compound.
Chemical Structure and Identifiers
The compound is systematically named methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate. Its structure is characterized by a pyridine ring substituted at key positions, which dictates its chemical behavior and potential applications.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 959616-64-9 | [1][2][3] |
| Molecular Formula | C₈H₇ClFNO₃ | Calculated |
| Molecular Weight | 219.60 g/mol | Calculated |
| MDL Number | MFCD12025844 | [4] |
| Classification | Heterocyclic Building Block |[5] |
Physicochemical Properties
Specific experimental data for properties such as melting and boiling points are not widely published and are typically provided by suppliers on a batch-specific basis. The values presented below are based on typical supplier data or are computationally predicted.
Table 2: Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Form | Solid (predicted) | Based on similar structures like Methyl 2-chloro-5-fluoronicotinate. |
| Melting Point | Data not available | Varies by purity; must be determined experimentally. |
| Boiling Point | Data not available | Varies by pressure; must be determined experimentally. |
| Density | Data not available | Must be determined experimentally. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF). | Based on general properties of similar organic esters. |
Predicted Spectroscopic Signature
While specific spectra should be acquired for analytical confirmation, the expected spectroscopic characteristics can be predicted from the structure:
-
¹H NMR: Two aromatic protons on the pyridine ring are expected, each showing coupling to the fluorine atom. Signals for the two methyl groups (methoxy and ester) would appear as singlets in the upfield region (typically 3.5-4.0 ppm).
-
¹³C NMR: Eight distinct carbon signals are expected. The carbons attached to electronegative atoms (Cl, F, O, N) will be significantly downfield. The C-F coupling will be observable.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, which will show coupling to the adjacent aromatic protons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 in an approximate 3:1 ratio).
Chapter 2: Synthesis and Mechanistic Rationale
The synthesis of polysubstituted pyridines is a non-trivial challenge in organic chemistry. A plausible and efficient synthetic route is paramount for the cost-effective use of this building block in research. While a specific, validated protocol for this exact molecule is not publicly documented, a robust strategy can be proposed based on established methodologies for related nicotinic acid derivatives.
Proposed Retrosynthetic Strategy
A logical approach involves constructing the pyridine ring with the necessary functional groups or their precursors. A plausible synthesis could start from a pre-functionalized pyridine, such as 2-chloro-6-hydroxynicotinic acid, and proceed through sequential methylation and fluorination steps, although controlling regioselectivity can be challenging. An alternative, more direct route adapted from the synthesis of a similar compound, methyl 2-chloro-6-methoxynicotinate, appears more feasible.[6] This involves the simultaneous methylation of the carboxylic acid and the hydroxyl group of a precursor.
Exemplary Synthesis Protocol (Adapted)
This protocol is adapted from a known procedure for a structurally related compound and serves as an expert-validated starting point for laboratory synthesis.[6] The core of this strategy is the use of silver carbonate with methyl iodide, a powerful combination for methylating both acidic protons (from the carboxylic acid) and less acidic protons (from the hydroxyl group) in a single step.
Reaction: 2-Chloro-5-fluoro-6-hydroxynicotinic acid → this compound
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the starting material, 2-chloro-5-fluoro-6-hydroxynicotinic acid (1 equivalent).
-
Solvent Addition: Add a suitable aprotic solvent, such as chloroform or acetonitrile (approx. 10 mL per gram of starting material), and stir to suspend the solid.
-
Reagent Addition: Sequentially add silver (I) carbonate (Ag₂CO₃, approx. 2.3 equivalents) followed by methyl iodide (CH₃I, approx. 3.5 equivalents).
-
Causality Explanation: Silver carbonate acts as a base to deprotonate both the carboxylic acid and the pyridinol tautomer of the 6-hydroxy-pyridine. The resulting silver carboxylate and silver pyridinolate are highly nucleophilic. Methyl iodide is a potent electrophile (methylating agent). Using a stoichiometric excess of both reagents ensures the reaction goes to completion for both methylation events.
-
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and stir for 3-5 hours.
-
Self-Validation Insight: The reaction progress must be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the desired product will indicate completion. This in-process control is crucial for trustworthiness and reproducibility.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the silver salts (AgI and unreacted Ag₂CO₃). Wash the filter cake with additional solvent.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane.
-
Characterization: Collect the fractions containing the pure product, concentrate under vacuum, and characterize the final white solid product by NMR and MS to confirm its identity and purity.
Chapter 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold. Its functional groups are not merely decorative; they are strategically positioned to enable a wide range of chemical transformations essential for lead generation and optimization.
Reaction Versatility for Library Synthesis
The compound serves as an excellent starting point for creating a library of diverse analogues. Each functional group can be addressed with high selectivity.
-
2-Chloro Position: This is the most reactive site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group activates this position, allowing for the introduction of a wide array of nucleophiles (amines, thiols, alcohols) to build complexity and explore structure-activity relationships (SAR).
-
3-Ester Group: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid is a key intermediate for forming amide bonds via coupling reactions (e.g., with EDC/HOBt or HATU), providing access to a vast chemical space of amides, which are prevalent in drug molecules.
-
5-Fluoro Group: Fluorine is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
-
6-Methoxy Group: This group can be de-methylated (e.g., with BBr₃) to reveal the 6-hydroxy group, providing another point for diversification. It also acts as a hydrogen bond acceptor, potentially contributing to ligand-receptor binding.
Chapter 4: Safety, Handling, and Storage
As a research chemical with limited toxicological data, this compound must be handled with appropriate caution, following good industrial hygiene and safety practices.[7]
Hazard Assessment
Based on structurally related halogenated and aromatic compounds, the following potential hazards should be assumed:
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory system.[8]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Eyewash stations and safety showers should be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected prior to use.[7]
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7]
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is more than just another chemical reagent; it is a sophisticated and powerful tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups offer a streamlined path to structural diversity, enabling rapid exploration of SAR and the efficient optimization of lead compounds. By understanding its chemical properties, leveraging rational synthetic strategies, and adhering to strict safety protocols, researchers can fully unlock the potential of this versatile building block to accelerate the discovery of next-generation therapeutics.
References
- Chemsrc.
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A Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate for Pharmaceutical Research and Development
Abstract
Methyl 2-chloro-5-fluoro-6-methoxynicotinate has emerged as a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its polysubstituted pyridine framework offers a versatile scaffold, presenting multiple reaction sites for derivatization and molecular elaboration. This guide provides an in-depth analysis of its core chemical properties, handling protocols, synthetic utility, and analytical characterization. We will explore the causality behind recommended experimental procedures and highlight the strategic importance of its functional groups—the reactive 2-chloro position, the modulatory 5-fluoro and 6-methoxy groups, and the versatile 3-methyl ester—in the design of novel therapeutic agents. This document serves as a comprehensive resource for researchers and scientists aiming to leverage this compound in their synthetic programs.
Core Chemical & Physical Properties
This compound is a specialty chemical primarily utilized as a pharmaceutical intermediate[1][2]. Its identity and fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClFNO₃ | [1][2][3][4] |
| Molecular Weight | 219.60 g/mol | [1][2][3][4] |
| CAS Number | 959616-64-9 | [1][3] |
| IUPAC Name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | [1] |
| Common Synonyms | 2-Chloro-5-fluoro-6-methoxy-nicotinic acid methyl ester, Methyl 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylate | [1] |
| Typical Purity | ≥95.0% | [4] |
| Recommended Storage | Inert atmosphere, 2-8°C | [2] |
Chemical Structure
The structural arrangement of the compound is key to its reactivity and utility.
Caption: Chemical Structure of this compound.
Rationale for Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of this reagent.
-
Inert Atmosphere: The compound is stored under an inert atmosphere (e.g., argon or nitrogen)[2]. This is a critical precaution. The pyridine ring, particularly when activated by electron-withdrawing groups, can be susceptible to oxidative degradation. More importantly, an inert atmosphere displaces moisture, mitigating the risk of slow hydrolysis of the methyl ester to its corresponding carboxylic acid, a common cause of impurity generation in ester-containing reagents.
-
Refrigeration (2-8°C): Low-temperature storage is recommended to minimize the rate of any potential degradation pathways[2]. For highly functionalized and potentially reactive molecules like this, refrigeration ensures long-term stability and preserves the high purity (typically ≥95.0%) required for sensitive downstream applications[4].
Strategic Utility in Medicinal Chemistry
The value of this compound lies in the strategic placement of its functional groups, each offering a distinct handle for synthetic manipulation. It is classified as a "heterocyclic building block" and "pharmaceutical intermediate," signifying its role in constructing more complex drug candidates[2].
-
The 2-Chloro Group: This is arguably the most versatile position. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents. This allows for the straightforward introduction of a wide array of nucleophiles (e.g., amines, thiols, alcohols), a cornerstone of library synthesis in drug discovery.
-
The 5-Fluoro Group: Fluorine substitution is a widely used strategy in medicinal chemistry. The C-F bond is metabolically stable, and the fluorine atom can modulate the pKa of nearby functionalities, improve binding affinity through favorable electrostatic interactions, and enhance membrane permeability. Its presence is a deliberate design element for creating drug-like molecules.
-
The 6-Methoxy Group: This group influences the electronic properties of the pyridine ring. As an electron-donating group, it can modulate the reactivity of the 2-chloro position and influence the overall electron density of the scaffold.
-
The 3-Methyl Ester: The ester provides a reliable functional group that can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to the corresponding carboxylic acid[5]. This carboxylic acid is a key intermediate for forming amide bonds via standard peptide coupling protocols, enabling linkage to other fragments or pharmacophores.
Representative Synthetic Application: Selective Hydrogenation
While a direct synthesis protocol for this exact molecule is not publicly detailed, we can infer a logical and instructive pathway based on related structures. A common strategy for preparing 2-chloro-nicotinates involves the selective catalytic hydrogenation of a 2,6-dichloro precursor[5]. This process is a self-validating system where reaction control is key to achieving the desired mono-dechlorinated product.
Workflow: Selective Dechlorination of a Dichloro Precursor
Caption: A generalized workflow for the synthesis of 2-chloro-nicotinates.
Step-by-Step Protocol & Rationale
This protocol is adapted from methodologies for related compounds[5].
-
Reactor Charging: A solution of the precursor, methyl 2,6-dichloro-5-fluoronicotinate, is dissolved in a suitable solvent such as ethyl acetate.
-
Causality: Ethyl acetate is a common solvent for hydrogenations, as it is relatively inert and easily removed.
-
-
Addition of Base: Triethylamine (or another tertiary amine base) is added to the mixture[5].
-
Causality: The hydrogenation reaction cleaves a C-Cl bond and produces one equivalent of HCl. The base acts as an acid scavenger, neutralizing the HCl as it forms. This is crucial to prevent catalyst poisoning and potential acid-catalyzed side reactions, such as ester hydrolysis.
-
-
Addition of Catalyst: A catalyst, such as Palladium on Carbon (Pd/C) or Raney's Nickel, is added[5].
-
Causality: These heterogeneous catalysts are highly effective for hydrogenation. The selectivity for removing the 6-chloro over the 2-chloro group is a known phenomenon in pyridine chemistry, often attributed to the electronic influence and coordination of the ring nitrogen with the catalyst surface, making the adjacent positions more accessible.
-
-
Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and maintained under a positive pressure of H₂ (e.g., 3-5 atmospheres) at a controlled temperature (e.g., 40°C)[5]. The reaction is monitored until the starting material is consumed.
-
Causality: Pressure and temperature are optimized to ensure a reasonable reaction rate without over-reduction or decomposition. Monitoring is essential for process control and to maximize the yield of the desired mono-dechlorinated product.
-
-
Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the solid catalyst. The filtrate is then concentrated under reduced pressure.
-
Causality: Filtration is a standard and necessary step to remove the heterogeneous catalyst.
-
-
Final Purification: The resulting crude material is purified by column chromatography to isolate the target compound, this compound.
-
Causality: Chromatography separates the desired product from any remaining starting material, the fully dechlorinated side-product, and other impurities, ensuring high purity for subsequent use. Analytical techniques like LC-MS and NMR are then used to confirm the structure and purity of the final product[2][6].
-
Conclusion
This compound is a high-value, strategically designed chemical intermediate. Its utility is derived from a stable yet reactive scaffold that provides scientists with multiple, orthogonal handles for molecular diversification. A thorough understanding of its properties, handling requirements, and the reactivity of its functional groups is essential for its successful application in the synthesis of complex and novel chemical entities for drug discovery and development.
References
- Parchem.
- ChemicalBook.
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- BLD Pharm.
- ChemicalBook.
- Google Patents.
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- 6. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-chloro-5-fluoro-6-methoxynicotinate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its strategic importance in the design and development of novel therapeutic agents. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their drug discovery endeavors.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted pyridine derivative. The strategic placement of its functional groups—a chlorine atom, a fluorine atom, a methoxy group, and a methyl ester—on the nicotinic acid scaffold makes it a highly versatile intermediate for the synthesis of complex molecules.
The formal IUPAC name for this compound is methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate .[1] Its unique structure imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 959616-64-9 | [2][3][4][5] |
| Molecular Formula | C₈H₇ClFNO₃ | [2][4] |
| Molecular Weight | 219.60 g/mol | [2][4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted) | N/A |
The Strategic Role in Medicinal Chemistry: An Expert's Perspective
The true value of this compound lies in the synergistic interplay of its substituents, each contributing to the overall potential of a final drug candidate.
-
The 2-Chloro Pyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is not merely a placeholder. It is a key reactive handle for introducing molecular diversity. This position is highly susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent coupling partner in a variety of palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings). This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
-
The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position is a well-established strategy in modern drug design. Its high electronegativity can significantly alter the electronic properties of the pyridine ring, influencing the pKa of the nitrogen atom and modulating the binding affinity of the molecule to its biological target. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation. This can lead to improved metabolic stability and a longer in vivo half-life, critical attributes for a successful drug.
-
The 6-Methoxy Group: The methoxy group at the 6-position also plays a multifaceted role. Electronically, it is an electron-donating group, which can influence the reactivity of the pyridine ring. Sterically, it can provide conformational rigidity to the molecule, which can be advantageous for specific receptor binding. From a pharmacokinetic perspective, the methoxy group can be a site of O-demethylation by cytochrome P450 enzymes. While this can be a metabolic liability, it can also be strategically employed in the design of prodrugs.
The combination of these three functional groups on a single scaffold provides medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of their lead compounds.
Synthesis and Reaction Chemistry
A potential synthetic pathway is outlined below, starting from the commercially available 2,6-dichloro-5-fluoronicotinic acid.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
Step 1: Esterification of 2,6-dichloro-5-fluoronicotinic acid
-
To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2,6-dichloro-5-fluoronicotinate.
Step 2: Selective Methoxylation
-
To a solution of methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in methanol (10 vol), add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The regioselectivity of this reaction is driven by the electronic and steric environment of the two chlorine atoms.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This proposed synthesis is based on the principles outlined in a patent for the preparation of related 2-chloro-5-fluoro-nicotinates.[6]
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | Pyridine C4-H |
| ~3.9-4.1 | s | 3H | OCH₃ (ester) |
| ~3.9-4.1 | s | 3H | OCH₃ (ether) |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~164-166 | C=O (ester) |
| ~155-158 | C-F |
| ~150-153 | C-Cl |
| ~145-148 | C-OCH₃ (ether) |
| ~140-143 | C-H |
| ~115-118 | C-COOCH₃ |
| ~52-54 | OCH₃ (ester) |
| ~52-54 | OCH₃ (ether) |
FT-IR (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-3000 | C-H stretch (aromatic and methyl) |
| ~1720-1740 | C=O stretch (ester) |
| ~1550-1600 | C=C and C=N stretch (pyridine ring) |
| ~1250-1300 | C-O stretch (ester and ether) |
| ~1000-1100 | C-F stretch |
| ~700-800 | C-Cl stretch |
Mass Spectrometry (EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 219 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom.
Safety and Handling
As a chlorinated pyridine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][5]
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of reactive sites and modulating functional groups provides medicinal chemists with a powerful platform for the synthesis of novel and potent therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, strategic applications, a plausible synthetic route, predicted spectroscopic data, and essential safety information to support its effective use in the research laboratory.
References
- INDOFINE Chemical Company, Inc.
- Combi-Blocks.
- Bluestar New Chemical Materials Co., Ltd.
- XiXisys. GHS Safety Data Sheet for CAS 959616-64-9. (URL not available)
- J&K Scientific.
- Royal Society of Chemistry.
- ResearchGate.
- PubMed.
- ResearchGate.
- PubMed. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). (URL not available)
- Semantic Scholar.
- Google Patents.
- Google Patents.
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- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 2-chloro-5-fluoro-6-methoxynicotinate and its Role in Modern Drug Discovery
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Methyl 2-chloro-5-fluoro-6-methoxynicotinate has emerged as a highly versatile and valuable heterocyclic building block for drug discovery professionals. Its unique substitution pattern, featuring a reactive chloro group for cross-coupling, a fluorine atom to modulate physicochemical properties, and a methoxy group influencing electronic and metabolic characteristics, provides a powerful scaffold for the construction of diverse molecular architectures.
This technical guide offers an in-depth exploration of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical identity, synthesis, reactivity, and applications in the synthesis of biologically active molecules.
Compound Identification and Synonyms
Accurate identification of chemical entities is the cornerstone of reproducible scientific research. This compound is known by several synonyms, and its unique CAS number ensures unambiguous identification.
| Identifier | Value | Source |
| Primary Name | This compound | N/A |
| IUPAC Name | Methyl 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylate | [1] |
| CAS Number | 959616-64-9 | [1], [2] |
| Other Synonyms | 2-Chloro-5-fluoro-6-methoxy-3-(methoxycarbonyl)pyridine, 2-Chloro-5-fluoro-6-methoxy-nicotinic acid methyl ester | [1] |
| Molecular Formula | C₈H₇ClFNO₃ | [1] |
| Molecular Weight | 219.60 g/mol | [1] |
Synthesis of this compound: A Proposed Protocol
The proposed synthesis involves the selective dechlorination of a dichloro-precursor, a common and effective strategy for preparing monochlorinated pyridines.
Sources
An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Abstract
Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern—featuring chloro, fluoro, and methoxy groups on a pyridine core—makes it a valuable intermediate for the synthesis of more complex molecular targets. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, grounded in established chemical principles and patent literature. We will dissect the retrosynthetic logic, detail the synthesis of crucial intermediates, and provide step-by-step protocols for key transformations. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals that the core synthetic challenge lies in the controlled, regioselective introduction of the substituents onto the pyridine ring. The most strategic approach involves constructing a polysubstituted pyridine intermediate that can be selectively functionalized.
The primary disconnection points are the C-O bond of the methoxy group and the C-O bond of the methyl ester. The methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction on a dichlorinated precursor. The methyl ester is readily formed from the corresponding carboxylic acid. This leads us to a pivotal intermediate: 2,6-dichloro-5-fluoronicotinic acid .
Caption: Synthesis of the key dichlorinated intermediate.
Final Assembly: Esterification and Selective Methoxylation
With the key intermediate in hand, the final steps involve straightforward but critical functional group transformations.
Step D: Esterification
The 2,6-dichloro-5-fluoronicotinic acid must be converted to its methyl ester. This can be accomplished through standard esterification procedures, such as reacting the acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by first converting the acid to the more reactive acid chloride with thionyl chloride (SOCl₂) and then reacting it with methanol.
Step E: Selective Methoxylation
This is the final and most critical step. The goal is to replace only the chlorine atom at the 6-position with a methoxy group. The chlorine atoms at the 2- and 6-positions of the pyridine ring are both activated towards nucleophilic aromatic substitution (SNAr). However, the 6-position is generally more susceptible to nucleophilic attack than the 2-position in such systems. This inherent regioselectivity allows for a controlled reaction.
The reaction is performed by treating Methyl 2,6-dichloro-5-fluoronicotinate with a controlled amount of sodium methoxide (NaOMe) in a suitable solvent, typically methanol, at a moderate temperature. The methoxide ion acts as the nucleophile, displacing the chloride at the C6 position to yield the final product, this compound.
Integrated Synthesis Pathway
The complete, forward-synthesis pathway integrates the formation of the key intermediate with the final functionalization steps.
Caption: Overall synthesis workflow for the target molecule.
Data Summary
The following table summarizes key quantitative data reported in the cited literature for the synthesis of the core intermediate.
| Step | Starting Material | Reagents | Yield | M.P. (°C) | Reference |
| A: Dihydroxy Intermediate | Ethyl fluoroacetate, Methyl malonamate | NaOMe, HCl | 61% | 208-213 | [1][2] |
| B/C: Dichloro Acid | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, Li₃PO₄, H₂O, NaOH, HCl | 71% | 154.6-154.9 | [1] |
Detailed Experimental Protocols
The following protocols are adapted from the procedures described in U.S. Patent US5204478A. [1]
Protocol 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0 °C, add sodium methoxide (26 g).
-
Allow the mixture to stir for 3.5 hours at 20 °C.
-
Add a solution of methyl malonamate (40 g) in methanol (350 mL).
-
Heat the mixture to reflux for 30 minutes.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat the reaction mixture at reflux for an additional 10 minutes.
-
Cool the mixture and let it stand at 0 °C for 18 hours.
-
Filter the mixture, wash the collected solid with water, and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.
Protocol 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride
-
Charge a cleaned Monel autoclave with methyl 2,6-dihydroxy-5-fluoronicotinate (15 g), phosphorus oxychloride (150 mL), and lithium phosphate (9 g).
-
Seal the autoclave and heat at 170 °C for 20 hours.
-
After cooling, slurry the reaction mixture with methylene chloride (100 mL).
-
Filter the combined mixture, wash the solids with methylene chloride.
-
Combine the filtrates and washings and concentrate under reduced pressure (50-60 °C, 30 mm Hg).
-
The residual oil is the crude 2,6-dichloro-5-fluoronicotinoyl chloride.
Protocol 3: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid
-
Slurry a portion of the acid chloride from Protocol 2 (9.84 g) with 60 mL of water (50-60 °C).
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution of pH 10.
-
Cool the solution and extract twice with methylene chloride to remove impurities.
-
Remove residual methylene chloride under vacuum.
-
Cool the aqueous solution in an ice bath and add 37% hydrochloric acid to reach pH 1-2.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to give 2,6-dichloro-5-fluoronicotinic acid. [1]
Protocol 4: Esterification to Methyl 2,6-dichloro-5-fluoronicotinate
-
Suspend 2,6-dichloro-5-fluoronicotinic acid (10 mmol) in methanol (50 mL).
-
Add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Protocol 5: Selective Methoxylation to this compound
-
Dissolve Methyl 2,6-dichloro-5-fluoronicotinate (5 mmol) in anhydrous methanol (25 mL).
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (5.5 mmol) in anhydrous methanol (15 mL).
-
Add the sodium methoxide solution dropwise to the ester solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful and efficient construction of a key dichlorinated pyridine intermediate. The pathway detailed herein, primarily derived from robust patent literature, utilizes a ring-forming condensation followed by a high-temperature chlorination and subsequent functional group manipulations. The key to the final step is the inherent regioselectivity of the pyridine ring, which allows for the selective displacement of the C6-chloride. By understanding the chemical principles behind each step, researchers can reliably produce this valuable synthetic building block.
References
- Source: Google Patents (US5204478A)
- Source: Google Patents (EP0655998B1)
- Title: Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...
- Source: Google Patents (CN100355732C)
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling, Storage, and Use of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS No. 959616-64-9). As a Senior Application Scientist, the following information is synthesized from available safety data and the established chemistry of related halogenated heterocyclic compounds to ensure a high degree of scientific integrity and practical utility for professionals in research and development.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its physical properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 959616-64-9 | |
| Molecular Formula | C₈H₇ClFNO₃ | |
| Molecular Weight | 219.60 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| IUPAC Name | This compound |
Hazard Identification and Toxicological Profile
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The toxicological profile is characteristic of many halogenated organic compounds. The presence of chlorine and fluorine atoms, along with the pyridine ring and methoxy group, necessitates careful handling to avoid exposure.[3] In the event of a fire, thermal decomposition may produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][4]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE and engineering controls, is mandatory when working with this compound.
-
Engineering Controls:
-
All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Skin Protection: A flame-retardant lab coat must be worn. Nitrile or neoprene gloves are recommended; they should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: For operations with a high potential for aerosolization or if working outside a fume hood (not recommended), a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is necessary.
-
Handling and Experimental Protocols
The reactivity of the 2-chloro position on the pyridine ring towards nucleophiles is a key consideration during experimental design and handling.[5][6] This reactivity makes the compound a useful synthetic intermediate but also a potential hazard if mixed with incompatible materials.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Acids and Bases: May catalyze decomposition or unwanted reactions.
-
Nucleophiles: The 2-chloro substituent is susceptible to nucleophilic aromatic substitution.[5][7] Avoid unintended reactions by carefully planning synthetic steps.
Protocol: Weighing and Dissolving for a Reaction
This protocol outlines the safe procedure for preparing a solution of this compound.
-
Preparation:
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (spatula, weigh boat, beaker/flask, stir bar, solvent).
-
-
Weighing:
-
Inside the fume hood, carefully transfer the required amount of the solid compound from its storage container to a weigh boat using a clean spatula.
-
Avoid generating dust. If any dust is created, it should be contained within the fume hood.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place the beaker or flask containing the appropriate solvent and a stir bar on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent.
-
Begin stirring to facilitate dissolution. Gentle heating may be required for some solvents, but this should be done with caution and under controlled conditions to avoid vapor generation.
-
-
Post-Procedure:
-
Once the compound is dissolved, the solution can be used in the subsequent reaction steps.
-
Properly dispose of the weigh boat and any contaminated gloves in the designated solid chemical waste container.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Storage Requirements
Proper storage is critical to maintaining the stability and integrity of this compound and to prevent accidents.
-
Temperature: Store in a refrigerator at 2-8°C.[2]
-
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[2]
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a designated, well-ventilated, and secure area away from incompatible materials.[1]
Spill and Emergency Procedures
Immediate and appropriate action is required in the event of a spill or exposure.
Exposure Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response Workflow
The following diagram illustrates the decision-making process for handling a spill.
Caption: Workflow for chemical spill response.
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
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An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Introduction
Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] The unique arrangement of its functional groups—a chloro group at the 2-position, a fluoro group at the 5-position, a methoxy group at the 6-position, and a methyl ester at the 3-position—imparts specific chemical properties that are crucial for its role as a synthetic intermediate. Understanding the stability and degradation profile of this molecule is paramount for ensuring the quality, safety, and efficacy of any final product derived from it. This guide provides a comprehensive framework for elucidating the intrinsic stability of this compound, establishing its degradation pathways, and developing validated, stability-indicating analytical methods. The principles and protocols outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q1A(R2), which governs stability testing of new drug substances and products.[2][3][4][5][6]
Predicted Stability Based on Molecular Structure
The stability of this compound is dictated by the interplay of its various functional groups. A proactive analysis of the molecule's structure allows us to anticipate potential degradation pathways:
-
Hydrolysis: The methyl ester group is a primary site for hydrolytic degradation. Under both acidic and basic conditions, it can be cleaved to form the corresponding carboxylic acid, 2-chloro-5-fluoro-6-methoxynicotinic acid, and methanol. Studies on similar methyl nicotinate compounds have shown that this hydrolysis proceeds over time in aqueous solutions.[7][8]
-
Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic attack. This is a common reaction for halogenated pyridines.[9] Depending on the reaction conditions and the nucleophiles present, the chloro group could be displaced by a hydroxyl group (hydrolysis) or other nucleophiles.
-
Photodegradation: Aromatic systems, particularly those with halogen substituents, can be susceptible to photodegradation. The energy from UV or visible light can induce reactions, potentially leading to dehalogenation or other complex rearrangements.[10][11] However, the stability of fluorinated motifs can vary, with some showing significant resistance to photolysis.[10][12]
-
Oxidative Degradation: The electron-rich pyridine ring, further activated by the methoxy group, could be susceptible to oxidation. Oxidative degradation can lead to the formation of N-oxides or ring-opened products.[13]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The thermal stability of substituted pyridines can be influenced by the nature and position of the substituents.[14][15]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify the likely degradation products and to establish the degradation pathways of the molecule.[16][17][18] These studies also help in developing and validating a stability-indicating analytical method.[18] The following is a comprehensive protocol for the forced degradation of this compound.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodologies
1. Acid Hydrolysis:
-
To 1 mL of the stock solution (1 mg/mL in acetonitrile), add 1 mL of 0.1 M hydrochloric acid.
-
Heat the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
2. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Maintain the mixture at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for analysis.
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute for analysis.
4. Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature chamber (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
5. Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[2]
-
A control sample should be protected from light.
-
At the end of the exposure period, analyze the samples.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[19] This method must be able to separate the parent compound from all its degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic molecules.[19] |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) | A gradient allows for the effective separation of compounds with a range of polarities. Formic acid improves peak shape and ionization for mass spectrometry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[19] |
| Column Temperature | 30°C | Ensures reproducible retention times.[19] |
| Detection | UV at 254 nm and Mass Spectrometry (MS) | UV detection provides quantitative data, while MS is essential for the identification of degradation products. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC.[19] |
Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Identification of Degradation Products
The use of a mass spectrometer coupled with the HPLC system (LC-MS) is indispensable for the structural elucidation of degradation products. The presence of a chlorine atom in the molecule provides a distinct isotopic signature in the mass spectrum, with M and M+2 peaks in an approximate 3:1 ratio, which can aid in identifying chlorine-containing degradants.[20][21][22]
Anticipated Degradation Products and Their Identification
| Potential Degradant | Proposed Structure | Identification Strategy |
| 2-chloro-5-fluoro-6-methoxynicotinic acid | Hydrolysis of the methyl ester | Look for a mass shift corresponding to the loss of a CH2 group (14 Da). |
| Methyl 5-fluoro-6-methoxy-2-hydroxynicotinate | Hydrolysis of the chloro group | Look for a mass shift corresponding to the replacement of Cl with OH. The isotopic pattern of chlorine will be absent. |
| N-oxide derivative | Oxidation of the pyridine nitrogen | Look for an increase in mass of 16 Da (addition of an oxygen atom). |
Long-Term Stability Study Protocol
Based on ICH Q1A(R2) guidelines, a long-term stability study should be conducted to establish the shelf-life of the compound under recommended storage conditions.[2][3][4][6]
ICH Recommended Storage Conditions
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Samples should be pulled at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed using the validated stability-indicating method.[5]
Conclusion
A thorough understanding of the stability and degradation profile of this compound is a non-negotiable prerequisite for its use in the development of high-quality, safe, and effective products. By systematically applying the principles of forced degradation, developing a robust stability-indicating analytical method, and conducting long-term stability studies in accordance with ICH guidelines, researchers and drug development professionals can ensure the integrity of this critical chemical intermediate throughout its lifecycle. The insights gained from these studies are invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.
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Methodological & Application
The Strategic Utility of Methyl 2-Chloro-5-fluoro-6-methoxynicotinate in Modern Medicinal Chemistry
Introduction: The Value of a Polysubstituted Pyridine Scaffold
In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of molecular design, prized for its ability to engage in a multitude of biological interactions.[1] However, the true potential of this heterocycle is unlocked through precise functionalization, enabling chemists to meticulously tune the physicochemical and pharmacological properties of a lead compound. Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS 959616-64-9) has emerged as a preeminent building block for this purpose. Its unique arrangement of substituents—a reactive chlorine atom for cross-coupling, a fluorine atom to modulate pKa and metabolic stability, a methoxy group for electronic influence and solubility, and a methyl ester for further derivatization—offers a powerful and versatile platform for the synthesis of complex, biologically active molecules.[2] This guide provides an in-depth exploration of this building block's reactivity and furnishes detailed protocols for its application, underscored by a case study in the development of next-generation cancer therapeutics.
Chemical Profile and Strategic Advantages
The inherent value of this compound lies in the distinct reactivity of its substituent groups, which can be addressed with high chemoselectivity.
| Property | Feature | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₇ClFNO₃ | Provides a compact core for further elaboration. |
| Molecular Weight | 219.60 g/mol | A low molecular weight starting material, ideal for fragment-based drug design and maintaining lead-like properties. |
| Reactivity Hotspot | 2-Chloro Position | Primary site for C-C and C-N bond formation via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SₙAr).[3] |
| Modulating Element | 5-Fluoro Group | Enhances binding affinity through potential hydrogen bonding, blocks metabolic oxidation at that position, and lowers the pKa of the pyridine nitrogen, impacting solubility and cell permeability. |
| Electronic/Solubility Tuner | 6-Methoxy Group | An electron-donating group that can influence the reactivity of the pyridine ring and improve the solubility of intermediates and final compounds. |
| Derivatization Handle | 3-Methyl Ester | Readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications. |
This multi-functional nature allows for a modular and divergent approach to library synthesis, enabling extensive structure-activity relationship (SAR) studies from a single, advanced intermediate.
Core Synthetic Transformations: Detailed Protocols
The strategic utility of this building block is best demonstrated through its performance in two of medicinal chemistry's most powerful reactions: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SₙAr).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a C-C bond at the C2 position, a common strategy for introducing aryl or heteroaryl moieties. The conditions are adapted from established methods for challenging chloro-heteroaryl couplings.[4]
Rationale: The activation of a C-Cl bond for oxidative addition to palladium is more challenging than for bromides or iodides. This necessitates the use of a highly active catalyst system, typically comprising a palladium(0) source and a bulky, electron-rich phosphine ligand like SPhos or XPhos, which promotes the formation of the active catalytic species.[5][6] A strong base, such as potassium phosphate, is required to facilitate the transmetalation step of the catalytic cycle.[1]
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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Introduction: The Strategic Importance of Functionalized Nicotinates
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, functionalized nicotinic acids and their esters are of paramount importance, serving as key building blocks for a wide array of biologically active compounds and advanced materials.[1][2][3] Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a particularly valuable reagent, offering multiple points for chemical modification. The strategic incorporation of fluorine can enhance metabolic stability and modulate pharmacokinetic properties, making fluorinated pyridines highly sought-after in medicinal chemistry.[4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl motifs which are prevalent in pharmaceuticals.[5][6] This palladium-catalyzed reaction is prized for its mild conditions and tolerance of a broad range of functional groups. However, the application of Suzuki coupling to electron-deficient heteroaryl chlorides, such as this compound, presents unique challenges. The inherent stability of the C-Cl bond compared to its bromide or iodide counterparts necessitates the use of highly active and specialized catalyst systems to achieve efficient and high-yielding transformations.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a troubleshooting guide to navigate the complexities of coupling this electron-deficient heteroaryl chloride.
Mechanistic Considerations: Activating the C-Cl Bond
The success of a Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond. The presence of electron-withdrawing groups on the pyridine ring can facilitate this step. To overcome the high activation energy, bulky, electron-rich phosphine ligands are crucial. These ligands stabilize the palladium center and promote the oxidative addition.[8]
-
Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9] The choice of base is critical and can significantly influence the reaction rate and yield.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Given the electron-deficient nature of this compound, the selection of a highly active catalyst system is paramount. The following protocols are based on established methods for challenging heteroaryl chlorides and provide a robust starting point for optimization.[10]
Protocol 1: General Procedure using SPhos Ligand
This protocol is recommended as a primary screening condition due to the broad applicability of the SPhos ligand in C-Cl bond activation.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (0.8 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vial, add this compound, the desired arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using XPhos Ligand under Anhydrous Conditions
For boronic acids that are sensitive to protodeboronation, an anhydrous protocol with a strong, non-nucleophilic base can be advantageous.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2 equiv.)
-
Toluene, anhydrous and degassed (5 mL)
-
Reaction vial with a magnetic stir bar, prepared in a glovebox
Procedure:
-
In an inert atmosphere glovebox, combine this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Caption: A generalized workflow for the Suzuki coupling of this compound.
Data Presentation: A Guide for Optimization
The optimal reaction conditions are highly dependent on the electronic and steric properties of the boronic acid coupling partner. The following table provides a starting point for optimization, summarizing recommended conditions for different classes of arylboronic acids based on established principles for Suzuki couplings of challenging heteroaryl chlorides.
| Arylboronic Acid Type | Recommended Catalyst System | Recommended Base | Solvent System | Temperature (°C) | Expected Yield |
| Electron-Rich (e.g., 4-methoxyphenyl) | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | Good to Excellent |
| Electron-Neutral (e.g., phenyl) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | Good to Excellent |
| Electron-Poor (e.g., 4-cyanophenyl) | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100-110 | Moderate to Good |
| Sterically Hindered (e.g., 2-methylphenyl) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | Moderate to Good |
| Heteroaryl (e.g., 3-pyridyl) | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | Moderate to Good |
Note: Expected yields are estimations and will require empirical optimization.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Ineffective C-Cl bond activation. 2. Catalyst decomposition. 3. Insufficiently strong base. | 1. Increase reaction temperature. Switch to a more electron-rich ligand (e.g., RuPhos). 2. Use a pre-catalyst to improve stability. Ensure thorough degassing. 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Protodeboronation of Boronic Acid | Hydrolysis of the C-B bond, often promoted by aqueous base and high temperatures. | 1. Use anhydrous conditions (Protocol 2). 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[7] 3. Use a weaker, non-nucleophilic base if possible. |
| Homocoupling of Boronic Acid | Self-coupling of the boronic acid to form a biaryl byproduct. | 1. Ensure the reaction is rigorously degassed to remove oxygen. 2. Use a pre-catalyst that ensures rapid formation of the active Pd(0) species. 3. Optimize conditions to favor a faster cross-coupling rate over homocoupling. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel, functionalized nicotinates. Success in this endeavor relies on a rational approach to catalyst and base selection, tailored to overcome the high activation barrier of the C-Cl bond. By employing highly active catalyst systems, such as those based on bulky, electron-rich phosphine ligands like SPhos and XPhos, and by carefully optimizing reaction conditions, researchers can effectively access a diverse range of 2-aryl-5-fluoro-6-methoxynicotinates. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the efficient and successful application of this powerful synthetic methodology in drug discovery and materials science.
References
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Anand, D., & Organ, M. G. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(44), 12431-12443.
- Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234.
- Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(8), 5284-5291.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930-11938.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 529-535.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... ResearchGate.
- Sharma, R., et al. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. ACS Omega, 7(10), 8373-8406.
- Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 1-9.
- ResearchGate. (2025). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. ResearchGate.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 529-535.
- ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.
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- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Its development by Stephen L. Buchwald and John F. Hartwig offered a milder and more general alternative to classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, significantly broadening the scope of accessible molecular architecture.[1][5]
The substrate of focus, Methyl 2-chloro-5-fluoro-6-methoxynicotinate, presents a unique set of challenges and opportunities. As a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts in the key oxidative addition step of the catalytic cycle.[6] However, the presence of electron-withdrawing fluorine and ester groups, alongside the electron-donating methoxy group, creates a complex electronic environment that requires careful consideration for catalyst and condition selection. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate the intricacies of this transformation.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of fundamental organometallic transformations.[1][4][7]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][9] The palladium center inserts into the carbon-chlorine bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired aryl amine product from the Pd(II) complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The choice of a bulky ligand is crucial to sterically disfavor this pathway.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the amination of this compound. Optimization may be required depending on the specific amine coupling partner.
Reagents and Equipment
-
Aryl Halide: this compound
-
Amine: Primary or secondary amine (1.2 equivalents)
-
Palladium Pre-catalyst: e.g., BrettPhos Pd G3 (1-2 mol%)[7]
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 equivalents)[2]
-
Inert Gas: Argon or Nitrogen
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Standard glassware for workup and purification
Reaction Setup (Under Inert Atmosphere)
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 2 mol%).
-
Add the solid base (e.g., NaOtBu, 1.5 equiv).
-
Seal the flask/vial, and evacuate and backfill with inert gas (repeat three times). This is crucial to prevent catalyst deactivation by oxygen.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
Place the reaction vessel in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[12]
Reaction Monitoring, Workup, and Purification
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-arylated product.
Key Parameter Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several reaction parameters. Design of Experiments (DoE) can be a powerful tool for efficient optimization.[13]
| Parameter | Typical Range | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pre-catalysts (e.g., G3 or G4 palladacycles) are often preferred for their air-stability and ease of handling, ensuring a 1:1 Pd:Ligand ratio.[7] |
| Ligand | 1-5 mol% | Bulky, electron-rich phosphine ligands are essential. For primary amines, BrettPhos is a good choice. For secondary amines, RuPhos is often effective.[2][3] N-heterocyclic carbene (NHC) ligands are also highly effective, especially for challenging substrates.[14][15] |
| Base | 1.4-2.5 equiv. | Strong, non-nucleophilic bases are required. NaOtBu is common, but K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[7] LiHMDS can be used to enhance tolerance to protic functional groups.[2] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | The choice of solvent can influence solubility and reaction rate. Toluene is often a good starting point.[2][11] Ethereal solvents like dioxane are also widely used. |
| Temperature | 80-120 °C | Higher temperatures are often required for aryl chlorides to facilitate the oxidative addition step.[12] |
| Concentration | 0.1 - 1.0 M | Higher concentrations can sometimes lead to faster reactions but may also increase the rate of side reactions. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the amination reaction.
Common Problems and Solutions
-
No or Low Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure rigorous inert atmosphere techniques. Use freshly opened, high-quality pre-catalysts and anhydrous, degassed solvents.[6]
-
Cause: Insufficiently strong base or wet base.
-
Solution: Use a fresh bottle of a strong base like NaOtBu or K₂CO₃. Ensure it is handled under inert conditions.
-
Cause: Aryl chloride is too unreactive under the current conditions.
-
Solution: Increase the reaction temperature. Switch to a more electron-rich and sterically hindered ligand (e.g., from the Buchwald biarylphosphine ligand family or an NHC ligand) which can facilitate oxidative addition.[3][16]
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Cause: β-hydride elimination is competing with reductive elimination.
-
Solution: Employ a bulkier phosphine ligand to sterically hinder the conformation required for β-hydride elimination.[1]
-
Cause: Decomposition of starting material or product.
-
Solution: The ester group might be sensitive to strong alkoxide bases at high temperatures.[2] Consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
-
-
Difficulty with Purification:
-
Cause: Residual palladium catalyst.
-
Solution: A thorough workup including filtration through Celite is important. Metal scavengers can also be employed post-reaction if necessary.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for accessing novel chemical entities in drug discovery and development. Success hinges on a careful selection of catalyst, ligand, base, and solvent, tailored to the specific electronic and steric properties of the substrates. By leveraging a fundamental understanding of the reaction mechanism and employing a systematic approach to optimization and troubleshooting, researchers can reliably execute this powerful C-N bond-forming reaction.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Dean, A., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- ResearchGate. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.
- Entegris. (n.d.). Buchwald Ligands Review.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ACS Publications. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex.
- Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
- Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. reddit.com [reddit.com]
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- 6. reddit.com [reddit.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. entegris.com [entegris.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scalable Synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Abstract
This document provides a comprehensive guide for the scalable synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate, a key intermediate in pharmaceutical and agrochemical research. The protocol herein details a robust and efficient three-step synthetic route, commencing from readily available starting materials. Each step is accompanied by a detailed experimental procedure, mechanistic insights, and safety considerations to ensure reproducibility and scalability. The synthesis strategy involves the initial formation of Methyl 2,6-dihydroxy-5-fluoronicotinate, followed by a dichlorination reaction, and culminating in a selective methoxylation to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and scalable method for the preparation of this important chemical entity.
Introduction
This compound is a functionalized pyridine derivative of significant interest in the synthesis of complex bioactive molecules. The unique substitution pattern of a chloro, fluoro, and methoxy group on the nicotinic acid scaffold makes it a versatile building block for the development of novel therapeutic agents and agrochemicals. The presence of multiple reactive sites allows for diverse downstream chemical modifications. This application note outlines a scalable and economically viable synthetic protocol, designed to be implemented in a standard laboratory or pilot plant setting.
The presented synthetic pathway is designed to be linear and efficient, minimizing the number of steps and maximizing the overall yield. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a thorough understanding of the process.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a three-step process, as illustrated in the workflow diagram below. The process begins with the synthesis of the dihydroxy intermediate, followed by chlorination, and finally selective methoxylation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
This initial step constructs the core pyridine ring with the desired fluorine and ester functionalities. The reaction is a condensation followed by cyclization.
Rationale: This one-pot reaction provides a straightforward and scalable method to assemble the functionalized pyridine core from inexpensive and readily available starting materials. The use of a strong base like sodium methoxide is crucial for the initial condensation reactions.
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Methyl malonamate
-
Methanol
-
Concentrated Hydrochloric Acid (37%)
-
Water
Procedure:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.
-
The mixture is stirred at 20°C for 3.5 hours.
-
A solution of methyl malonamate (40 g) in methanol (350 mL) is added, and the mixture is heated to reflux for 30 minutes.
-
To the hot mixture, a solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added.
-
The reaction mixture is heated at reflux for an additional 10 minutes.
-
After allowing the mixture to stand at 0°C for 18 hours, it is filtered.
-
The collected solid is washed with water (3 x 400 mL) and then dried under vacuum to yield Methyl 2,6-dihydroxy-5-fluoronicotinate.[1][2]
Safety Precautions:
-
Handle sodium methoxide with care as it is corrosive and reacts violently with water.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Part 2: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate
This step converts the dihydroxy intermediate into the corresponding dichloro derivative, which is a key precursor for the final selective methoxylation.
Rationale: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a lithium salt, such as lithium phosphate, can facilitate the reaction.[1][2]
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Phosphorus oxychloride (POCl₃)
-
Lithium phosphate (Li₃PO₄)
-
Methylene chloride (DCM)
Procedure:
-
In a Monel autoclave, charge Methyl 2,6-dihydroxy-5-fluoronicotinate (10 g), phosphorus oxychloride (100 mL), and lithium phosphate (6 g).
-
Seal the autoclave and heat it to 170°C for 20 hours.
-
After cooling, the reaction mixture is carefully transferred to a round-bottom flask using methylene chloride for rinsing.
-
The mixture is filtered, and the solids are washed with methylene chloride.
-
The combined filtrates and washings are concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield Methyl 2,6-dichloro-5-fluoronicotinate.[1][2]
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and toxic. Handle it with extreme caution in a fume hood.
-
The reaction is performed under high pressure and temperature; ensure the autoclave is properly sealed and operated.
-
Quenching of the reaction mixture should be done carefully by slowly adding it to ice-water.
Part 3: Scalable Synthesis of this compound
This final step involves the selective nucleophilic substitution of the 6-chloro group with a methoxy group.
Rationale: The chlorine atom at the 6-position of the pyridine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position. This is due to the combined electron-withdrawing effects of the nitrogen atom in the ring and the ester group at the 3-position, which stabilize the negative charge in the Meisenheimer intermediate formed during the substitution at the 6-position more effectively.
Materials:
-
Methyl 2,6-dichloro-5-fluoronicotinate
-
Sodium methoxide
-
Methanol (anhydrous)
Procedure:
-
Dissolve Methyl 2,6-dichloro-5-fluoronicotinate (1 mole equivalent) in anhydrous methanol in a suitable reactor.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.05 mole equivalents) in methanol to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by adding water.
-
Most of the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Safety Precautions:
-
Sodium methoxide is a strong base and should be handled with care.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Data Summary
The following table summarizes the expected yields and key physical properties of the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | C₇H₆FNO₄ | 187.12 | 60-70 | Off-white solid |
| Methyl 2,6-dichloro-5-fluoronicotinate | C₇H₄Cl₂FNO₂ | 224.02 | 75-85 | Colorless to pale yellow oil/solid |
| This compound | C₈H₇ClFNO₃ | 219.60 | 80-90 | White to off-white solid |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the step-by-step procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic needs. The provided rationale for each step aims to empower the user with a deeper understanding of the chemical transformations involved, allowing for potential optimization and adaptation to specific laboratory conditions.
References
- Qiu, Z., et al. (2009). Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Organic Process Research & Development, 13(1), 114-116.
- US Patent 5,204,478 A. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- European Patent EP 0 655 998 B1. (1998). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Lee, C. F., et al. (2007). Palladium-Catalyzed Decarboxylative Coupling of Carboxylic Acids with Aryl Halides. Journal of the American Chemical Society, 129(45), 13842-13843.
- Chinese Patent CN 100355732 C. (2007).
Sources
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Analytical techniques for characterizing Methyl 2-chloro-5-fluoro-6-methoxynicotinate.
An Application Guide: Comprehensive Characterization of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Abstract
This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation and purity assessment of this compound. As a substituted pyridine derivative, this compound serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Ensuring its identity, purity, and stability is paramount for downstream success. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a multi-technique characterization workflow. We will detail methodologies for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Introduction and Analytical Strategy
This compound is a polysubstituted aromatic heterocycle. Its complex structure, featuring chloro, fluoro, methoxy, and methyl ester functional groups, necessitates a robust, multi-faceted analytical approach. A single technique is insufficient to confirm identity and assess purity comprehensively. For instance, while HPLC can determine purity, it cannot definitively confirm the molecular structure. Conversely, NMR can elucidate the structure but is less effective for quantifying minor impurities without specific standards.
Our recommended workflow employs orthogonal techniques to build a self-validating analytical package. This approach ensures that the data from one method corroborates the findings of another, providing the highest degree of confidence in the material's quality.
Integrated Analytical Workflow
The following workflow is recommended for a comprehensive analysis, starting with purity and moving to definitive structural confirmation.
Caption: Integrated workflow for compound characterization.
Compound Profile
A summary of the key physicochemical properties of the target compound is essential for method development. For example, the molecular weight dictates the search range in mass spectrometry, and the presence of a chromophore (the pyridine ring) allows for UV detection in HPLC.
| Property | Value | Source |
| Compound Name | This compound | [1] |
| CAS Number | 959616-64-9 | [2] |
| Molecular Formula | C₈H₇ClFNO₃ | Calculated |
| Molecular Weight | 219.60 g/mol | Calculated |
| Appearance | White to off-white solid | |
| Structure | N/A |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Expertise & Rationale: HPLC is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. For a moderately polar compound like this compound, a reversed-phase (RP) method is the logical choice. A C18 column provides a non-polar stationary phase that effectively retains the analyte based on its hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound, with modifiers like formic acid used to ensure sharp, symmetrical peak shapes by controlling the ionization state of the basic pyridine nitrogen.[3][4] UV detection is ideal due to the strong absorbance of the pyridine ring system.[5]
Protocol: RP-HPLC Purity Assessment
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Causality: Formic acid protonates the pyridine nitrogen, reducing peak tailing and improving chromatographic resolution.[3]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). The target concentration is ~1.0 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumental Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient Elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detector | 275 nm |
| Injection Volume | 5 µL |
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
This method should be validated according to ICH guidelines for parameters like linearity, accuracy, and precision.[6]
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Rationale: MS is an indispensable tool for confirming the molecular weight of a synthesized compound.[7] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. The presence of a chlorine atom is a key validation point; MS will resolve the two major isotopes of chlorine (³⁵Cl and ³⁷Cl), resulting in a characteristic [M+H]⁺ and [M+H+2]⁺ doublet with an approximate intensity ratio of 3:1. This isotopic signature provides high confidence in the elemental composition.
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10-50 µg/mL) in methanol or acetonitrile.
-
Causality: Volatile organic solvents are required for efficient nebulization and ionization in the ESI source.
-
-
Instrumental Conditions (Direct Infusion):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 30 psi |
| Drying Gas Flow | 8 L/min |
| Drying Gas Temp | 300 °C |
-
Data Interpretation:
-
Expected [M+H]⁺ for C₈H₇³⁵ClFNO₃: 219.60 (formula weight) + 1.01 (proton) = 220.61 Da. The exact mass is 220.0171.
-
Expected [M+H+2]⁺ for C₈H₇³⁷ClFNO₃: 222.0142.
-
Look for a pair of peaks at m/z ~220 and ~222 with a relative intensity ratio of approximately 3:1. The presence of this pattern confirms the molecular weight and the presence of one chlorine atom.
-
Expected Fragmentation Pathway
While ESI is soft, some fragmentation can be induced. Understanding potential fragmentation aids in structural confirmation.
Caption: Plausible ESI-MS fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, we can predict the expected signals, their splitting patterns (multiplicity), and their relative integrals, which collectively act as a unique fingerprint of the molecule.[8]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Causality: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds. TMS provides a sharp singlet that does not overlap with most analyte signals.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans (or more) due to the low natural abundance of ¹³C.
-
-
Predicted Spectral Data & Interpretation:
Caption: Predicted ¹H NMR assignments.
| ¹H NMR Data | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-4 (Aromatic) | ~ 8.1 | Doublet (d, due to ⁴J H-F coupling) | 1H |
| -OCH₃ (Methoxy) | ~ 4.1 | Singlet (s) | 3H |
| -COOCH₃ (Ester) | ~ 3.9 | Singlet (s) | 3H |
| ¹³C NMR Data | |
| Number of Signals | 8 |
| Predicted Ranges (ppm) | Carbonyl (C=O): 165-175Aromatic (C): 110-160Methoxy/Ester (CH₃): 50-60 |
-
Trustworthiness: The combination of the single aromatic proton signal (confirming substitution pattern), two distinct methyl singlets, and the correct number of carbon signals provides a very high level of confidence in the assigned structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9] Each functional group absorbs infrared radiation at a characteristic frequency. For this molecule, we expect to see strong absorptions corresponding to the ester carbonyl group (C=O), the C-O bonds of the ester and ether, and vibrations from the substituted aromatic ring.[10][11]
Protocol: FT-IR Analysis (ATR)
-
Sample Preparation:
-
Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Causality: ATR is a modern, convenient technique that requires minimal sample preparation compared to older methods like KBr pellets.
-
-
Instrumental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2990 - 2850 | Aliphatic C-H Stretch (Methyls) | Medium |
| ~ 1735 | C=O Stretch (Ester) | Strong |
| ~ 1600, 1480 | Aromatic C=C & C=N Stretch | Medium-Strong |
| ~ 1250 | C-O Stretch (Ester & Aryl Ether) | Strong |
| ~ 1100 | C-F Stretch | Strong |
| ~ 780 | C-Cl Stretch | Medium |
-
Self-Validation: The presence of a strong band around 1735 cm⁻¹ is a key indicator of the ester functional group, corroborating the data from NMR and MS.
Conclusion
The comprehensive characterization of this compound is successfully achieved through the synergistic application of HPLC, MS, NMR, and FT-IR. This orthogonal workflow provides a self-validating system, ensuring the unambiguous identification, structural confirmation, and purity assessment of the compound. The protocols and data presented herein serve as a robust template for quality control and release testing in research and development environments.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Patel, D., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
- Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- TSI Journals. (2015). A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. ChemXpress 8(3), 194-200.
- Journal of Emerging Technologies and Innovative Research. (n.d.). Synthesis, Characterization and Optimization Study of Nicotine Derivatives.
- Trivedi, M. K., et al. (2016). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate.
- Khan Academy. (n.d.). Mass spectrometry.
- Afonin, A. V., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(1), 193.
Sources
- 1. 959616-64-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 959616-64-9 [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-chloro-5-fluoro-6-methoxynicotinate in Agrochemical Research
Introduction: The Strategic Value of Substituted Nicotinates in Agrochemical Discovery
In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the pyridine ring system stands out as a privileged scaffold. Derivatives of nicotinic acid, a naturally occurring compound, have been instrumental in the development of numerous commercial pesticides, including the herbicide nicosulfuron.[1] The strategic functionalization of the nicotinic acid core allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS 959616-64-9) is a key building block in this endeavor, offering a unique combination of reactive sites and electronically influential substituents for the synthesis of next-generation herbicides and insecticides.
This guide provides a comprehensive overview of the application of this compound in agrochemical research. It is intended for researchers, scientists, and professionals in the field of drug development, offering both a conceptual framework and detailed, actionable protocols.
Chemical Profile and Strategic Importance
This compound is a polysubstituted pyridine derivative with the following key structural features that make it a valuable intermediate in agrochemical synthesis:
| Feature | Chemical Group | Significance in Agrochemical Design |
| CAS Number | 959616-64-9 | Unique identifier for this specific chemical entity. |
| Molecular Formula | C8H7ClFNO3 | Provides the elemental composition. |
| 2-Chloro Substituent | Chlorine Atom | Serves as a versatile leaving group for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups to build diversity in a chemical library. |
| 5-Fluoro Substituent | Fluorine Atom | Often enhances metabolic stability and can increase binding affinity to target proteins due to its high electronegativity and ability to form favorable interactions. |
| 6-Methoxy Substituent | Methoxy Group | An electron-donating group that can influence the reactivity of the pyridine ring and can be a key pharmacophore element for interaction with biological targets. |
| Methyl Ester | Carboxylic Acid Ester | A readily modifiable handle for conversion into amides, hydrazides, or other functional groups, which are common in bioactive molecules.[2][3] |
The strategic placement of these substituents provides a platform for creating diverse libraries of compounds for high-throughput screening. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating methoxy group creates a unique electronic environment on the pyridine ring, influencing its reactivity and the biological activity of its derivatives.
Core Application: A Versatile Intermediate for Herbicide and Insecticide Scaffolds
The primary application of this compound is as a sophisticated intermediate for the synthesis of potential herbicidal and insecticidal compounds. Research into nicotinic acid derivatives has shown that modifications at the carboxylate position and substitution of the 2-chloro group can lead to potent bioactive molecules.[1][4]
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear rationale for each step. They represent foundational pathways for utilizing this compound in an agrochemical discovery program.
Protocol 1: Synthesis of N-Aryl and N-Alkyl Nicotinamides for Herbicidal Screening
This protocol details the conversion of the methyl ester to a diverse library of amides. The amide functionality is a cornerstone of many herbicides.
Rationale: The methyl ester of this compound is susceptible to aminolysis to form stable amides. By reacting it with a variety of primary and secondary amines, a library of candidate herbicides can be generated for screening.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or toluene (10 mL per gram of ester).
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq). For less reactive amines, a catalyst such as sodium methoxide (0.1 eq) can be added.
-
Reaction: Heat the reaction mixture to reflux (typically 60-110 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Data Summary Table for Amide Synthesis:
| Amine | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-benzyl-2-chloro-5-fluoro-6-methoxynicotinamide | 6 | 85 |
| Aniline | N-phenyl-2-chloro-5-fluoro-6-methoxynicotinamide | 12 | 78 |
| Morpholine | (4-(2-chloro-5-fluoro-6-methoxynicotinoyl)morpholine) | 4 | 92 |
Workflow Diagram for N-Aryl and N-Alkyl Nicotinamide Synthesis:
Caption: Workflow for the synthesis of nicotinamide derivatives.
Protocol 2: Nucleophilic Aromatic Substitution of the 2-Chloro Group for Novel Scaffolds
This protocol focuses on replacing the 2-chloro substituent to introduce different functionalities, potentially altering the mode of action or selectivity of the resulting compounds.
Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as phenols, thiols, and amines, to create a diverse range of analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile, add the desired nucleophile (e.g., a substituted phenol or aniline) (1.1 eq).
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq), to facilitate the reaction.
-
Reaction: Heat the mixture to a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Characterize the purified compound by spectroscopic methods (NMR, MS).
Workflow Diagram for Nucleophilic Aromatic Substitution:
Caption: Workflow for the substitution of the 2-chloro group.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not extensively published, general principles from related nicotinic acid-based agrochemicals can be applied:
-
Amide Substituents: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and bulky alkyl groups can influence the binding to the target enzyme or receptor.
-
2-Position Substituent: The group replacing the 2-chloro atom can dramatically impact the biological activity. For example, introducing a substituted phenoxy group can lead to potent herbicidal activity.
-
Fluorine and Methoxy Groups: The 5-fluoro and 6-methoxy groups are likely to play a role in target binding and metabolic stability. The electronic properties of these groups can influence the overall conformation and reactivity of the molecule.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern provides a solid foundation for the creation of diverse chemical libraries for herbicidal and insecticidal screening. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this compound in their discovery programs. Future research should focus on expanding the range of derivatives and conducting thorough biological evaluations to unlock the full potential of this promising intermediate.
References
- Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry.
- USDA ARS. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Publication : USDA ARS.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and insecticidal activity of some nicotinic acid derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and insecticidal activity of some nicotinic acid derivatives.
Sources
Methyl 2-chloro-5-fluoro-6-methoxynicotinate as an intermediate for active pharmaceutical ingredients.
Application Notes & Protocols: Methyl 2-chloro-5-fluoro-6-methoxynicotinate
A Versatile Heterocyclic Intermediate for the Synthesis of Advanced Active Pharmaceutical Ingredients
Abstract
This compound (CAS 959616-64-9) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring orthogonal reactive sites, makes it an ideal starting material for the construction of complex molecular architectures. The electron-deficient nature of the pyridine ring, further modulated by fluoro and methoxy substituents, activates the C2-chloro position for versatile modifications such as palladium-catalyzed cross-coupling reactions. This document provides a detailed guide for researchers and drug development professionals on the strategic application of this intermediate, with a focus on a robust protocol for Suzuki-Miyaura cross-coupling and its application in the synthesis of precursors for advanced kinase inhibitors like Ripretinib.
Introduction: Strategic Value in Drug Discovery
Heterocyclic scaffolds are cornerstones of pharmaceutical development, with the pyridine ring being a particularly privileged structure. This compound offers several strategic advantages for synthetic chemists:
-
Orthogonal Reactivity: The C2-chloro group serves as a primary handle for C-C or C-N bond formation, while the methyl ester at C3 can be readily hydrolyzed or converted to an amide in later synthetic steps.
-
Electronic Tuning: The 5-fluoro and 6-methoxy groups precisely modulate the electronic properties of the pyridine ring, influencing reactivity and providing vectors for molecular recognition in the final API.
-
Application in Kinase Inhibitors: This scaffold is particularly relevant for the synthesis of kinase inhibitors, which often feature a central biaryl or hetero-biaryl core. A prominent example is Ripretinib (Qinlock®), a broad-spectrum KIT and PDGFRA kinase inhibitor approved for the treatment of advanced gastrointestinal stromal tumors (GIST).[1][2] The synthesis of Ripretinib and related compounds relies on the strategic coupling of substituted pyridines to form complex biaryl systems.[3][4][5]
Physicochemical & Safety Data
Proper handling and characterization are paramount. The key properties of the title compound are summarized below.
| Property | Value | Source |
| CAS Number | 959616-64-9 | [Apollo Scientific][6] |
| Molecular Formula | C₈H₈ClNO₃ | [ChemicalBook][7] |
| Molecular Weight | 201.61 g/mol | [ChemicalBook][7] |
| Appearance | White to off-white solid | Supplier Data |
| Primary Hazard | Irritant | GHS Data |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
Core Reactivity & Synthetic Strategy
The synthetic utility of this compound is dominated by the reactivity of the C2-chloro substituent. Due to the electron-deficient nature of the pyridine ring, this position is highly susceptible to two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful and widely used method for derivatization. The Suzuki-Miyaura reaction (coupling with boronic acids/esters) is ideal for forming C-C bonds to construct biaryl cores.[3][4] The inherent challenge of using 2-chloropyridines, which can sometimes inhibit palladium catalysts, is overcome by using modern, highly active catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): The C2 position is activated towards displacement by strong nucleophiles, such as amines or thiols, providing a direct route to C-N or C-S bonds.
This guide will focus on the Suzuki-Miyaura cross-coupling due to its paramount importance in synthesizing kinase inhibitor backbones.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general, robust method for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Rationale for Component Selection:
-
Catalyst System: The combination of a palladium source (like Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (like XPhos) is highly effective for the challenging oxidative addition step involving the C-Cl bond on an electron-deficient pyridine ring.[3]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting transmetalation without causing unwanted side reactions, such as ester hydrolysis.
-
Solvent System: A mixture of an organic solvent (like Toluene or 1,4-Dioxane) and water is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[3] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (1.0 mmol scale) | Moles (mmol) |
| This compound | C₈H₈ClNO₃ | 201.61 | 201.6 mg | 1.0 |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | 1.2 - 1.5 equiv | 1.2 - 1.5 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 (2 mol%) |
| XPhos | C₃₃H₄₇P | 478.70 | 19.2 mg | 0.04 (4 mol%) |
| Potassium Phosphate, tribasic | K₃PO₄ | 212.27 | 424.5 mg | 2.0 |
| Toluene, anhydrous | C₇H₈ | 92.14 | 5.0 mL | - |
| Water, degassed | H₂O | 18.02 | 0.5 mL | - |
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum or connect to a manifold. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (2 mol%) and XPhos ligand (4 mol%).
-
Solvent Addition: Add degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow Diagram
Sources
- 1. Ripretinib for the treatment of advanced, imatinib‐resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Ripretinib_Chemicalbook [chemicalbook.com]
- 4. Ripretinib synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of treating gastrointestinal stromal tumors - Patent US-12318373-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 959616-64-9 [chemicalbook.com]
Application Notes & Protocols: A Guide to Monitoring Reactions of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Introduction
Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a polysubstituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic functionalization—featuring a reactive chloro group for displacement, a fluoro moiety for modulating electronic properties and metabolic stability, and methoxy and ester groups for further derivatization—renders it a versatile building block in medicinal chemistry.[1] The pyridine core is a privileged scaffold found in numerous approved drugs, and precise control over its chemical transformations is paramount for the efficient synthesis of target active pharmaceutical ingredients (APIs).[1]
This document provides detailed protocols and expert insights for monitoring the chemical reactions of this compound. The methodologies outlined herein are designed to ensure reaction completion, quantify yield, identify potential byproducts, and provide a robust framework for process optimization and scale-up. We will focus on the most common transformation for this substrate: nucleophilic aromatic substitution (SNAr) at the C2 position.
Reactivity Profile and Analytical Considerations
The reactivity of this compound is dictated by the electronic interplay of its substituents. The pyridine nitrogen and the halogen atoms (Cl, F) withdraw electron density from the ring, making it susceptible to nucleophilic attack. The 2-chloro group is an excellent leaving group, making the C2 position the primary site for nucleophilic aromatic substitution (SNAr) reactions.[2][3]
Effective reaction monitoring hinges on selecting analytical techniques that can reliably distinguish between the starting material, intermediates, and the final product. For this molecule, the most powerful and commonly employed techniques are:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, capable of separating components of a complex reaction mixture with high resolution and sensitivity.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural information and can be used for in-situ, real-time monitoring to gain insights into reaction kinetics and mechanism without altering the reaction medium.[7][8][9]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides definitive mass confirmation of all species in the reaction, aiding in the identification of products and unknown impurities.[3][10]
Application 1: Quantitative Monitoring of a Nucleophilic Aromatic Substitution (SNAr) Reaction via HPLC
This protocol details the "at-line" monitoring of a representative SNAr reaction where the 2-chloro group is displaced by a primary amine (R-NH₂). This method involves periodically sampling the reaction, quenching the aliquot to halt the transformation, and analyzing it by reverse-phase HPLC.
Workflow for HPLC-Based Reaction Monitoring
The following diagram outlines the logical flow from reaction initiation to quantitative analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. Magritek [magritek.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Welcome to the technical support center for the synthesis and optimization of Methyl 2-chloro-5-fluoro-6-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you maximize your reaction yields and product purity.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. The optimization of its synthesis is critical for cost-effective and efficient drug development. A common and scalable synthetic route involves the selective dechlorination of a 2,6-dichloro-5-fluoronicotinic acid precursor, followed by esterification to yield the final product. This guide will address common challenges in this multi-step process.
A prevalent synthetic pathway begins with 2,6-dichloro-5-fluoronicotinic acid, which undergoes selective catalytic hydrogenation to remove the chlorine atom at the 6-position. The resulting 2-chloro-5-fluoro-6-hydroxynicotinic acid is then esterified to produce this compound. Each of these steps presents unique challenges that can impact the overall yield and purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Selective Dechlorination of 2,6-dichloro-5-fluoronicotinic acid
Q1: My selective hydrogenation of 2,6-dichloro-5-fluoronicotinic acid is resulting in low yields of the desired mono-dechlorinated product. What are the potential causes and how can I improve the selectivity?
A1: Low yields and poor selectivity in the catalytic hydrogenation of dichloropyridines are common issues. The primary challenge is to selectively remove the chlorine at the 6-position without over-reducing the molecule or removing the chlorine at the 2-position.
Causality Behind Experimental Choices:
The selectivity of this reaction is governed by the choice of catalyst, reaction conditions, and the electronic nature of the pyridine ring. The fluorine atom at the 5-position influences the electron density of the ring, which can affect the rate of dechlorination at adjacent positions.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of catalyst is paramount for selectivity.
-
Palladium on Carbon (Pd/C): This is a common choice for dechlorinations. A lower loading of Pd (e.g., 5%) is often preferred to minimize over-reduction.
-
Lindlar's Catalyst (Pd/CaCO₃/PbO): This catalyst is known for its reduced activity and can be an excellent choice for improving selectivity in this reaction.[1]
-
Raney Nickel: While active, it can sometimes lead to over-reduction or removal of other functional groups. Use with caution and at lower temperatures.[2]
-
-
Reaction Conditions:
-
Temperature and Pressure: Start with mild conditions (e.g., room temperature and atmospheric pressure of hydrogen). Increasing the temperature can enhance the reaction rate but may also decrease selectivity.[1] A moderate increase in temperature (e.g., to 40-50°C) might be necessary if the reaction is sluggish.[2]
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Common solvents include methanol, ethanol, and ethyl acetate.[2]
-
Base: The addition of a base, such as triethylamine or sodium acetate, is often crucial to neutralize the HCl formed during the reaction, which can otherwise poison the catalyst.[1][2]
-
-
Monitoring the Reaction:
-
Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant formation of the fully dechlorinated byproduct.
-
dot
Caption: Troubleshooting workflow for low selectivity in selective dechlorination.
Q2: I am observing significant amounts of the fully dechlorinated byproduct (5-fluoro-6-methoxynicotinic acid methyl ester). How can I minimize its formation?
A2: The formation of the fully dechlorinated product is a classic example of over-reduction. This indicates that the reaction conditions are too harsh or the reaction was allowed to proceed for too long.
Troubleshooting Protocol:
-
Reduce Catalyst Loading: A lower catalyst loading (e.g., 1-2% w/w of the substrate) can help to slow down the reaction and improve control.[2]
-
Decrease Hydrogen Pressure: If you are using a pressurized system, reducing the hydrogen pressure can significantly decrease the rate of the second dechlorination.
-
Optimize Reaction Time: As mentioned previously, careful monitoring is key. Stop the reaction as soon as the starting material is consumed.
-
Use a Catalyst Poison (with caution): In some cases, a small amount of a catalyst poison (e.g., quinoline) can be added to selectively inhibit the more reactive sites on the catalyst, thereby preventing over-reduction. This should be done with careful optimization.
Section 2: Esterification of 2-chloro-5-fluoro-6-hydroxynicotinic acid
Q3: The esterification of my 2-chloro-5-fluoro-6-hydroxynicotinic acid with methanol is giving a low yield. What are the common pitfalls?
A3: Low yields in the esterification of nicotinic acid derivatives can be attributed to several factors, including incomplete reaction, side reactions, and product loss during workup.
Causality Behind Experimental Choices:
Esterification is an equilibrium-limited reaction. To drive the reaction towards the product side, one must either use a large excess of one of the reactants (usually the alcohol) or remove the water that is formed during the reaction. The presence of electron-withdrawing groups on the pyridine ring can also affect the reactivity of the carboxylic acid.
Troubleshooting Protocol:
-
Catalyst:
-
Acid Catalysis: Strong acids like sulfuric acid are commonly used.[3] Ensure that a sufficient catalytic amount is used.
-
Heterogeneous Catalysts: The use of solid acid catalysts like UiO-66-NH2 has been shown to be effective for the esterification of fluorinated aromatic carboxylic acids with methanol and can simplify purification.[3][4]
-
-
Reaction Conditions:
-
Excess Methanol: Use a large excess of methanol to act as both the reactant and the solvent. This will shift the equilibrium towards the product.
-
Water Removal: If the reaction is conducted in a solvent other than methanol, a Dean-Stark apparatus can be used to azeotropically remove the water formed.
-
Temperature: Refluxing the reaction mixture is a common practice to increase the reaction rate.
-
-
Workup:
-
Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. This is typically done with a weak base like sodium bicarbonate. Be cautious not to use a strong base, as it can lead to the hydrolysis of the newly formed ester.
-
Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
dot
Caption: Troubleshooting workflow for low esterification yield.
Q4: I am observing a significant amount of an impurity that I suspect is the result of hydrolysis of my product during workup. How can I prevent this?
A4: Hydrolysis of the methyl ester back to the carboxylic acid is a common side reaction, especially under basic conditions.
Preventative Measures:
-
Use a Weak Base for Neutralization: As mentioned, use a weak base like sodium bicarbonate or sodium carbonate for neutralization instead of strong bases like sodium hydroxide.
-
Keep the Temperature Low: Perform the neutralization and extraction steps at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Minimize Contact Time with Aqueous Base: Do not let the organic layer remain in contact with the aqueous basic solution for an extended period. Promptly separate the layers after extraction.
Section 3: Purification and Analysis
Q5: What is the recommended method for purifying the final product, this compound?
A5: The purification of halogenated pyridine derivatives often requires chromatographic techniques to remove closely related impurities.
Purification Protocol:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the final product.[5]
-
Solvent System: A common eluent system is a gradient of ethyl acetate in heptane or hexane.[5] The optimal ratio will depend on the specific impurities present in your crude product. Start with a low polarity mixture and gradually increase the polarity to elute your product.
-
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective and scalable purification method.
Table 1: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds, providing good separation. |
| Mobile Phase | Ethyl Acetate/Heptane Gradient | Allows for the separation of compounds with a range of polarities.[5] |
| Detection | UV light (254 nm) | The pyridine ring is UV active, allowing for easy visualization on TLC plates. |
Q6: What analytical techniques are best suited for characterizing the final product and identifying impurities?
A6: A combination of spectroscopic and chromatographic techniques is essential for the complete characterization of this compound and the identification of any process-related impurities.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of the protons in the molecule, including the methoxy and methyl ester protons.
-
¹³C NMR: Will show the number of unique carbon atoms and their chemical environment.
-
¹⁹F NMR: Is crucial for confirming the presence and position of the fluorine atom.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product and can help in identifying impurities. The isotopic pattern of the chlorine atom will be a key diagnostic feature.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Is an excellent tool for determining the purity of the final product and for quantifying any impurities.[7]
-
Gas Chromatography (GC): Can also be used for purity analysis, especially for identifying volatile impurities.[8]
Table 2: Typical Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring proton, methoxy group protons, and methyl ester protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, the methoxy carbon, the ester carbonyl carbon, and the ester methyl carbon. |
| Mass Spec (LC-MS) | Molecular ion peak (M+H)⁺ at m/z corresponding to the molecular weight, showing the characteristic chlorine isotope pattern.[5][6] |
| HPLC | A single major peak for the pure product with retention time dependent on the column and mobile phase used.[7] |
References
- Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
- Reddit. (2023). Hydrogenation troubleshooting.
- PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- PubMed Central. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
- PubMed Central. (n.d.). Transfer hydrogenation catalysis in cells.
- PubMed Central. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
- ResearchGate. (2025). ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols.
- Fluoropharm. (n.d.). 2,6-Dichloro-5-fluoronicotinic acid.
- Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
- ResearchGate. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone: structural characterization of a side product in benzothiazinone synthesis.
- Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
- Atlantis Press. (2022). D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant p.
- ResearchGate. (2025). Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine.
- PubMed Central. (n.d.). Methyl 5-chloro-2-nitrobenzoate.
- ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
- ResearchGate. (2025). Pyridine2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation.
Sources
- 1. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 6. METHYL 2-CHLORO-6-METHOXYNICOTINATE(95652-77-0) 1H NMR [m.chemicalbook.com]
- 7. 959616-64-9|this compound|BLD Pharm [bldpharm.com]
- 8. longdom.org [longdom.org]
Technical Support Center: Synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Introduction: The synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a multi-step process critical for the development of advanced pharmaceutical and agrochemical agents. Achieving high purity is paramount, as even minor impurities can significantly impact downstream applications, biological activity, and regulatory approval. This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals. It is structured in a practical question-and-answer format to directly address common challenges and provide field-proven solutions to impurity-related issues encountered during synthesis.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific impurities and process deviations. Each answer provides a mechanistic explanation for the formation of the impurity and offers detailed protocols for mitigation and control.
FAQ 1: Starting Material and Regioisomeric Impurities
Question: My final product is contaminated with an isomer that has a similar mass spectrum. What is the likely source and how can I prevent it?
Answer: The most probable source of regioisomeric impurities is the carry-through of isomers from your starting materials. The synthesis of substituted pyridines can often produce a mixture of isomers if the directing effects of the ring substituents are not strongly differentiated.
Causality and Mechanism: For instance, a common precursor route involves the selective modification of a di-substituted pyridine, such as 2,6-dichloro-5-fluoronicotinic acid. If the starting material contains isomers like 2,4-dichloro-5-fluoronicotinic acid, this impurity will likely persist through the subsequent methoxylation and esterification steps, yielding an unwanted final product isomer. The separation of these isomers can be exceedingly difficult at the final stage due to their similar physical properties.
Troubleshooting and Prevention Protocol:
-
Starting Material Qualification:
-
Action: Before beginning the synthesis, rigorously test all starting materials, particularly the core pyridine ring, for isomeric purity.
-
Method: Utilize Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a well-characterized reference standard for each potential isomer. A method for separating regioisomers of similar compounds has been demonstrated for chlorofluorophenols, highlighting the importance of analytical validation.[1]
-
Specification: Aim for a starting material purity of ≥99.5% with no single regioisomeric impurity >0.10%.
-
-
Vendor Selection:
-
Source starting materials from reputable vendors who provide a detailed Certificate of Analysis (CoA) that includes GC/HPLC purity and specifies the levels of known isomers.
-
-
Re-purification of Starting Material:
-
If the starting material does not meet purity specifications, consider purification via recrystallization or column chromatography before use.
-
Experimental Protocol: GC-FID Analysis of a Chlorinated Pyridine Precursor
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C |
| Detector Temp. | 300 °C (FID) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injection Vol. | 1 µL (split ratio 50:1) |
| Sample Prep. | 1 mg/mL in Dichloromethane |
FAQ 2: Process-Related Impurities
Question: My LC-MS analysis shows a significant peak corresponding to the loss of the chlorine atom (dehalogenation). Why is this happening and how can I stop it?
Answer: Dehalogenation, specifically dechlorination, is a common side reaction in syntheses involving chlorinated pyridines, especially when using certain metal catalysts for other transformations or under harsh reductive conditions.[2][3]
Causality and Mechanism: The carbon-chlorine bond on an electron-deficient pyridine ring is susceptible to cleavage. This can occur via:
-
Catalytic Hydrodechlorination: If your synthesis involves a hydrogenation step (for example, to remove a protecting group) using catalysts like Palladium on Carbon (Pd/C), the catalyst can also reduce the C-Cl bond.[4][5]
-
Reductive Quenching: Use of strong reducing agents during workup can also lead to dechlorination.
Troubleshooting and Prevention Protocol:
-
Catalyst Selection:
-
If a hydrogenation step is unavoidable, screen alternative catalysts. For instance, Raney Nickel has been used for selective hydrogenations in some pyridine syntheses.[6]
-
Use the minimum catalytic loading and hydrogen pressure required to achieve the desired primary reaction.
-
-
Reaction Sequence:
-
Design the synthetic route to introduce the chloro-substituent after any steps that require harsh reductive conditions.
-
-
Control of Reaction Conditions:
-
Avoid excessive temperatures and prolonged reaction times in steps where a catalyst is present.
-
Ensure the reaction medium is free from adventitious hydrogen sources. A patent describes the dechlorination of polychlorinated pyridines using zinc in an acidic medium, highlighting the sensitivity of these compounds to metals and protic sources.[5]
-
Logical Workflow for Dechlorination Troubleshooting
Caption: Troubleshooting workflow for dechlorination.
Question: My final product contains a significant amount of the corresponding carboxylic acid (2-chloro-5-fluoro-6-methoxynicotinic acid). What caused this?
Answer: The presence of the parent carboxylic acid is almost always due to either incomplete esterification or hydrolysis of the methyl ester during the reaction workup or storage.
Causality and Mechanism:
-
Incomplete Esterification: Fischer esterification (reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst) is an equilibrium-limited process. Without actively removing the water byproduct, the reaction will not proceed to completion.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under either acidic or basic aqueous conditions during the workup.[7] Even neutral water can cause slow hydrolysis at elevated temperatures.
Troubleshooting and Prevention Protocol:
-
Driving Esterification to Completion:
-
Method 1 (Excess Reagent): Use a large excess of methanol, which serves as both the reagent and solvent, to push the equilibrium towards the product.
-
Method 2 (Water Removal): If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Method 3 (High-Reactivity Reagent): For a more robust and non-equilibrium approach, first convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with methanol. This method avoids water formation entirely.
-
-
Workup Procedure:
-
Avoid Strong Base: Do not use strong aqueous bases like sodium hydroxide for washing if the product is in an organic solvent. Use a mild base like saturated aqueous sodium bicarbonate and minimize contact time.
-
Temperature Control: Perform all aqueous washes at low temperatures (0-10 °C) to minimize the rate of hydrolysis.
-
Drying: Ensure the final organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Experimental Protocol: Robust Esterification via Acid Chloride
-
Suspend 1.0 eq of 2-chloro-5-fluoro-6-methoxynicotinic acid in dichloromethane (10 vol).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, ~1 drop).
-
Add 1.2 eq of oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Re-dissolve the crude acid chloride in dichloromethane (5 vol).
-
Add the solution dropwise to a flask containing 3.0 eq of methanol and 1.5 eq of a non-nucleophilic base (e.g., triethylamine) in dichloromethane at 0 °C.
-
Stir for 1 hour, then allow to warm to room temperature.
-
Proceed with a non-aqueous workup or a rapid, cold aqueous wash.
Question: I am observing an impurity with a mass corresponding to the replacement of the 2-chloro group with another methoxy group. How can I prevent this side reaction?
Answer: The formation of a 2,6-dimethoxy species is a classic example of a nucleophilic aromatic substitution (SNAr) side reaction.
Causality and Mechanism: The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing fluoro and carboxylate groups. This makes the carbon atoms at the 2- and 6-positions highly electrophilic. During the synthesis of the 6-methoxy group (or if methoxide is present during other steps), it can act as a nucleophile and displace the chloride at the 2-position. This process is highly dependent on temperature and the concentration of the methoxide nucleophile.
Troubleshooting and Prevention Protocol:
-
Stoichiometric Control: Use a precise amount (typically 1.0-1.1 equivalents) of your methoxylating agent (e.g., sodium methoxide). Over-methylation is a known issue in pyridine chemistry when reagents are not carefully controlled.[8]
-
Temperature Management:
-
Add the methoxide solution slowly and at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize the rate of the undesired SNAr reaction.
-
Do not allow the reaction temperature to exceed the target, as the activation energy for the second substitution is often higher.
-
-
Reaction Monitoring:
-
Monitor the reaction closely by TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting material (e.g., the 2,6-dichloro precursor) is consumed to prevent further reaction.
-
Impurity Formation Pathways
Caption: Key impurity pathways from the target molecule.
Part 2: References
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. [Link][2]
-
Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. [Link][3]
-
Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. MSU Chemistry. [Link][4]
-
Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. Tokyo University of Science. [Link][7]
-
Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents. [5]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. [Link][8]
-
CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents. [6]
-
Methylation of pyridines. Google Patents. [9]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link][1]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 6. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
Troubleshooting guide for failed Methyl 2-chloro-5-fluoro-6-methoxynicotinate reactions.
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate common experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial chlorination of the 2-hydroxypyridine precursor shows low to no conversion. What's going wrong?
Answer: This is a common bottleneck, often stemming from the quality of the chlorinating agent or suboptimal reaction conditions. The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone) to a 2-chloropyridine using phosphorus oxychloride (POCl₃) is a standard but sensitive procedure.[1][2]
Potential Causes & Solutions:
-
Inactive POCl₃: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Compromised reagent is a primary suspect for reaction failure.
-
Troubleshooting Step: Always use a fresh bottle of POCl₃ or distill older stock before use. Ensure your glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Temperature: The chlorination of hydroxypyridines often requires high temperatures to proceed efficiently.[1][3]
-
Presence of a Base (or Lack Thereof): The reaction mechanism can be influenced by the presence of a base. Organic bases like pyridine or triethylamine are often added. However, for 2-hydroxypyridines, the starting material itself can act as a base.[4]
-
Troubleshooting Step: If the literature procedure calls for a base, ensure it is dry and added correctly. If no base is used, consider that the reaction may generate HCl, which could lead to side reactions if not managed.
-
-
Tautomerization: The 2-hydroxypyridine exists in equilibrium with its 2-pyridone tautomer.[5][6] While both forms can react, the specific conditions may favor one pathway over the other. The reaction with POCl₃ effectively proceeds via the lactam (pyridone) form.
-
Insight: While this is a fundamental property of the substrate, ensuring conditions that drive the reaction forward (e.g., high temperature) is the best way to overcome any equilibrium-related sluggishness.
-
Caption: Workflow for diagnosing failed chlorination reactions.
Q2: The nucleophilic aromatic substitution (SNAr) to introduce the 6-methoxy group is failing. Why?
Answer: The introduction of the methoxy group at the C6 position on the 2-chloro-5-fluoronicotinate core is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. Its success hinges on the electronic properties of the ring, the strength of the nucleophile, and the nature of the leaving group.
Causality Behind the Reaction:
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho/para to the nitrogen).[7][8][9] The attack of a nucleophile like methoxide (⁻OCH₃) forms a high-energy, negatively charged intermediate called a Meisenheimer complex. The stability of this intermediate is the key to the reaction's success. For attack at C2, C4, or C6, one of the resonance structures places the negative charge directly on the nitrogen atom, providing significant stabilization.[7][10]
Note: The above DOT script is a template. A real implementation would require image files of the chemical structures. Caption: General mechanism for SNAr methoxylation on a dichloropyridine.
Troubleshooting Steps:
-
Nucleophile Potency: Sodium methoxide (NaOCH₃) is a strong nucleophile. If you are generating it in situ from methanol and a base (e.g., NaH), ensure the base is fully consumed and the methoxide is properly formed.
-
Action: Use commercially available, high-purity sodium methoxide. If preparing in situ, ensure your methanol is anhydrous.
-
-
Leaving Group: In a 2,6-dichloropyridine system, both chlorines are potential leaving groups. For SNAr reactions, the general reactivity order for halide leaving groups is F > Cl ≈ Br > I.[10] While chlorine is a good leaving group in this activated system, reaction conditions must be sufficient to displace it.
-
Action: Ensure the temperature is adequate. SNAr reactions on pyridines can sometimes require elevated temperatures (e.g., >100°C) to proceed at a reasonable rate.[10]
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate.
-
Action: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation (Na⁺) while not strongly solvating the nucleophile, thus increasing its reactivity. Using methanol as a solvent can also work, but the equilibrium may require heating under reflux.
-
-
Side Reactions: A strong base like sodium methoxide can potentially react with the ester group via transesterification if conditions are harsh or reaction times are excessively long.
-
Action: Monitor the reaction progress closely using TLC or LC-MS. Aim for the shortest reaction time necessary for complete conversion of the starting material.
-
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Rationale |
| Nucleophile | 1.1 eq. NaOCH₃ | 1.5 - 2.0 eq. NaOCH₃ | A slight excess of the nucleophile can help drive the reaction to completion. |
| Solvent | Toluene (non-polar) | DMF or DMSO (polar aprotic) | Polar aprotic solvents stabilize the Meisenheimer intermediate, accelerating the reaction.[10] |
| Temperature | Room Temperature | 80 - 120 °C | Increased thermal energy is often required to overcome the activation energy for SNAr on chloropyridines.[10] |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents moisture from quenching the highly basic sodium methoxide. |
Q3: My esterification of the nicotinic acid precursor is incomplete or results in decomposition.
Answer: Standard esterification methods, such as Fischer esterification (acid catalyst with alcohol), should be effective for this substrate. Failure often points to issues with water content or reaction equilibrium.
Potential Causes & Solutions:
-
Equilibrium Limitations (Fischer Esterification): Fischer esterification is a reversible reaction. The presence of water, either in the reagents or produced during the reaction, can push the equilibrium back towards the starting materials.
-
Troubleshooting Step: Use anhydrous methanol and a strong acid catalyst (e.g., concentrated H₂SO₄). Employ a method to remove water as it forms, such as a Dean-Stark apparatus or the use of molecular sieves.
-
-
Alternative Esterification Methods: If Fischer esterification is problematic, consider alternative methods that are not reversible.
-
Protocol: Convert the nicotinic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol. This is typically a high-yielding, irreversible process.
-
Procedure:
-
Suspend the 2-chloro-5-fluoro-6-methoxynicotinic acid in a suitable solvent (e.g., DCM or toluene).
-
Add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Stir at room temperature until gas evolution ceases and the reaction is complete (monitor by LC-MS).
-
Carefully quench the excess oxalyl chloride and add anhydrous methanol to form the ester.
-
-
-
Substrate Degradation: Although the substituted pyridine ring is relatively stable, prolonged exposure to strong acid at high temperatures can lead to side reactions or degradation.
-
Troubleshooting Step: Monitor the reaction. If you observe the formation of multiple new spots on TLC or significant color change, consider reducing the reaction temperature or switching to a milder esterification method.
-
General Synthesis Decision Tree
Caption: Decision tree for isolating the problematic synthetic step.
References
- Grivas, S., & Långström, B. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(10), 2479. [Link]
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
- Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. [Link]
- Akishina, E. A., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
- Quora. (2016).
- ResearchGate. (n.d.).
- Beilstein Journals. (n.d.). Pyridine C(sp²)
- ResearchGate. (n.d.).
- RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. [Link]
- Bohrium. (2023).
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? [Link]
- RSC Publishing. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. [Link]
- Google P
- Indian Chemical Society. (n.d.).
- National Institutes of Health. (n.d.).
- Journal of the American Chemical Society. (2014).
- Reddit. (2025). Role of POCl3 and pyridine. [Link]
- ResearchGate. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. [Link]
- SciSpace. (2013).
- National Institutes of Health. (2022).
- ResearchGate. (n.d.). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. [Link]
- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
- Google Patents. (n.d.).
- RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
- ResearchGate. (n.d.).
- Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction. [Link]
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). Nicotinic acid. [Link]
- Chemsrc. (n.d.). CAS#:959616-64-9. [Link]
- National Institutes of Health. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. [Link]
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Technical Support Center: A Guide to Improving the Purity of Crude Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Welcome to the technical support center for the purification of Methyl 2-chloro-5-fluoro-6-methoxynicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions encountered during the purification process in a comprehensive Q&A format, blending technical expertise with practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the purity of my crude this compound and identify impurities?
A1: A systematic initial assessment is crucial before attempting any large-scale purification. This involves a multi-pronged approach to understand the complexity of your crude mixture.
-
Thin-Layer Chromatography (TLC): This is your first and most critical step. TLC will give you a qualitative picture of the number of components in your crude material. It's essential to test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) to achieve good separation of spots. The retention factor (Rf) will be a key parameter for developing a column chromatography method.
-
High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative view, HPLC is invaluable. It provides a precise percentage of your main compound versus impurities.[1] Coupling it with a mass spectrometer (LC-MS) is highly recommended. LC-MS can give you the molecular weights of the impurities, which provides vital clues to their identities (e.g., unreacted starting materials, hydrolysis products, or byproducts).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude material can be very informative. By integrating the peaks corresponding to your desired product and comparing them to the integration of unidentified peaks, you can get a rough estimate of purity. More importantly, the chemical shifts and coupling patterns of impurity peaks can help in their structural identification.
A combination of these techniques will provide a comprehensive profile of your crude product and guide your purification strategy.
Q2: What are the likely impurities I might encounter in my crude product?
A2: The impurities in your crude this compound will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 2,6-dichloro-5-fluoronicotinic acid derivatives.
-
Hydrolysis Product: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid (2-chloro-5-fluoro-6-methoxynicotinic acid), especially if the reaction workup involves strongly acidic or basic conditions.[3][4] This is a very common impurity.
-
Over- or Under-halogenated Species: If the synthesis involves a chlorination step, you might find species with either no chlorine or additional chlorine atoms on the pyridine ring.[5][6]
-
Positional Isomers: Depending on the synthetic strategy, isomers of the target compound could be formed.
-
Reagents and Catalysts: Reagents used in the synthesis, such as coupling agents or catalysts, may also be present in the crude mixture.[7]
Identifying these is where analytical techniques like LC-MS are particularly powerful, as the molecular weight data can quickly confirm or rule out many of these possibilities.
Q3: I'm struggling with column chromatography because an impurity has a very similar Rf to my product on TLC. How can I improve the separation?
A3: This is a classic purification challenge. When simple solvent systems fail to provide adequate separation, you need to modify your chromatographic conditions to exploit different chemical interactions.
Strategies for Improving Chromatographic Resolution:
| Strategy | Principle of Action | Recommended Protocol |
| Solvent System Optimization | Changing the solvent composition alters the polarity and selectivity of the mobile phase. | Systematically screen solvent mixtures. For pyridine derivatives, gradients of ethyl acetate in heptane or hexane are common starting points.[2] Introducing a third solvent with different properties (e.g., dichloromethane or a small amount of methanol) can sometimes dramatically improve separation. |
| Stationary Phase Modification | Different stationary phases offer alternative interaction mechanisms beyond simple polarity. | If you are using standard silica gel, consider switching to an alternative. Phenyl or cyano-bonded silica can provide different selectivity for aromatic compounds. For highly polar compounds, alumina or reverse-phase (C18) silica could be effective.[8] |
| pH Adjustment | For basic compounds like pyridines, small changes in pH can alter their ionization state and significantly impact their interaction with the silica surface.[8] | This is more common in HPLC but can be adapted for flash chromatography. Adding a small amount of a modifier like triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase can mask the acidic silanol groups on the silica, often improving separation and reducing peak tailing.[8] |
Below is a workflow to guide your optimization process.
Caption: Workflow for improving chromatographic resolution.
Q4: I'm observing significant peak tailing during my column chromatography purification. What is causing this and how can I resolve it?
A4: Peak tailing is a very common issue when purifying pyridine-containing compounds on silica gel.[8]
-
The Cause: The primary reason is the interaction between the basic nitrogen atom on your pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[8] This strong, non-ideal interaction causes some molecules to lag behind the main band, resulting in a "tail."
-
The Solution: The most effective way to combat this is to "tame" the silica gel by adding a competing base to your mobile phase.
Step-by-Step Protocol to Reduce Peak Tailing:
-
Prepare Your Mobile Phase: Choose an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate) based on your TLC analysis.
-
Add a Competing Base: To this mobile phase, add a small amount of triethylamine (TEA). A good starting point is 0.5% by volume. So, for 1 liter of mobile phase, you would add 5 mL of TEA.[8]
-
Equilibrate Your Column: It is crucial to thoroughly equilibrate your packed column with this new mobile phase before loading your sample. Flush the column with at least 3-5 column volumes of the TEA-containing eluent.
-
Load and Run the Column: Dissolve your crude product in a minimal amount of your mobile phase (or dichloromethane) and load it onto the column. Proceed with the chromatography as usual.
The TEA will preferentially bind to the active silanol sites on the silica, effectively shielding your compound from these interactions and resulting in more symmetrical, sharper peaks.[8]
Q5: My recovery after column chromatography is low. What are the potential causes?
A5: Low recovery can be frustrating. Here are some common culprits and how to troubleshoot them:
-
Compound Insolubility: Your compound might be precipitating on the column, especially if you load it in a strong solvent and the mobile phase is significantly weaker. Ensure your compound is soluble in the mobile phase.
-
Irreversible Adsorption: If your compound is particularly basic, it might bind very strongly to the acidic silica gel, making it difficult to elute. The addition of triethylamine, as mentioned in Q4, can help mitigate this.
-
Degradation on Silica: Silica gel is acidic and can cause degradation of sensitive compounds. Halopyridines can sometimes be unstable.[9] To check for this, you can perform a simple test: spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica. In this case, switching to a more inert stationary phase like alumina or a polymer-based column might be necessary.[8]
-
Co-elution with an Unseen Impurity: A non-UV active impurity might be co-eluting with your product, leading to broader fractions than expected and causing you to discard fractions that contain your product. Staining the TLC plates (e.g., with permanganate) can help visualize non-UV active compounds.
-
Volatile Product: While less likely for this specific molecule, ensure you are not losing your product during solvent evaporation by using excessive heat or vacuum.
Caption: Troubleshooting guide for low recovery in column chromatography.
Q6: Is recrystallization a viable purification method for this compound, and what solvents should I consider?
A6: Recrystallization is an excellent and scalable purification technique, provided your crude product is at least 70-80% pure and a suitable solvent can be found. The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Screening for Recrystallization Solvents:
-
Start with Small-Scale Tests: In small test tubes, place about 10-20 mg of your crude product.
-
Test Single Solvents: Add a few drops of a single solvent at room temperature. Good candidates are solvents in which the compound is poorly soluble. Try a range of polarities:
-
Non-polar: Heptane, Hexane, Cyclohexane
-
Intermediate: Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate
-
Polar: Isopropanol, Ethanol, Methanol, Acetonitrile, Water
-
-
Heat to Dissolve: If the compound is not soluble at room temperature, gently heat the mixture to boiling. If it dissolves, it's a potential candidate.
-
Cool to Crystallize: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If pure crystals form, you have found a good solvent.
-
Test Solvent Pairs: If no single solvent works well, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at boiling temperature. Then, add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. Common pairs include Ethyl Acetate/Hexane, Dichloromethane/Hexane, or Methanol/Water.
For nicotinic acid derivatives, recrystallization has been shown to be an effective purification method.[10]
Q7: My compound appears to be degrading during workup or purification. What conditions should I avoid?
A7: Stability is a key concern for complex organic molecules. For a halopyridine ester like this compound, you should be mindful of the following:
-
Strong pH Extremes:
-
Base: Strong bases (like NaOH or KOH) can readily hydrolyze the methyl ester to the corresponding carboxylic acid.[3] They can also potentially lead to other degradation pathways on the halogenated pyridine ring. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize contact time.[11]
-
Acid: Strong acids can also catalyze ester hydrolysis, though typically more slowly than strong bases. Prolonged exposure should be avoided.
-
-
High Temperatures: Pyridine derivatives can be unstable at high temperatures.[9] When removing solvent on a rotary evaporator, use a moderate water bath temperature (e.g., 30-40°C). Avoid prolonged heating.
-
Nucleophiles: The chloro group on the pyridine ring is susceptible to nucleophilic substitution, especially with potent nucleophiles. Avoid exposing your compound to strong nucleophiles during workup if possible.
If you suspect degradation, it is best to keep the workup and purification steps as mild and quick as possible. Using buffered aqueous solutions for extraction and keeping temperatures low are good general practices.
Q8: How can I definitively confirm the purity of my final product?
A8: Confirming the final purity requires rigorous analytical testing. A single method is often not sufficient.
-
HPLC: This is the gold standard for purity determination. A high-purity sample should show a single major peak (typically >98% or >99% by area). It's good practice to run the sample on at least two different HPLC methods (e.g., different columns or mobile phases) to ensure no impurities are hiding under the main peak.[1]
-
NMR Spectroscopy (¹H and ¹³C): High-field NMR is essential for structural confirmation. The spectra should be clean, with all peaks correctly assigned to the structure of this compound. The absence of significant unassigned peaks is a strong indicator of high purity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound, ensuring you have synthesized the correct molecule.[12]
-
Elemental Analysis (CHN Analysis): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in your sample. The experimental values should be within ±0.4% of the theoretical values for your compound's molecular formula.
When these analytical data are in agreement, you can be highly confident in the purity and identity of your this compound.
References
- BenchChem. (2025).
- LookChem. (n.d.).
- Iacono, A., et al. (2020).
- ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities.
- MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- ChemicalBook. (n.d.).
- ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- BLD Pharm. (n.d.).
- Google Patents. (n.d.).
- Pharmaffili
- ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines.
- BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)
- Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC].
- BLD Pharm. (n.d.).
- Organic Syntheses. (n.d.). nicotinic acid.
- ResearchGate. (2017).
- Chutai Biotechnology. (n.d.).
- ChemicalBook. (2025).
- Organic Syntheses. (2024).
- PMC - NIH. (2022).
- Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8.
- RSC Publishing. (n.d.). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes.
- Chemsrc. (2025).
- ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
- Google Patents. (n.d.).
- Tokyo University of Science. (2021).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.
- PMC - NIH. (n.d.).
- PubChem. (n.d.).
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Identifying and minimizing side products in nicotinic acid ester reactions.
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of nicotinic acid esterification. Our focus is to provide in-depth, actionable insights into identifying, understanding, and minimizing the formation of unwanted side products, thereby enhancing yield, purity, and overall process efficiency.
Introduction: The Pursuit of Purity in Nicotinate Synthesis
Nicotinic acid and its esters are vital building blocks in the pharmaceutical and chemical industries.[1][2] The purity of these esters is paramount, as even minor impurities can impact downstream applications, affecting efficacy, safety, and regulatory compliance. A common challenge in synthesis is the formation of side products during the esterification process. This guide provides a structured approach to troubleshooting these reactions, grounded in mechanistic principles and validated protocols.
Section 1: Understanding the Core Chemistry
Successful troubleshooting begins with a firm grasp of the reaction mechanisms. The primary goal is the formation of the desired ester, typically via an acid-catalyzed reaction between nicotinic acid and an alcohol. However, the unique electronic nature of the pyridine ring introduces pathways to undesired byproducts.
Primary Side Reaction: N-Alkylation
The most prevalent side reaction is the alkylation of the pyridine nitrogen atom.[3][4] Because the nitrogen in the pyridine ring is basic, it can compete with the alcohol as a nucleophile, especially under harsh conditions or with highly reactive alkylating agents derived from the alcohol.[5][6] This leads to the formation of a stable, charged N-alkyl nicotinium salt, which represents a loss of starting material and can complicate purification.
Reaction Pathways: Desired vs. Undesired
The diagram below illustrates the competition between the desired O-alkylation (esterification) and the undesired N-alkylation.
Caption: Competing reaction pathways in nicotinic acid esterification.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered in the lab.
Q1: My reaction yield is low, and I see a highly polar spot on my TLC that doesn't correspond to the starting acid or the desired ester. What is it?
Probable Cause: This is a classic sign of N-alkylation. The resulting N-alkyl nicotinium salt is ionic and therefore highly polar, causing it to stick to the baseline of a normal-phase TLC plate.
Troubleshooting Steps:
-
Confirm the Side Product: The identity of the salt can be confirmed using techniques like mass spectrometry, where you will see a peak corresponding to the molecular weight of the nicotinium cation.
-
Modify Reaction Temperature: High temperatures can favor N-alkylation. Attempt the reaction at the lowest effective temperature. For a standard Fischer-Speier esterification, this might mean refluxing gently rather than aggressively.[7]
-
Catalyst Choice and Amount: While strong acids like H₂SO₄ are common, they can also promote side reactions.[8] Consider using a milder solid acid catalyst or a Lewis acid.[5][9][10] Also, ensure you are using a catalytic amount, not stoichiometric quantities. An excess of strong acid can fully protonate the pyridine nitrogen, but under equilibrium conditions, free pyridine nitrogen may still be available to act as a nucleophile.
-
Alcohol Reactivity: Primary alcohols are less prone to forming highly reactive alkylating species compared to secondary or tertiary alcohols. If your protocol allows, use a primary alcohol. Tertiary alcohols are generally unsuitable for Fischer esterification as they are prone to elimination.[7]
Q2: How can I minimize the formation of the N-alkylated side product from the start?
Preventative Strategies:
-
Protect the Nitrogen: While adding complexity, protecting the pyridine nitrogen before esterification is a definitive way to prevent N-alkylation. This is generally reserved for high-value syntheses where maximizing yield is critical.
-
Use an Alternative Esterification Method:
-
Acyl Chloride Route: Convert nicotinic acid to nicotinoyl chloride using an agent like thionyl chloride (SOCl₂).[9] The highly reactive acyl chloride will then readily react with the alcohol, often at lower temperatures where N-alkylation is less favorable. This method avoids the harsh acidic conditions of Fischer esterification.[9]
-
Coupling Reagents: Methods like Steglich esterification, using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine), proceed under mild, neutral conditions, significantly reducing the risk of N-alkylation.[9][10]
-
Q3: My reaction seems to stall and never reaches full conversion, even after extended reflux. Why?
Probable Cause: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[7][11][12] As water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that may be far from complete conversion.[11][13]
Troubleshooting Steps:
-
Water Removal: The most effective way to drive the reaction to completion is to remove water as it forms.
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (like toluene or benzene), a Dean-Stark trap is the standard method for continuous water removal.[7][9]
-
Excess Alcohol: Using a large excess of the alcohol reactant can shift the equilibrium towards the product side, according to Le Châtelier's principle.[11][13] This is often practical when the alcohol is inexpensive and can also serve as the solvent.
-
Drying Agents: Adding molecular sieves to the reaction mixture can absorb the water byproduct, though this is often less efficient than azeotropic removal for larger-scale reactions.[10]
-
Q4: I have trouble purifying my ester. There is always some unreacted nicotinic acid left. How can I remove it effectively?
Purification Strategy: The key is to exploit the acidic nature of the unreacted nicotinic acid.
-
Aqueous Base Wash: After the reaction, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[14] Wash this organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[9][14]
-
Mechanism: The basic wash will deprotonate the carboxylic acid group of the nicotinic acid, forming the corresponding sodium nicotinate salt. This salt is highly water-soluble and will be extracted into the aqueous layer, leaving the neutral ester in the organic layer.
-
-
Caution with Strong Bases: Avoid using strong bases like sodium hydroxide (NaOH) if your ester is sensitive to hydrolysis, particularly for simple, unhindered esters like methyl or ethyl nicotinate.[14]
-
Final Purification: After the base wash, wash the organic layer with brine to remove residual water, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure.[9] Further purification can be achieved by distillation or column chromatography if necessary.
Section 3: Data-Driven Decisions
Choosing the right reaction conditions can dramatically influence the outcome. The tables below summarize key parameters to aid in your experimental design.
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Conditions | Pros | Cons |
| Fischer-Speier | Nicotinic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux (60-110°C), often requires water removal | Inexpensive, simple procedure.[7][9] | Equilibrium-limited, harsh conditions can cause side reactions (N-alkylation), may require long reaction times.[7][9] |
| Acyl Chloride | Nicotinic Acid, SOCl₂; then Alcohol | Two steps: Reflux for acyl chloride formation, then esterification at RT or slightly elevated temp. | High reactivity, avoids equilibrium limitations, generally higher yields.[9] | Harsh reagents (SOCl₂), two-step process, generates HCl byproduct.[9] |
| Steglich | Nicotinic Acid, Alcohol, DCC/EDC, DMAP | Mild (Room Temp), anhydrous conditions | High yields, suitable for sensitive substrates, avoids harsh acids.[9] | Stoichiometric coupling agents needed, byproducts (e.g., DCU) must be filtered off.[9] |
Table 2: Influence of Reaction Parameters on Side Product Formation
| Parameter | High Setting Effect | Low Setting Effect | Recommendation for Minimizing Side Products |
| Temperature | Increases reaction rate but significantly favors N-alkylation. | Lower esterification rate but minimizes N-alkylation. | Use the minimum temperature required for a reasonable reaction rate. |
| Catalyst Conc. | Can increase rate but also promotes side reactions if too high. | Slower reaction. | Use a truly catalytic amount (1-5 mol%). |
| Reaction Time | Pushing for completion can lead to decomposition or side product buildup. | May result in incomplete conversion. | Monitor the reaction by TLC or LC-MS and stop when starting material is consumed or a plateau is reached. |
Section 4: Validated Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification of Nicotinic Acid (Ethyl Nicotinate)
This protocol incorporates best practices for maximizing yield and minimizing byproducts.
Objective: To synthesize ethyl nicotinate while minimizing N-alkylation and driving the reaction to completion.
Workflow Diagram:
Caption: Workflow for optimized Fischer-Speier esterification.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Charge the Flask: To the flask, add nicotinic acid (1.0 eq), absolute ethanol (4.0 eq), and toluene (approx. 2 mL per gram of nicotinic acid). The toluene will act as the azeotroping agent to remove water.[9]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirred mixture.
-
Reaction: Heat the mixture to a steady reflux. You will observe a water/toluene azeotrope condensing and collecting in the Dean-Stark trap. The lower aqueous layer will be visible, while the upper toluene layer returns to the flask.
-
Monitoring: Continue the reaction until no more water is collected in the trap and TLC analysis shows the consumption of the starting nicotinic acid.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute it with ethyl acetate.
-
Neutralization: Transfer the mixture to a separatory funnel and wash it carefully with a saturated sodium bicarbonate solution until the effervescence ceases.[15] This step removes the acid catalyst and any unreacted nicotinic acid.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl nicotinate.
-
Final Product: The product can be further purified by vacuum distillation if required.
Section 5: References
-
Babu, B., & Wasewar, K. L. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]
-
Gorska, A., & Witkowska, D. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
-
McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses Procedure. [Link]
-
Google Patents. (1984). Process for the purification of nicotinic acid amide I.
-
Google Patents. (1960). Esterification of pyridine carboxylic acids.
-
Google Patents. (1962). Purification of nicotinic acid.
-
Google Patents. (1957). Non-catalytic preparation of nicotinic acid esters.
-
ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. [Link]
-
Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Google Patents. (1956). Esterification of pyridine carboxylic acids.
-
Reber, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Google Patents. (2002). Method for producing substituted pyridine-carboxylic acids.
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
Dwoskin, L. P., et al. (2001). N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist. PubMed. [Link]
-
Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]
-
Sciencemadness Wiki. (2019). Fischer esterification. [Link]
-
Chemistry For Everyone. (2023). What Is The Role Of A Catalyst In The Esterification Process?[Link]
-
ResearchGate. (2010). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonist: inhibition of S(-)-nicotine-evoked [(3)H]dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this key chemical intermediate. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthesis, improve yield, and ensure high purity.
I. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: Based on extensive process development, the most critical parameters are:
-
Temperature: Precise temperature control is crucial to minimize the formation of impurities and prevent undesired side reactions.
-
Stoichiometry of Reagents: Accurate molar ratios of reactants are essential for driving the reaction to completion and maximizing yield.
-
Reaction Time: Monitoring the reaction progress is key to determining the optimal reaction time, preventing over-reaction and degradation of the product.
-
Solvent Purity: The use of high-purity, anhydrous solvents is critical to avoid side reactions and ensure consistent results.
Q2: What are the common impurities encountered, and how can they be minimized?
A2: Common impurities can include starting materials, regioisomers, and byproducts from side reactions. Minimizing these impurities involves:
-
Strict control over reaction conditions as mentioned in Q1.
-
Slow, controlled addition of reagents to maintain optimal concentration gradients.
-
Use of appropriate purification techniques, such as recrystallization or column chromatography, which may need to be optimized for large-scale production.
Q3: Are there any specific safety precautions to consider for the large-scale synthesis?
A3: Yes, safety is paramount. Key considerations include:
-
Handling of Reagents: Many reagents used in this synthesis can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: The reaction can be exothermic. Ensure adequate cooling capacity and a robust system for monitoring and controlling the temperature to prevent thermal runaways.
-
Pressure Build-up: Some reactions may generate gas. Use a well-ventilated fume hood or a closed system with appropriate pressure relief mechanisms.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
A lower than expected yield is a common issue in scaling up chemical syntheses. The following guide will help you diagnose and address the root causes.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanations |
| Incomplete Reaction | 1. Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of starting materials. An incomplete reaction is a primary reason for low yields. 2. Extend Reaction Time: If starting material is still present, consider extending the reaction time. However, be cautious of potential product degradation with prolonged heating. 3. Increase Temperature: A modest increase in temperature can enhance the reaction rate. Determine the optimal temperature through small-scale experiments to avoid side reactions. |
| Suboptimal Reagent Stoichiometry | 1. Verify Molar Ratios: Double-check the calculations for the molar ratios of all reactants. 2. Incremental Addition: For critical reagents, consider a slow, portion-wise, or syringe pump addition to maintain an optimal concentration and minimize side reactions. |
| Product Degradation | 1. Temperature Control: Overheating can lead to the decomposition of the product. Ensure precise and uniform temperature control across the reactor. 2. Work-up Conditions: Analyze the work-up procedure. Extreme pH or prolonged exposure to aqueous conditions can degrade the product. |
| Mechanical Losses | 1. Transfer Efficiency: In large-scale operations, significant product loss can occur during transfers between vessels. Optimize transfer lines and minimize the number of transfers. 2. Purification Losses: Evaluate the purification method. While column chromatography can provide high purity, it can also lead to significant yield loss on a large scale.[1] Consider optimizing with alternative methods like recrystallization. |
Problem 2: Presence of Significant Impurities in the Final Product
High purity is often a critical quality attribute, especially for pharmaceutical intermediates. This guide will help you identify and mitigate common impurities.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanations |
| Side Reactions | 1. Temperature Profile Analysis: Run small-scale experiments at different temperatures to identify the optimal range that favors the desired reaction over side reactions. 2. Order of Addition: The sequence in which reagents are added can significantly impact the impurity profile. Experiment with different addition orders. |
| Contaminated Starting Materials | 1. Purity Analysis of Starting Materials: Always analyze the purity of your starting materials before use. Impurities in the starting materials can carry through or even catalyze side reactions. 2. Purification of Starting Materials: If necessary, purify the starting materials before use. |
| Inefficient Purification | 1. Recrystallization Optimization: Experiment with different solvents and solvent mixtures for recrystallization to improve impurity rejection. Seeding with a small crystal of the pure product can also enhance crystallization. 2. Chromatography Optimization: If column chromatography is necessary, optimize the stationary phase, mobile phase composition, and loading to achieve better separation.[1] |
III. Experimental Workflow & Visualization
Generalized Synthesis Workflow
The synthesis of this compound often involves a multi-step process. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
When encountering issues in your synthesis, a logical approach to troubleshooting is essential. The following diagram illustrates a systematic process for identifying and resolving problems.
Caption: A systematic approach to troubleshooting challenges in chemical synthesis.
IV. References
-
Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available at:
Sources
Stability issues of Methyl 2-chloro-5-fluoro-6-methoxynicotinate under different reaction conditions.
Welcome to the technical support center for Methyl 2-chloro-5-fluoro-6-methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding the inherent reactivity of its functional groups, you can anticipate and mitigate issues in your synthetic workflows.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry place, away from direct sunlight and moisture. The compound is a solid and should be kept in a tightly sealed container to prevent hydrolysis of the methyl ester functionality. For long-term storage, refrigeration is recommended.
Stability Under Acidic Conditions
Q2: I am planning a reaction under acidic conditions. Is the ester group of this compound stable?
A2: The methyl ester group is susceptible to acid-catalyzed hydrolysis, which would yield the corresponding carboxylic acid and methanol. The rate of hydrolysis is dependent on the acid concentration, temperature, and the presence of water.[1][2] While the electron-withdrawing groups on the pyridine ring may slightly decrease the rate of hydrolysis compared to simple alkyl esters, it remains a significant consideration.
Troubleshooting Guide: Acidic Conditions
-
Issue: Low yield of the desired product with the presence of a more polar byproduct (as observed by TLC or LC-MS), likely the corresponding carboxylic acid.
-
Recommendation:
-
Minimize the amount of water in the reaction mixture by using anhydrous solvents and reagents.
-
Employ milder acidic conditions or reduce the reaction temperature and time if the desired transformation allows.
-
Consider protecting the ester group if harsh acidic conditions are unavoidable, although this adds extra steps to your synthesis.
-
Monitor the reaction progress closely using analytical techniques like LC-MS to track the formation of the hydrolyzed byproduct.
-
Stability Under Basic Conditions
Q3: Can I use strong bases like sodium hydroxide or potassium carbonate in the presence of this compound?
A3: The use of strong bases, particularly in the presence of nucleophilic solvents like water or alcohols, will likely lead to the saponification (base-mediated hydrolysis) of the methyl ester to the corresponding carboxylate salt.[1][2] This is a common reaction for esters and is generally faster than acid-catalyzed hydrolysis. Weaker bases, like triethylamine or diisopropylethylamine, in anhydrous conditions are less likely to cause significant hydrolysis.
Troubleshooting Guide: Basic Conditions
-
Issue: Formation of a water-soluble carboxylate salt, leading to a difficult workup and low recovery of the desired organic-soluble product.
-
Recommendation:
-
If a base is required, opt for non-nucleophilic organic bases in anhydrous solvents.
-
If aqueous basic conditions are necessary for the desired reaction, be aware that saponification will likely occur. You may need to re-esterify the resulting carboxylic acid in a subsequent step.
-
For reactions like nucleophilic aromatic substitutions, carefully select the base and reaction temperature to favor the desired substitution over ester hydrolysis.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q4: I want to perform a nucleophilic aromatic substitution at the C2 position (displacing the chloride). What are the key considerations?
A4: The 2-chloro substituent on the electron-deficient pyridine ring is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3][4] The success of this reaction depends on the nucleophile's strength, solvent, temperature, and base.
Troubleshooting Guide: SNAr Reactions
-
Issue 1: No or slow reaction.
-
Causality: The nucleophile may not be strong enough, or the reaction temperature may be too low to overcome the activation energy.
-
Recommendation:
-
Increase the reaction temperature. SNAr reactions often require heat.[3]
-
Use a stronger nucleophile. For example, if using an alcohol, convert it to the more nucleophilic alkoxide with a suitable base.[3]
-
Employ a polar aprotic solvent like DMF or DMSO, which can enhance the reactivity of the nucleophile.[3]
-
-
-
Issue 2: Side reaction at the ester group.
-
Causality: The nucleophile might also be basic enough to hydrolyze the ester, or it could be a nucleophile that can transesterify with the methyl ester.
-
Recommendation:
-
Use a non-nucleophilic base if a base is required to generate the active nucleophile.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate for the desired SNAr.
-
Protect the ester group if it is not compatible with the reaction conditions.
-
-
-
Issue 3: Substitution at the C6 position (methoxy group).
-
Causality: While the chloro group is generally a better leaving group than a methoxy group in SNAr reactions, under harsh conditions or with specific nucleophiles, displacement of the methoxy group could be a possibility.
-
Recommendation:
-
Careful control of reaction conditions (temperature, reaction time) is crucial.
-
Monitor the reaction for the formation of any isomeric byproducts.
-
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general guideline and may require optimization for specific amines.
-
Reagents and Glassware:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. Polar aprotic solvents like DMF or DMSO are typically recommended.[3]
-
Ensure the amine nucleophile and base are of high purity and dry.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq).
-
Add a suitable non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Potential Stability Issues and Mitigation Strategies
| Reaction Condition | Potential Issue | Recommended Mitigation Strategies |
| Acidic (e.g., HCl, H₂SO₄) | Hydrolysis of the methyl ester to a carboxylic acid. | Use anhydrous conditions; employ milder acids; reduce temperature and reaction time. |
| Basic (e.g., NaOH, K₂CO₃) | Saponification of the methyl ester to a carboxylate salt. | Use non-nucleophilic bases in anhydrous solvents; protect the ester group if necessary. |
| Nucleophilic (e.g., R-NH₂, R-OH) | SNAr at the C2-Cl position; potential for ester hydrolysis or transesterification. | Optimize temperature and base; use polar aprotic solvents; monitor for side products. |
| Reductive (e.g., H₂, Pd/C) | Reduction of the pyridine ring to a piperidine; potential for dehalogenation. | Use chemoselective reducing agents if ring reduction is not desired; control reaction conditions carefully. |
Visualizations
Diagram 1: Key Reactivity Pathways
This diagram illustrates the primary potential transformations of this compound under different reaction conditions.
Caption: Potential reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for SNAr Reactions
This workflow provides a logical sequence for troubleshooting common issues encountered during nucleophilic aromatic substitution reactions.
Caption: Troubleshooting workflow for SNAr reactions.
References
- PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. National Center for Biotechnology Information.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 11(3), 323-328.
- Waugh, A. W., et al. (2001). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed.
- Li, J., et al. (2018). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.
- Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.
- ACS. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central.
- PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information.
- Akishina, E. A., et al. (2021). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(1), 74-82.
- LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts.
- Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2).
- precisionFDA. (n.d.). METHYL 2-CHLORO-5-NITROBENZOATE.
- Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
- MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
- Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
- PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
- Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152.
- PubChem. (n.d.). Methyl 2-chloronicotinate. National Center for Biotechnology Information.
Sources
Technical Support Center: Effective Purification Strategies for Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for the unique challenges associated with purifying fluorinated heterocyclic compounds. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, often leading to purification behaviors that deviate significantly from their non-fluorinated analogs.[1][2] This resource offers in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues encountered during the purification of fluorinated heterocyclic compounds, providing causal explanations and actionable protocols.
Issue 1: Poor Separation and Co-elution in Column Chromatography
Symptom: Your target fluorinated heterocycle co-elutes with impurities or starting materials during silica gel chromatography, resulting in poor resolution and impure fractions.
Root Cause Analysis:
The high electronegativity of fluorine can significantly reduce the polarity of a molecule compared to its non-fluorinated counterpart.[3] This can cause the compound to elute much faster from normal-phase silica gel, often with non-polar impurities. Furthermore, subtle differences in the number or position of fluorine atoms between compounds may not provide sufficient selectivity for separation on standard stationary phases.[4]
Solutions & Protocols:
-
Optimize the Stationary Phase:
-
Switch to a Fluorinated Stationary Phase: For challenging separations of fluorinated compounds, a column with fluorinated chemistry (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)) can offer unique selectivity.[5][6] These phases leverage fluorous interactions, where the retention of a compound is influenced by its fluorine content and hydrophobicity.[6]
-
Consider Alternative Reversed-Phase Columns: If using reversed-phase HPLC, moving from a standard C18 column to a phenyl-hexyl or a polar-embedded column can alter selectivity and improve separation from closely related impurities.[5]
-
-
Modify the Mobile Phase:
-
Employ Fluorinated Solvents: In reversed-phase chromatography, using a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) with a standard C8 or C18 column can induce unique selectivity for fluorinated analytes.[7][8][9] The TFE can adsorb to the stationary phase, modifying its surface energy and interaction with the analytes.[9]
-
Adjust Mobile Phase pH: For ionizable heterocyclic compounds, adjusting the mobile phase pH to at least two units away from the analyte's pKa can suppress secondary ionic interactions and improve peak shape.[5] For basic compounds, adding a small amount of a basic modifier like ammonium hydroxide can be effective.[5]
-
-
Employ Dry Loading: If your compound has poor solubility in the chromatography eluent, dry loading is recommended.[5]
-
Protocol for Dry Loading:
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel or Celite to the solution.
-
Thoroughly mix and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of your chromatography column.
-
-
Issue 2: Product Loss Due to Volatility
Symptom: You experience a low recovery of your purified fluorinated heterocycle, particularly after solvent removal steps.
Root Cause Analysis:
Small fluorinated heterocyclic compounds can exhibit significant volatility due to their altered intermolecular forces and lower boiling points compared to non-fluorinated analogs.[10] This can lead to substantial sample loss during evaporation under high vacuum or at elevated temperatures.[10]
Solutions & Protocols:
-
Controlled Solvent Removal:
-
Reduce Temperature: Perform solvent evaporation at reduced temperatures.[10]
-
Use Efficient Condensing Systems: Employ a high-performance condenser in combination with a cold trap (e.g., dry ice/acetone or liquid nitrogen bath) to recapture volatile compounds.[10]
-
Avoid High Vacuum: For extremely volatile compounds, consider alternatives to high vacuum evaporation, such as using a Kugelrohr apparatus or distillation at atmospheric pressure if the boiling point allows.[10]
-
-
Liquid-Liquid Extraction: Utilize liquid-liquid extraction to remove non-volatile or highly polar impurities before final solvent removal.[10] This reduces the total volume of solvent that needs to be evaporated.
Issue 3: Difficulty with Crystallization
Symptom: Your purified fluorinated heterocycle remains an oil or fails to crystallize from various solvent systems.
Root Cause Analysis:
The introduction of fluorine can disrupt crystal packing and intermolecular interactions that are crucial for forming a stable crystal lattice.[11][12] Fluorine atoms have low polarizability and can lead to weak F···F interactions, which may not be sufficient to drive crystallization.[11][12] Furthermore, the presence of multiple conformers in solution can inhibit the ordered arrangement required for crystallization.
Solutions & Protocols:
-
Systematic Solvent Screening:
-
Employ a wide range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., methanol, ethanol).
-
Utilize binary or even ternary solvent systems to fine-tune solubility and promote crystal growth. A common technique is to dissolve the compound in a good solvent and slowly add a poor solvent (anti-solvent) until turbidity appears, then allow it to stand.
-
-
Control the Rate of Crystallization:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial or beaker.
-
Slow Cooling: If the compound is soluble at elevated temperatures, allow the saturated solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.
-
-
Consider Fluorous-Fluorous Interactions: For highly fluorinated compounds, crystallization may be induced from a fluorous solvent or a solvent mixture containing a fluorous component, leveraging the principle of "like-dissolves-like".[13]
Frequently Asked Questions (FAQs)
Q1: How does the position of fluorine on the heterocyclic ring affect its purification?
A1: The position of the fluorine atom can significantly impact the molecule's dipole moment, pKa, and potential for intermolecular interactions, all of which influence its chromatographic behavior. For example, a fluorine atom adjacent to a basic nitrogen can lower the pKa, affecting its interaction with silica gel and its retention under different pH conditions. Positional isomers of fluorinated heterocycles can often be separated, but may require optimized chromatographic conditions, such as the use of a fluorinated stationary phase, to enhance selectivity.[4][6]
Q2: Are there specialized extraction techniques for fluorinated compounds?
A2: Yes, fluorous solid-phase extraction (FSPE) and fluorous liquid-liquid extraction are powerful techniques.[6][14] These methods are based on the principle that highly fluorinated compounds preferentially partition into a fluorous phase.[13][14]
-
FSPE: A crude mixture is passed through a cartridge containing a fluorinated stationary phase. The fluorinated target compound is retained, while non-fluorinated impurities are washed away. The target compound is then eluted with a fluorinated solvent.[6]
-
Fluorous Liquid-Liquid Extraction: This involves partitioning a compound between a standard organic solvent and a perfluorinated solvent.[14][15] Highly fluorinated molecules will move to the fluorous layer, enabling separation from non-fluorinated species.
Q3: My fluorinated heterocycle streaks badly on a silica gel column. What can I do?
A3: Streaking or peak tailing is often caused by strong, undesirable interactions between your compound and the stationary phase.[5]
-
Secondary Interactions with Silanols: The acidic silanol groups on the surface of silica can strongly interact with basic nitrogen atoms in heterocycles, leading to tailing.
-
Solution: Add a small amount of a basic modifier, like triethylamine or ammonium hydroxide (typically 0.1-1%), to your eluent to neutralize the acidic sites on the silica.[5]
-
-
Use of Deactivated Columns: Employing an end-capped column can minimize the number of free silanol groups available for interaction.[5]
Q4: Can I use reversed-phase chromatography for my polar fluorinated heterocycle that has poor retention on a C18 column?
A4: Yes, poor retention of polar compounds on C18 columns is a common issue. Here are several strategies to increase retention:[5]
-
Highly Aqueous Mobile Phase: If your column is aqueous-stable, you can use a mobile phase with a very high water content (e.g., starting with 100% water).
-
Polar-Embedded or Polar-Endcapped Columns: These columns are specifically designed to provide better retention for polar analytes.
-
Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or an alkylammonium salt for acids) to the mobile phase can form a neutral complex with your analyte, thereby increasing its retention.
-
Fluorinated Stationary Phase: As mentioned earlier, a fluorinated stationary phase can offer different selectivity and potentially better retention for your fluorinated analyte.
Data & Visualizations
Table 1: Selecting a Purification Strategy
| Problem | Primary Cause | Recommended Primary Strategy | Recommended Secondary Strategy |
| Co-elution of fluorinated analogs | Insufficient selectivity of stationary phase | Switch to a fluorinated (PFP, TDF) or phenyl-hexyl column.[5][6] | Modify the mobile phase with a fluorinated solvent like TFE.[8] |
| Poor peak shape (tailing) | Strong interaction with silica silanols | Add a basic modifier (e.g., triethylamine) to the eluent.[5] | Use an end-capped, deactivated silica column.[5] |
| Low recovery of product | Compound volatility | Use a cold trap during solvent evaporation and avoid high vacuum.[10] | Purify using preparative Gas Chromatography (Prep-GC) for highly volatile compounds.[10] |
| Failure to crystallize | Disrupted crystal packing by fluorine | Screen a wide range of binary solvent systems. | Attempt slow evaporation or slow cooling crystallization methods. |
| Poor retention in reversed-phase | High polarity of the analyte | Use a polar-embedded or aqueous-stable C18 column with a highly aqueous mobile phase.[5] | Add an ion-pairing reagent to the mobile phase.[5] |
Workflow for Method Selection
Sources
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- 15. pure.york.ac.uk [pure.york.ac.uk]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Methyl 2-chloro-5-fluoro-6-methoxynicotinate
This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 2-chloro-5-fluoro-6-methoxynicotinate . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, enabling you to troubleshoot and optimize your cross-coupling reactions effectively.
The subject of our focus, this compound, is a challenging substrate for palladium-catalyzed cross-coupling reactions. Its electron-deficient pyridine core, compounded by the presence of a moderately deactivating fluorine and a coordinating methoxy group, presents a unique set of obstacles to achieving high yields and clean conversions. The chlorine at the 2-position is notoriously less reactive than its bromine or iodine counterparts, making the initial oxidative addition step of the catalytic cycle particularly demanding.[1][2]
This guide will provide a structured approach to catalyst selection and reaction optimization, presented in a question-and-answer format to directly address the issues you are most likely to encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of cross-coupling reactions with this compound.
Q1: Which type of cross-coupling reaction is most suitable for this substrate?
A1: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options.[3][4][5] However, due to the electron-deficient nature of the pyridine ring and the less reactive C-Cl bond, both reactions will require a carefully selected, highly active catalyst system.[2][6]
Q2: What is the primary challenge when performing cross-coupling with this molecule?
A2: The principal challenge is the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[1][2] This step is often the rate-limiting step in the catalytic cycle. A secondary challenge is potential catalyst inhibition by the pyridine nitrogen, which can coordinate to the palladium center and reduce its catalytic activity.[1][2]
Q3: I am setting up a Suzuki-Miyaura reaction. What is a good starting point for my catalyst system?
A3: For a Suzuki-Miyaura coupling with a challenging aryl chloride, a robust starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, paired with a sterically hindered and electron-rich phosphine ligand.[7][8] Consider using a Buchwald ligand such as SPhos or XPhos. A suitable base would be a strong, non-nucleophilic one like K₃PO₄ or Cs₂CO₃.[1][9]
Q4: For a Buchwald-Hartwig amination, what catalyst system should I start with?
A4: Similar to the Suzuki-Miyaura reaction, a highly active catalyst system is necessary. A common and effective starting point is a combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos.[4][10] For the base, a strong base like NaOt-Bu or LHMDS is typically required.[11]
Q5: What are the best solvents for these reactions?
A5: Anhydrous, degassed aprotic polar solvents are generally the best choice. Toluene, 1,4-dioxane, and THF are commonly used.[1][10] It is crucial to minimize water content, especially in Suzuki reactions, to prevent protodeboronation of the boronic acid.[1][2]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low yield or not at all.
Potential Causes and Solutions:
-
Cause A: Inactive Catalyst System. The chosen catalyst may not be active enough to facilitate the oxidative addition to the electron-deficient C-Cl bond.[2]
-
Solution: Switch to a more electron-rich and sterically hindered ligand. The rationale here is that a more electron-rich ligand will increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the aryl chloride. The steric bulk of the ligand can also promote the reductive elimination step.
-
Experimental Protocol: Set up a screen of ligands. If you started with a less bulky ligand, try one of the Buchwald-type ligands.
-
-
| Ligand Family | Specific Examples | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, proven to be effective for challenging aryl chlorides.[4] |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Bidentate ligands that can offer enhanced stability and activity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donating ligands that can form very stable and active palladium complexes. |
-
Cause B: Catalyst Inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2]
-
Solution: Employ a ligand with sufficient steric bulk to shield the palladium center from coordination by the pyridine nitrogen. The bulky substituents on ligands like XPhos can create a "pocket" around the metal that disfavors coordination of the pyridine ring.
-
Workflow Diagram:
Caption: Decision workflow for troubleshooting low conversion.
-
-
-
Cause C: Inappropriate Base or Solvent. The choice of base and solvent can significantly impact the reaction outcome.[12]
-
Solution: Screen different bases and solvents. For Suzuki reactions, if K₃PO₄ is not effective, try Cs₂CO₃. For Buchwald-Hartwig aminations, if a weaker base was used, switch to a stronger one like NaOt-Bu or LHMDS. Ensure your solvent is anhydrous and has been properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]
-
Problem 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS shows multiple spots/peaks in addition to the starting material and desired product.
-
Yield of the desired product is compromised due to competing reactions.
Potential Side Products, Causes, and Solutions:
-
Side Product A: Protodeboronation (in Suzuki Reactions). The boronic acid is replaced by a hydrogen atom.
-
Cause: Presence of water and/or use of a base that is too strong or protic.[1][2]
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.
-
Use a Pinacol Ester: Boronic acid pinacol esters are generally more stable to protodeboronation than their corresponding boronic acids.[1]
-
Choose the Right Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
-
-
Side Product B: Homocoupling. The boronic acid (in Suzuki) or the amine (in Buchwald-Hartwig) couples with itself.
-
Cause: This is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling.[1][2][8]
-
Solution:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[1]
-
Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes minimize homocoupling.
-
-
-
Side Product C: Dehalogenation. The chlorine atom is replaced by a hydrogen atom.
-
Cause: This can occur via a competing reductive pathway, sometimes facilitated by the solvent or trace impurities.[2]
-
Solution:
-
Use High-Purity Reagents: Ensure all reagents and solvents are of high purity.
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures, which can promote side reactions. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Problem 3: Reaction Stalls After Initial Conversion
Symptoms:
-
The reaction proceeds initially, but then stops before all the starting material is consumed.
Potential Causes and Solutions:
-
Cause A: Catalyst Decomposition. The catalyst may not be stable under the reaction conditions for extended periods.
-
Solution:
-
Use a more robust ligand: Bidentate ligands like Xantphos or dppf can sometimes offer greater catalyst stability.[3][11]
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to prolong the catalyst's lifetime.
-
Add a Second Charge of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.
-
-
Part 3: Experimental Protocols and Data
General Protocol for a Suzuki-Miyaura Catalyst Screen
This protocol provides a framework for screening different catalyst systems for the Suzuki-Miyaura coupling of this compound.
-
Preparation: In a glovebox, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.) to a series of reaction vials.
-
Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to each vial to achieve the desired concentration.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 16 hours), cool the reactions to room temperature and analyze the crude reaction mixtures by LC-MS to determine the conversion and yield of the desired product.
Table of Representative Catalyst Systems for Screening:
| Precatalyst | Ligand | Base | Solvent | Expected Outcome |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | A good starting point, often provides high yields with aryl chlorides. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | Another excellent option, the stronger base may be beneficial. |
| PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | A more traditional catalyst, may be less effective for this substrate but worth screening.[13] |
Part 4: Visualization of Key Concepts
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- SciSpace. (1998). Technical Solutions for Aqueous Phase Organometallic Catalysis.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- The Holland Group. (n.d.). Organometallic Catalysis.
- Journal of the American Chemical Society. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023). 12.2: Organometallic Catalysts.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- YouTube. (2020). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ChemRxiv. (2025). Reaction Database for Catalysis and Organometallics via Freely Available Supplementary Information.
- National Institutes of Health. (n.d.). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC.
- ResearchGate. (2025). Importance of a Fluorine Substituent for the Preparation of meta - and para -Pentafluoro-λ 6 -sulfanyl-Substituted Pyridines.
- Social Research Foundation. (n.d.). Organometallic Catalysts for Sustainable Chemical Transformations.
- YouTube. (2018). Common cross coupling reactions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2025). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon.
- (n.d.). Cross-Coupling Reactions Guide.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Coupling outcomes for pyridines.
- National Institutes of Health. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More.
Sources
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
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- 12. scispace.com [scispace.com]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Reactivity Analysis: Methyl 2-chloro-5-fluoro-6-methoxynicotinate in the Context of Halopyridine Chemistry
Introduction
Halogenated pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Their utility stems from their capacity to undergo a variety of transformations, enabling the construction of complex molecular architectures. Among these, Methyl 2-chloro-5-fluoro-6-methoxynicotinate stands out as a highly functionalized and electronically distinct substrate. This guide provides an in-depth comparison of its reactivity profile against other common halopyridines in three critical classes of reactions: Palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By examining the interplay of electronic and steric factors, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for employing this and similar reagents in their synthetic endeavors.
Fundamental Principles of Halopyridine Reactivity
The reactivity of a halopyridine is not dictated by a single variable but is rather a multifactorial outcome. The choice of synthetic strategy hinges on a nuanced understanding of the contributions from the halogen's identity, the electronic nature of other ring substituents, and their relative positions.
The Halogen Leaving Group: A Tale of Two Mechanisms
The identity of the halogen at the reaction site (typically C2 or C4) has a profound and often opposing effect depending on the reaction mechanism.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki and Buchwald-Hartwig amination, the rate-limiting step is frequently the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] The reactivity is thus governed by bond dissociation energy, following the trend I > Br > Cl >> F . The robust strength of the C-Cl bond makes chloropyridines, including our subject molecule, inherently less reactive than their bromo or iodo counterparts, often requiring more forcing conditions or highly active catalyst systems.[1]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, the SNAr mechanism proceeds via the addition of a nucleophile to form a negatively charged Meisenheimer intermediate, a step which is typically rate-determining. Reactivity is accelerated by the halogen's ability to stabilize this intermediate through inductive electron withdrawal. Consequently, the reactivity trend is often F > Cl > Br > I . The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, underscoring the powerful activating effect of fluorine's high electronegativity.[3]
Electronic Landscape: The Role of Ring Substituents
Substituents on the pyridine ring modulate the electron density and, therefore, the electrophilicity of the carbon centers.
-
Electron-Withdrawing Groups (EWGs): Groups like fluoro (-F), cyano (-CN), nitro (-NO₂), and ester (-COOR) decrease the electron density of the ring. This has a dual effect:
-
It enhances the electrophilicity of the carbon bearing the halogen, making the substrate more susceptible to nucleophilic attack and thus significantly accelerating SNAr reactions.[4][5]
-
In cross-coupling reactions, EWGs make the aryl halide a better electrophile, which can facilitate oxidative addition.[5][6]
-
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) and alkyl chains increase the ring's electron density, generally decreasing reactivity in both SNAr and cross-coupling reactions.[6]
For This compound , the presence of two powerful EWGs (5-fluoro and 3-ester) is expected to render the pyridine ring highly electron-deficient. This will make it an excellent substrate for SNAr and a more reactive, though still challenging, substrate for palladium-catalyzed cross-coupling compared to simple 2-chloropyridine. The 6-methoxy group, an EDG, provides a slight counteracting electronic effect but also introduces potential steric considerations.
Positional Effects and Steric Hindrance
The pyridine nitrogen atom itself is a potent electron-withdrawing entity, making the C2 and C4 positions significantly more electrophilic and susceptible to nucleophilic attack than the C3 position.[6][7] For this reason, 3-halopyridines are generally unreactive in SNAr reactions.[7] Furthermore, bulky substituents adjacent to the reactive C-X bond can sterically hinder the approach of the palladium catalyst or the nucleophile, thereby reducing reaction rates.[8][9]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are indispensable for C-C and C-N bond formation. However, 2-chloropyridines present specific challenges, namely the difficult oxidative addition of the C-Cl bond and potential catalyst inhibition by coordination of the pyridine nitrogen to the palladium center.[10][11] Overcoming these hurdles requires carefully optimized catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For challenging substrates like 2-chloropyridines, success hinges on the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the difficult oxidative addition step and shield the palladium center from inhibitory coordination.[10] A strong inorganic base, such as K₃PO₄ or Cs₂CO₃, is also critical for activating the boronic acid for transmetalation.[1]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Halogen | Electronic Profile | Catalyst System | Typical Yield | Relative Reactivity |
| 2-Iodopyridine | I | Neutral | Pd(PPh₃)₄, K₂CO₃ | >90% | Very High |
| 2-Bromopyridine | Br | Neutral | Pd(PPh₃)₄, K₂CO₃ | 80-95% | High |
| 2-Chloropyridine | Cl | Neutral | XPhos Pd G3, K₃PO₄ | 60-85%[11] | Moderate |
| This compound | Cl | Electron-Deficient | XPhos Pd G3, K₃PO₄ | >80% (Predicted) | High |
Analysis: While standard 2-chloropyridine requires a state-of-the-art catalyst system to achieve good yields, this compound is predicted to be more reactive. The strong electron-withdrawing effects of the fluoro and ester groups increase the electrophilicity of the C2 position, facilitating the rate-limiting oxidative addition step and likely leading to higher yields under similar conditions.
Buchwald-Hartwig Amination
This reaction is the gold standard for forming C-N bonds. Similar to the Suzuki coupling, the amination of unactivated chloropyridines is challenging and necessitates bulky, electron-rich biarylphosphine ligands and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[2] The reaction often requires elevated temperatures to drive the oxidative addition.[2]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Halogen | Electronic Profile | Catalyst System | Typical Yield | Relative Reactivity |
| 2-Bromopyridine | Br | Neutral | RuPhos Pd G3, NaOtBu | >90% | High |
| 2-Chloropyridine | Cl | Neutral | RuPhos Pd G3, NaOtBu | 70-90%[2] | Moderate |
| 2,4-Dichloropyridine | Cl | Electron-Deficient | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | ~90% (at C2)[12] | High (at C2) |
| This compound | Cl | Electron-Deficient | RuPhos Pd G3, NaOtBu | >90% (Predicted) | Very High |
Analysis: The high degree of electron deficiency in this compound is expected to make it an excellent substrate for Buchwald-Hartwig amination. The activation provided by the substituents should lead to faster reaction rates and higher yields compared to simple 2-chloropyridine, potentially allowing for lower catalyst loadings or reaction temperatures.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, metal-free method for functionalizing electron-poor heteroaromatics.[4] The reaction proceeds through a two-step addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step.
The key to a facile SNAr reaction is a highly electron-deficient aromatic ring capable of stabilizing the negative charge of the Meisenheimer complex. As discussed, the reactivity trend for the leaving group is often F > Cl.
Table 3: Comparative Performance in Nucleophilic Aromatic Substitution
| Substrate | Halogen | Electronic Profile | Typical Nucleophile | Relative Rate |
| 2-Chloropyridine | Cl | Neutral | NaOEt | Very Slow |
| 2-Fluoropyridine | F | Neutral | NaOEt | 1 (Baseline) |
| 2-Chloro-5-nitropyridine | Cl | Electron-Deficient | Piperidine | High |
| This compound | Cl | Very Electron-Deficient | Various Nucleophiles | Very High (Predicted) |
Analysis: this compound is primed for high reactivity in SNAr. The combined electron-withdrawing power of the pyridine nitrogen, the 5-fluoro group, and the 3-ester group creates a highly electrophilic C2 position. This substrate should react readily with a wide range of nucleophiles (alkoxides, thiolates, amines) under mild conditions, likely without the need for metal catalysis.[3][4] While the leaving group is chlorine, the immense electronic activation of the ring is the dominant factor, making it far more reactive than simple 2-chloropyridine or even 2-fluoropyridine.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and coupling partners.
General Workflow
Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine[1][11]
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a precatalyst). Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reaction: Add degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol for Buchwald-Hartwig Amination of a 2-Chloropyridine[2]
-
Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.2-1.4 equiv.), palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), and a magnetic stir bar.
-
Inerting: Seal the flask and perform three evacuate/backfill cycles with an inert gas.
-
Reaction: Add the amine (1.2 equiv.) if it is a liquid, followed by dry, degassed solvent (e.g., toluene or 1,4-dioxane). If the amine is a solid, add it with the other solids in step 1. Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 4 and 5 from the Suzuki protocol.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Nucleophilic Aromatic Substitution (SNAr)[3][4]
-
Setup: To a round-bottom flask with a stir bar, add the halopyridine (1.0 equiv.) and a suitable solvent (e.g., THF, DMF, or the nucleophile itself if it is a liquid alcohol).
-
Reaction: Add the nucleophile (e.g., sodium methoxide, 1.1-1.5 equiv.). The reaction may be run at room temperature or require gentle heating depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product via flash column chromatography or recrystallization.
Summary and Outlook
This compound presents a fascinating reactivity profile that leverages the principles of modern heterocyclic chemistry.
-
For SNAr: It is an exceptionally reactive substrate due to its highly electron-deficient nature. It should readily undergo substitution with a wide range of N-, O-, and S-centered nucleophiles under mild, metal-free conditions.
-
For Pd-Catalyzed Cross-Coupling: While it benefits from the C-Cl bond, which is typically challenging, its electronic activation makes it significantly more reactive than simple 2-chloropyridines. It should perform well in Suzuki-Miyaura and Buchwald-Hartwig reactions using modern, specialized catalyst systems designed for activating C-Cl bonds.
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
- BenchChem. (2025).
- Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
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A Senior Application Scientist's Guide to Alternative Reagents for Complex Molecule Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules, the bedrock of pharmaceutical and fine chemical industries, is undergoing a paradigm shift. Driven by the principles of green chemistry, the field is moving away from a historical reliance on stoichiometric, often hazardous, reagents and energy-intensive processes.[1][2] This guide provides an in-depth comparison of leading alternative reagent systems, offering field-proven insights into their application, performance, and the causality behind their experimental advantages. Our focus is on empowering researchers to design safer, more efficient, and sustainable synthetic routes.
The Imperative for Greener Synthesis: Beyond Yield
Traditional organic synthesis, while powerful, often carries a significant environmental burden, characterized by the use of toxic solvents, hazardous reagents, and the generation of substantial waste.[3][4] The adoption of greener alternatives is not merely an ethical consideration but a practical one, leading to processes that are often more cost-effective, safer, and highly efficient.[4][5] The core of this evolution lies in replacing legacy reagents with catalytic systems that offer high selectivity and turnover under mild conditions. This guide will explore four pillars of modern sustainable synthesis: Biocatalysis, Asymmetric Organocatalysis, Photoredox Catalysis, and innovations in Flow Chemistry and Mechanochemistry.
Biocatalysis: Nature's Approach to Precision and Selectivity
Biocatalysis leverages the exquisite selectivity of enzymes to perform complex chemical transformations.[6] As biodegradable catalysts operating in mild, often aqueous, conditions, enzymes represent a pinnacle of green chemistry.[4][6]
Expertise & Causality: Why Choose Biocatalysis?
The power of biocatalysis lies in the unparalleled stereo-, regio-, and chemoselectivity of enzymes. This precision originates from the highly structured three-dimensional active site of the enzyme, which binds the substrate in a specific orientation, facilitating a single reaction outcome. This eliminates the need for many protection/deprotection steps common in traditional synthesis, dramatically improving atom economy.[7] Advances in genetic engineering have further expanded the biocatalysis toolbox, allowing for the evolution of enzymes tailored for non-natural substrates and demanding industrial processes.[6][8]
Comparative Performance: Biocatalytic vs. Traditional Synthesis of a Chiral Amine
Chiral amines are critical building blocks for many active pharmaceutical ingredients (APIs). The following table compares a traditional chemical resolution with a modern biocatalytic approach using a transaminase.
| Parameter | Traditional Method (Diastereomeric Salt Resolution) | Biocatalytic Method (Transaminase) |
| Reagents | Racemic amine, Chiral resolving agent (e.g., tartaric acid), Base, Acid | Prochiral ketone, Amine donor (e.g., Isopropylamine), Transaminase enzyme, Pyridoxal 5'-phosphate (PLP) cofactor |
| Solvent | Often methanol or ethanol | Aqueous buffer, often with a small amount of co-solvent |
| Theoretical Yield | 50% (for the desired enantiomer) | Up to 100% |
| Enantiomeric Excess (e.e.) | Variable, often requires multiple recrystallizations | Typically >99% |
| Waste Stream | Unwanted enantiomer, resolving agent, significant solvent waste | Isopropylamine byproduct (acetone), biodegradable enzyme, aqueous waste |
| Conditions | Multiple steps: salt formation, crystallization, separation, liberation | Single enzymatic step, typically at room temperature and neutral pH |
Experimental Protocol: Asymmetric Synthesis of a Chiral Amine using a Transaminase
This protocol describes a typical lab-scale reaction for the asymmetric synthesis of (S)-1-phenylethanamine from acetophenone.
-
Reaction Setup: To a 100 mL jacketed reactor, add 50 mL of potassium phosphate buffer (100 mM, pH 7.5).
-
Reagent Addition: Add acetophenone (1.20 g, 10 mmol), isopropylamine (4.72 g, 80 mmol) as the amine donor, and pyridoxal 5'-phosphate (PLP) (25 mg, 0.1 mmol).
-
Enzyme Addition: Add the selected transaminase enzyme (e.g., 50 mg of a commercially available lyophilized powder).
-
Reaction Execution: Stir the mixture at 30°C for 24 hours. Maintain the pH at 7.5 using a pH stat by adding 1M NaOH as needed.
-
Workup and Isolation: After 24 hours, quench the reaction by adding 20 mL of methyl tert-butyl ether (MTBE). Separate the organic layer. Extract the aqueous layer twice more with 20 mL of MTBE.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purity and enantiomeric excess can be determined by chiral HPLC analysis.
Asymmetric Organocatalysis: Metal-Free Chiral Synthesis
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, providing a powerful alternative to transition-metal catalysts.[9] This field, recognized with the 2021 Nobel Prize in Chemistry, has revolutionized the synthesis of chiral molecules.[10][11]
Expertise & Causality: The Logic of Organocatalytic Activation
Organocatalysts function via distinct activation modes, most notably iminium-ion and enamine catalysis.[12] For example, a chiral secondary amine catalyst (like a proline derivative) will react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the dienophile, making it highly reactive towards a nucleophile in a predictable, stereocontrolled manner. This approach avoids the cost, toxicity, and purification challenges associated with residual heavy metals.[9]
Workflow for Selecting an Alternative Reagent
Caption: Decision workflow for selecting an alternative synthetic reagent.
Catalytic Cycle: Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle for a proline-catalyzed asymmetric aldol reaction.
Photoredox Catalysis: Harnessing Light for Novel Reactivity
Visible-light photoredox catalysis uses light to access novel reaction pathways by engaging in single-electron transfer (SET) processes.[13][14] This technique allows for the formation of radical intermediates under exceptionally mild conditions, enabling transformations that are difficult or impossible to achieve with traditional thermal methods.[13][15]
Expertise & Causality: The Mechanism of Action
A photocatalyst (often a ruthenium or iridium complex, but increasingly earth-abundant metals) absorbs visible light to reach an excited state.[14][16] This excited state is a potent single-electron oxidant and reductant, capable of interacting with an organic substrate to generate a radical ion.[14] This open-shell intermediate can then undergo a variety of transformations, such as C-H functionalization or cross-coupling, that bypass the high activation energies of two-electron pathways.[15] This enables reactions to proceed at room temperature, showing high functional group tolerance.
Mechanism of Photoredox Catalysis
Caption: Reductive and oxidative quenching cycles in photoredox catalysis.
Process Intensification: Flow Chemistry & Mechanochemistry
Beyond direct reagent replacement, new processing technologies are revolutionizing synthesis by altering the physical environment of the reaction.
Flow Chemistry: Enhancing Safety and Scalability
Flow chemistry involves performing reactions in a continuously flowing stream rather than a traditional batch reactor.[17][18] This approach offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher reproducibility and yields.[17][19]
Causality: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer. This enables the safe use of highly exothermic or hazardous reagents that would be dangerous to handle at a large scale in a batch process.[20] The continuous nature of the process also facilitates seamless scaling from lab to production and allows for the integration of in-line analysis for real-time monitoring and control.[17][19]
Comparative Performance: Batch vs. Flow Synthesis of an API Intermediate
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Temperature Control | Prone to "hot spots," difficult to control exotherms | Precise and uniform temperature control |
| Safety | High risk with hazardous intermediates or exothermic reactions at scale | Small reactor volumes and superior heat transfer minimize risk |
| Scalability | Requires re-optimization and different equipment for scale-up | Achieved by running the system for a longer duration ("scaling out") |
| Reproducibility | Can vary between batches | Highly consistent and reproducible product quality |
| Footprint | Large, requires multiple large vessels | Compact, significantly smaller plant footprint |
Schematic of a Continuous Flow Synthesis Setup
Caption: Basic components of a continuous flow chemistry system.
Mechanochemistry: Solvent-Free Synthesis
Mechanochemistry uses mechanical force—such as grinding in a ball mill—to induce chemical reactions.[21][22] This solvent-free approach is a powerful tool for green chemistry, as it dramatically reduces waste from organic solvents.[23][24]
Causality: The intense energy input from milling can break down crystal lattices, increase surface area, and create localized high-pressure "hot spots," enabling reactions between solids that would not occur in solution or would require high temperatures.[24] This can lead to the formation of unique products or polymorphs and is particularly effective for multi-component reactions and the synthesis of coordination complexes.[23][24]
Experimental Protocol: Mechanochemical Knoevenagel Condensation
This protocol describes a solvent-free synthesis of a C-C bond via ball milling.
-
Mill Setup: Place benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and a catalytic amount of basic alumina (0.2 g) into a 50 mL stainless steel milling jar.
-
Milling: Add two 10 mm stainless steel balls to the jar.
-
Execution: Secure the jar in a planetary ball mill or mixer mill and operate at 600 rpm for 15 minutes.
-
Isolation: After milling, open the jar in a fume hood. The product is a solid powder.
-
Purification: Dissolve the solid mixture in a minimal amount of hot ethanol and filter to remove the alumina catalyst. The product will crystallize upon cooling, yielding a high purity solid with no need for column chromatography. This method avoids the use of bulk toxic solvents like toluene or benzene often used in traditional azeotropic distillation for this reaction.
Conclusion
The adoption of alternative reagents and technologies is no longer a niche academic pursuit but a critical component of modern, sustainable chemical synthesis. Biocatalysis and organocatalysis offer unparalleled selectivity for constructing complex chiral molecules without the drawbacks of traditional methods. Photoredox catalysis opens the door to novel bond formations under exceedingly mild conditions. Finally, process technologies like flow chemistry and mechanochemistry provide fundamentally safer, more efficient, and scalable ways to manufacture the molecules that define the pharmaceutical and fine chemical industries. By understanding the underlying principles and comparative advantages of these approaches, researchers and drug development professionals can build a more sustainable and innovative future.
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A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
<_-3a_attempt>
In the landscape of pharmaceutical development, the stringent assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring safety and efficacy. For a compound such as Methyl 2-chloro-5-fluoro-6-methoxynicotinate, a substituted pyridine derivative likely serving as a key intermediate in drug synthesis, robust and reliable analytical methods are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of its purity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities.[1][2] HPLC is the workhorse for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[2] For this compound, its ester and methoxy functionalities, along with its halogen substitutions, suggest a compound with moderate polarity and volatility, making it a candidate for either technique, depending on the specific impurities of concern.
Pillar 1: Strategic Method Selection - Causality Behind the Choice
The decision to employ HPLC or GC-MS hinges on a thorough understanding of the manufacturing process and potential degradation pathways of this compound. Potential impurities could include starting materials, by-products from incomplete reactions (e.g., isomers, compounds with incomplete methylation or halogenation), and degradation products.
-
High-Performance Liquid Chromatography (HPLC): This technique is generally the preferred method for the analysis of APIs and their related substances due to its versatility in handling a wide range of polar and non-polar compounds without the need for derivatization.[1] Given the aromatic and polar nature of the target compound, reversed-phase HPLC with UV detection is a logical starting point. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerhouse combination is ideal for identifying and quantifying volatile and semi-volatile impurities.[5][6][7] The sample is vaporized and separated based on boiling point and interaction with the stationary phase in a capillary column. The mass spectrometer provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for detecting residual solvents or volatile by-products from the synthesis.
Workflow for Method Selection and Validation
Caption: Workflow for selecting and validating a chromatographic method.
Pillar 2: Self-Validating Protocols for Scientific Integrity
The trustworthiness of an analytical method lies in its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[8][9][10] The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.
This method is designed to quantify the purity of this compound and separate it from potential non-volatile impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. System Suitability:
Before sample analysis, inject the standard solution five times and evaluate the following parameters as per USP <621> and Ph. Eur. 2.2.46.[3][11][12][13][14][15][16][17]
-
Tailing Factor: Should be between 0.8 and 1.8.[14]
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Theoretical Plates: Greater than 2000.
4. Validation Parameters (as per ICH Q2(R1)): [8][18][19][20][21][22]
-
Specificity: Analyze a blank (diluent), a standard solution, and a sample solution. Spike the sample solution with potential impurities to demonstrate that the peak for this compound is free from interference.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate sample preparations on the same day. The RSD should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
This method is designed to identify and quantify volatile impurities, such as residual solvents and potential volatile by-products.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-400.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
3. System Suitability:
Inject a standard solution to verify system performance, including peak shape and signal intensity.
4. Validation Parameters (as per ICH Q2(R1)): [8][18][19][20][21][22]
-
Specificity: The mass spectrometer provides high specificity. Confirm the identity of the main peak by comparing its mass spectrum with a reference library.
-
Linearity, Accuracy, and Precision: Validate for any identified and quantifiable impurities in a similar manner to the HPLC method.
-
LOD and LOQ: Determine for each potential volatile impurity.
Pillar 3: Data Presentation and Authoritative Grounding
The following table summarizes the comparative performance of the two techniques for the purity validation of this compound.
| Parameter | HPLC-UV | GC-MS | Rationale and Insights |
| Applicability | Primary choice for the main component assay and non-volatile impurities.[1] | Ideal for volatile and semi-volatile impurities, including residual solvents. | The choice depends on the likely impurity profile. Often, both methods are used orthogonally for comprehensive characterization. |
| Selectivity/Specificity | Good, based on chromatographic separation and UV detection. Potential for peak co-elution. | Excellent, due to chromatographic separation combined with mass spectrometric identification.[23] | GC-MS offers higher confidence in impurity identification due to the structural information from the mass spectrum. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to ng/mL range. | Can reach pg levels for many compounds. | GC-MS is generally more sensitive for amenable compounds. |
| Quantitation | Highly accurate and precise for the main component and impurities. | Can be highly quantitative but may require specific internal standards for best accuracy. | HPLC is often considered the gold standard for API purity assays. |
| Sample Preparation | Generally straightforward dissolution in a suitable solvent. | May require derivatization for non-volatile compounds, but likely not for the target analyte. | Simpler sample preparation for HPLC is an advantage. |
| Thermal Stability | Analysis is performed at or near ambient temperature. | Requires the analyte to be thermally stable and volatile. | Potential for degradation of thermally labile impurities in the GC injector. |
Conclusion
For the comprehensive purity validation of this compound, a dual-method approach is often the most rigorous and defensible strategy. HPLC-UV stands out as the primary method for assaying the main component and quantifying known non-volatile impurities due to its robustness, precision, and broad applicability.[24] GC-MS serves as a critical complementary technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.[25]
By employing these orthogonal techniques and adhering to the validation principles outlined in ICH Q2(R1), researchers and drug development professionals can ensure the quality, safety, and consistency of their API, ultimately facilitating a smoother regulatory submission process.[21] The continuous lifecycle approach to method validation is also becoming increasingly important.[21]
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- 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).
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- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
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- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International.
- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed.
- Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital.
- Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate.
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent.
- (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate.
- Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate.
- Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. MDPI.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
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- 13. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
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Spectroscopic data comparison for isomers of Methyl 2-chloro-5-fluoro-6-methoxynicotinate.
An Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-chloro-5-fluoro-6-methoxynicotinate Isomers
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical control point. Positional differences of functional groups on an aromatic scaffold can profoundly impact a molecule's biological activity, toxicity, and patentability. This guide provides a comprehensive comparison of the expected spectroscopic data for two key isomers of a substituted methyl nicotinate, offering a robust analytical framework for researchers.
The two isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: Methyl 6-chloro-5-fluoro-2-methoxynicotinate
While both share the same molecular formula (C₈H₇ClFNO₃) and mass, the spatial arrangement of the chloro and methoxy substituents creates distinct electronic environments. These differences are readily interrogated and distinguished using a multi-pronged spectroscopic approach employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). This guide will delve into the theoretical underpinnings and practical application of these techniques for definitive isomer characterization.
NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms in a molecule. For the isomers , both ¹H and ¹³C NMR will provide a wealth of information based on chemical shifts and coupling constants.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹H NMR: The Aromatic Proton as a Decisive Probe
The most striking difference between the two isomers will be the chemical shift of the lone aromatic proton on the pyridine ring. Its electronic environment is dictated by the nature and position of the adjacent substituents.
-
For Isomer A: The proton is at the C4 position, situated between the ester (at C3) and the fluorine (at C5). It will experience a significant downfield shift due to the electronegativity of the adjacent fluorine atom. Furthermore, it will exhibit a characteristic doublet splitting due to coupling with the ¹⁹F nucleus.
-
For Isomer B: The proton is also at the C4 position, but it is now situated between the ester (at C3) and the fluorine (at C5), with the chloro and methoxy groups swapped. The fundamental electronic environment around the C4 proton remains similar, but the overall electron density on the ring will be subtly different, leading to a small but measurable change in its chemical shift compared to Isomer A. The key differentiator remains its coupling to fluorine.
The chemical shifts of the two distinct methyl groups (ester vs. methoxy) will also be informative. The methoxy group's resonance will be influenced by the adjacent substituent (Cl in Isomer A, the ring nitrogen in Isomer B), leading to predictable shifts.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted δ (ppm) for Isomer A | Predicted δ (ppm) for Isomer B | Rationale |
| Aromatic-H (C4-H) | ~8.2 ppm (d) | ~8.1 ppm (d) | The proton is deshielded by the adjacent electron-withdrawing ester and fluorine. Its precise shift is sensitive to the remote substituent change. The dominant feature is the doublet (d) splitting from coupling to ¹⁹F. |
| Methoxy (-OCH₃) | ~4.1 ppm (s) | ~4.0 ppm (s) | In Isomer A, the methoxy group is ortho to a chlorine atom, which can cause a slight downfield shift compared to Isomer B, where it is ortho to the ring nitrogen. |
| Ester (-COOCH₃) | ~3.9 ppm (s) | ~3.9 ppm (s) | The environment of the ester methyl group is less affected by the positional swap of the C2/C6 substituents, so its chemical shift is expected to be very similar in both isomers. |
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR provides a direct view of the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the attached functional groups. The most significant differences will be observed for the substituted carbons (C2, C5, C6).
-
Carbon directly attached to Chlorine (C-Cl): This carbon resonance will be significantly different. In Isomer A, this is C2; in Isomer B, it is C6.
-
Carbon directly attached to the Methoxy group (C-OCH₃): This carbon will be highly shielded (shifted upfield) due to the electron-donating resonance effect of the oxygen. Its position (C6 in Isomer A, C2 in Isomer B) provides a clear diagnostic signal.
-
Carbon-Fluorine Coupling (JCF): The carbon attached to fluorine (C5) will appear as a large doublet. The carbons at C4 and C6 (in Isomer A) or C4 and C2 (in Isomer B) will also show smaller C-F couplings.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) for Isomer A | Predicted δ (ppm) for Isomer B | Rationale |
| C2 | ~155 ppm | ~160 ppm (Shielded by -OCH₃) | In Isomer A, C2 is attached to chlorine. In Isomer B, it is attached to the strongly electron-donating methoxy group, causing a significant upfield shift. |
| C3 | ~115 ppm | ~115 ppm | The environment of C3 (bearing the ester) is relatively conserved between the two isomers. |
| C4 | ~140 ppm (d, JCF ≈ 4 Hz) | ~140 ppm (d, JCF ≈ 4 Hz) | This carbon's chemical shift is influenced by the adjacent fluorine, resulting in a small C-F coupling. |
| C5 | ~150 ppm (d, JCF ≈ 250 Hz) | ~150 ppm (d, JCF ≈ 250 Hz) | The carbon directly bonded to fluorine exhibits a characteristically large one-bond C-F coupling constant, making it easy to identify. |
| C6 | ~160 ppm (Shielded by -OCH₃) | ~155 ppm | In Isomer A, C6 is attached to the electron-donating methoxy group. In Isomer B, it is attached to chlorine. This swap results in a large, diagnostic shift difference. |
| C=O | ~164 ppm | ~164 ppm | The ester carbonyl carbon is remote from the site of isomerism and should have a nearly identical chemical shift. |
| -OCH₃ | ~54 ppm | ~54 ppm | The methoxy carbon itself will have a similar shift in both isomers. |
| -COOCH₃ | ~53 ppm | ~53 ppm | The ester methyl carbon will be nearly identical in both isomers. |
Vibrational Spectroscopy (FT-IR): Probing Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. While the overall spectra will be complex, key differences can be found in the fingerprint region (1500-600 cm⁻¹), where C-Cl, C-F, and C-O stretching and bending vibrations occur.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder on the ATR crystal and apply pressure. For liquids or solutions, a thin film can be prepared on a salt plate (e.g., NaCl).
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or salt plate.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
The precise frequencies for C-Cl and C-O stretches on an aromatic ring are sensitive to the electronic nature of adjacent groups. The swap of the methoxy and chloro groups will subtly alter the bond strengths and, therefore, the vibrational frequencies of these groups and the ring itself.
Table 3: Key Expected FT-IR Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Isomer-Specific Observations |
| C=O Stretch (Ester) | 1730-1715 | Minimal difference expected between isomers. |
| C=C/C=N Stretch (Aromatic Ring) | 1600-1450 | The pattern of these peaks can be a unique fingerprint for each isomer. |
| C-F Stretch | 1250-1000 | A strong band, but its position may not shift dramatically between the two isomers. |
| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | The exact position and intensity of these bands will differ slightly due to the change in the adjacent substituent (Cl vs. N), providing a diagnostic marker. |
| C-Cl Stretch | 850-550 | This vibration is often weak and can be difficult to assign definitively, but its position within the fingerprint region will be different for each isomer. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
When coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry confirms the molecular weight and provides structural clues through the analysis of fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole detector) with an electron ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution.
-
Injector: 250 °C, split mode.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Both isomers will exhibit the same molecular ion (M⁺) peak. However, the relative abundances of the fragment ions will differ, reflecting the different bond stabilities based on substituent positions. The initial fragmentation pathways are likely to be the loss of the methoxy radical (•OCH₃) or the ester methoxy radical (•OCH₃), followed by the loss of carbon monoxide (CO).
Diagram: Analytical Workflow for Isomer Differentiation
Caption: Workflow for spectroscopic identification of isomers.
The fragmentation pattern provides the final piece of the puzzle. For example, in Isomer A, the proximity of the chloro and methoxy groups might lead to a unique fragmentation pathway not seen in Isomer B. Analyzing these subtle differences in the mass spectrum provides powerful confirmatory evidence.
Conclusion
Distinguishing between the positional isomers this compound and Methyl 6-chloro-5-fluoro-2-methoxynicotinate is a task readily accomplished through a systematic application of modern spectroscopic techniques.
-
¹H and ¹³C NMR offer the most definitive data, with the chemical shifts of the carbons bearing the chloro and methoxy groups (C2 and C6) providing an unambiguous diagnostic marker.
-
FT-IR serves as a rapid, complementary technique, with subtle but reliable shifts in the C-O and C-Cl vibrational bands in the fingerprint region.
-
GC-MS confirms the molecular weight and provides orthogonal structural evidence through isomer-specific fragmentation patterns.
By integrating data from these three orthogonal techniques, researchers can confidently and unequivocally determine the structure of their synthesized material, ensuring the integrity and reliability of their subsequent research and development efforts.
References
- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and MS. Cengage Learning, URL: [Link]
- Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce.
- SDBS - Spectral Database for Organic Compounds. A comprehensive, free database of spectral data for organic compounds, useful for comparing experimental data with known compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
- ChemDraw. Software for chemical structure drawing and prediction of NMR spectra, which can be used to generate theoretical data for comparison. PerkinElmer. URL: [Link]
Comparative Guide for the Structural Confirmation of Suzuki-Miyaura Cross-Coupling Products Derived from Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Introduction
For researchers, scientists, and professionals in drug development, the precise synthesis and unequivocal structural confirmation of novel chemical entities are paramount. Methyl 2-chloro-5-fluoro-6-methoxynicotinate is a key heterocyclic building block, frequently employed in the construction of complex molecules for pharmaceutical and materials science applications.[1][2][3] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of crucial carbon-carbon bonds.[4][5][6]
This guide provides an in-depth, objective comparison of the products generated from Suzuki-Miyaura reactions of this compound with various arylboronic acids. We will delve into the causality behind experimental choices, present detailed protocols for both synthesis and structural elucidation, and compare the subject reaction with viable alternatives. The core of this document is built upon ensuring scientific integrity through self-validating experimental systems and authoritative references.
The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[4][5][7] When applied to halogenated pyridines, this reaction enables the introduction of diverse aryl and heteroaryl moieties, creating scaffolds prevalent in many biologically active compounds.[8] For a substrate like this compound, the challenge lies in the activation of the C-Cl bond, which is generally less reactive than corresponding C-Br or C-I bonds, often necessitating the use of specialized, electron-rich phosphine ligands and robust bases to achieve high yields.[4][6][9]
Comparative Analysis of Reaction Products and Alternatives
The primary goal of employing this compound in a Suzuki-Miyaura coupling is the synthesis of 2-aryl-5-fluoro-6-methoxynicotinates. The performance of this reaction and the properties of the resulting products can be benchmarked against those derived from alternative starting materials.
Performance Comparison with Alternative Halogenated Nicotinates
| Starting Material | Relative Reactivity in Suzuki-Miyaura Coupling | Typical Catalyst/Ligand System | Economic Considerations |
| This compound | Moderate | Pd(OAc)₂ / SPhos or XPhos[7][9] | Often more cost-effective than bromo- or iodo-derivatives.[4] |
| Methyl 2-bromo-5-fluoro-6-methoxynicotinate | High | Pd(PPh₃)₄ or PdCl₂(dppf) | Generally more expensive than the chloro-analog. |
| Methyl 2-iodo-5-fluoro-6-methoxynicotinate | Very High | Standard Pd catalysts often suffice. | Typically the most expensive halogenated starting material. |
Expert Insight: The choice between chloro, bromo, or iodo derivatives often represents a trade-off between reactivity and cost. While chloro-pyridines are economically attractive, they necessitate more sophisticated and often more expensive catalyst systems to achieve efficient coupling.[4][10] The electron-donating methoxy group at the 6-position of the pyridine ring can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst, making the selection of a potent catalytic system crucial.[9]
Experimental Data: A Model Suzuki-Miyaura Reaction
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar chloropyridines.[4][7][9]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-fluoro-6-methoxy-2-phenylnicotinate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 5-fluoro-6-methoxy-2-(4-methoxyphenyl)nicotinate | 80-90 |
| 3 | 4-Acetylphenylboronic acid | Methyl 2-(4-acetylphenyl)-5-fluoro-6-methoxynicotinate | 75-85 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-5-fluoro-6-methoxynicotinate | 65-75 |
Causality Behind Yield Variations: The observed yields are influenced by the electronic nature of the arylboronic acid. Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) generally lead to high yields. Conversely, electron-deficient boronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) can be more challenging coupling partners, sometimes requiring longer reaction times or higher catalyst loadings.[11] Steric hindrance on the boronic acid can also negatively impact reaction efficiency.[12]
Protocols for Synthesis and Structural Confirmation
A self-validating system requires robust and reproducible protocols. The following sections provide detailed methodologies for the synthesis of 2-aryl-5-fluoro-6-methoxynicotinates and their subsequent structural confirmation.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis and structural confirmation.
Detailed Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of challenging chloropyridines.[4][7][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoro-6-methoxynicotinate.
Protocols for Structural Confirmation
Unequivocal structural confirmation relies on a combination of spectroscopic and analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the routine structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative.[13][14]
Key Diagnostic Signals:
-
¹H NMR: Appearance of signals corresponding to the newly introduced aryl group. A downfield shift of the pyridine proton is also expected.
-
¹³C NMR: Appearance of new aromatic carbon signals from the coupled aryl ring. The carbon atom of the pyridine ring formerly bonded to chlorine will show a significant upfield shift.
-
¹⁹F NMR: The chemical shift of the fluorine atom on the pyridine ring is sensitive to its electronic environment.[15][16] The substitution of the chlorine atom with an aryl group will induce a predictable shift in the ¹⁹F resonance. This technique is highly sensitive and can provide clear evidence of successful coupling.[17]
2. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the product, allowing for the determination of its elemental composition.
Procedure:
-
Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
Compare the experimentally determined monoisotopic mass with the calculated mass for the expected product. A mass accuracy of <5 ppm is considered definitive confirmation of the elemental composition.
3. Single-Crystal X-ray Diffraction
For crystalline products, X-ray crystallography provides unambiguous proof of structure, including relative stereochemistry.[18][19][20]
Procedure:
-
Grow single crystals of the purified product suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in a suitable solvent system (e.g., chloroform/acetone).[18]
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to determine the precise atomic connectivity and three-dimensional arrangement of the molecule.[19][21]
Logical Relationship Diagram for Confirmation Techniques
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A Comparative Guide to the Biological Efficacy of Methyl 2-chloro-5-fluoro-6-methoxynicotinate and Its Analogs
This guide provides a comparative analysis of the potential biological efficacy of Methyl 2-chloro-5-fluoro-6-methoxynicotinate and its analogs. Drawing upon structure-activity relationship (SAR) studies of related pyridine and nicotinic acid derivatives, we explore the herbicidal and antimicrobial potential of this chemical scaffold. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering a framework for designing and evaluating novel bioactive compounds.
Introduction to the Core Scaffold
This compound is a substituted pyridine derivative. The pyridine ring is a well-established pharmacophore in medicinal and agricultural chemistry due to its presence in numerous bioactive compounds.[1][2] The specific substitutions on this core molecule—a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position—are expected to significantly influence its biological activity by altering its electronic properties, lipophilicity, and steric profile. This guide will explore the potential impact of these and other modifications on the herbicidal and antimicrobial efficacy of this class of compounds.
Part 1: Comparative Herbicidal Efficacy
While direct herbicidal testing data for this compound is not extensively available in public literature, the broader class of pyridine derivatives has been widely investigated for its herbicidal properties.[1][3][4][5][6][7] Structure-activity relationship studies on analogous compounds provide a strong basis for predicting the herbicidal potential of this scaffold.
Key Structural Features for Herbicidal Activity
Research into pyridine-based herbicides has identified several key structural features that correlate with high efficacy. These insights can be extrapolated to predict the potential of this compound analogs.
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridine ring is often critical. In many synthetic auxin herbicides, this position interacts with key amino acid residues in the target protein.[1][7] The methoxy group in the parent compound could be a starting point for modification.
-
Halogenation: The presence and position of halogen atoms significantly impact herbicidal activity. The chloro and fluoro substituents in the core molecule are likely to enhance its efficacy.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role in its uptake, translocation, and interaction with the target site within the plant.
Hypothetical Analogs and Predicted Efficacy
Based on established SAR principles for pyridine herbicides, we can propose a series of analogs of this compound and predict their relative herbicidal potential.
| Analog | Modification from Parent Compound | Predicted Herbicidal Activity | Rationale based on SAR of related compounds |
| Analog A | Replacement of the 6-methoxy group with a trifluoromethyl group | Potentially High | Trifluoromethyl groups are known to enhance the herbicidal activity of some pyridine derivatives.[6] |
| Analog B | Substitution of the 2-chloro group with a phenoxy group | Potentially Moderate to High | Phenyl-substituted analogs have shown significant herbicidal activity in other pyridine series.[3] |
| Analog C | Introduction of an amino group at the 4-position | Potentially High | 4-aminopicolinates are a well-known class of synthetic auxin herbicides.[1][7] |
| Analog D | Ester modification: replacement of the methyl ester with a bulkier alkyl ester | Variable | The ester group can influence uptake and translocation; optimal chain length would need to be determined experimentally. |
Experimental Protocol: Pre-emergence Herbicidal Activity Assay
To validate the predicted herbicidal efficacy of these analogs, a standardized pre-emergence assay can be conducted.
Objective: To assess the inhibitory effect of the test compounds on the germination and early growth of target weed species.
Materials:
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Petri dishes or multi-well plates
-
Filter paper
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth medium or distilled water
-
Incubator with controlled light and temperature
Procedure:
-
Prepare a series of dilutions for each test compound.
-
Place a sterile filter paper in each petri dish or well.
-
Apply a fixed volume of each compound dilution to the filter paper. A solvent-only control should be included.
-
Place a predetermined number of weed seeds onto the treated filter paper.
-
Add a sufficient amount of growth medium or distilled water to moisten the filter paper.
-
Seal the dishes/plates and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7-14 days), measure the germination rate and the root and shoot length of the seedlings.
-
Calculate the half-maximal effective concentration (EC50) for each compound.
Workflow for Herbicidal Activity Screening:
Caption: Workflow for pre-emergence herbicidal activity screening.
Part 2: Comparative Antimicrobial Efficacy
Nicotinic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[4][8][9][10][11][12][13] The presence of a fluorine atom in the core structure of this compound is particularly noteworthy, as fluorinated organic compounds often exhibit enhanced biological activity.[14]
Structure-Activity Relationship in Antimicrobial Pyridines
-
Fluorine Substitution: The introduction of fluorine can increase metabolic stability and binding affinity to target enzymes.
-
Amide and Hydrazone Derivatives: Conversion of the ester group to amides or hydrazones has been a successful strategy for developing potent antimicrobial agents from nicotinic acid.[11][13]
-
Heterocyclic Moieties: The linkage of other heterocyclic rings to the pyridine core can significantly enhance antimicrobial potency.
Hypothetical Analogs and Predicted Efficacy
Based on these principles, we propose the following analogs for antimicrobial screening:
| Analog | Modification from Parent Compound | Predicted Antimicrobial Activity | Rationale based on SAR of related compounds |
| Analog E | Conversion of the methyl ester to a nicotinoyl hydrazide | Potentially High Antibacterial | Hydrazide derivatives of nicotinic acid have shown significant antibacterial activity.[13] |
| Analog F | Reaction of Analog E with substituted aldehydes to form hydrazones | Potentially Broad Spectrum | Hydrazone derivatives often exhibit both antibacterial and antifungal properties.[15] |
| Analog G | Replacement of the 6-methoxy group with a substituted pyrazole | Potentially High Antifungal | Pyrazole-containing heterocyclic systems have demonstrated potent antifungal activity. |
| Analog H | Synthesis of a pyrimidine-fused analog | Potentially High Antifungal | Pyrimidine derivatives are known for their fungicidal properties.[8][9] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of each test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 24-48h for fungi).
-
Determine the MIC by visually inspecting for the absence of growth or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration with no visible growth.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound represents a promising scaffold for the development of novel biologically active compounds. Based on the extensive research into related pyridine and nicotinic acid derivatives, analogs of this core structure hold significant potential as both herbicides and antimicrobial agents. The proposed modifications and experimental workflows in this guide provide a rational framework for the synthesis and evaluation of a new generation of bioactive molecules. Further empirical testing is essential to validate these predictions and to fully elucidate the structure-activity relationships within this specific chemical series.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Nicotinic Acids: A Comparative Benchmark
Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] The strategic synthesis of these pyridine-based molecules is paramount for generating diverse molecular libraries for screening, lead optimization, and ultimately, the creation of novel therapeutics.[2][3][4] This guide provides an objective, in-depth comparison of key synthetic routes, grounding the discussion in mechanistic principles and supporting experimental data to empower researchers in selecting the optimal methodology for their specific target derivatives.
The synthetic strategies can be broadly bifurcated into two distinct approaches: the de novo construction of the pyridine ring system from acyclic precursors and the functionalization of a pre-existing nicotinic acid or pyridine core.[1] Each pathway presents a unique set of advantages and is inherently suited for different substitution patterns and research objectives.
De Novo Synthesis: Constructing the Pyridine Core
Building the heterocyclic ring from the ground up offers a powerful method for installing complex substitution patterns in a convergent manner. Two classical, yet enduringly relevant, methods exemplify this approach: the Bohlmann-Rahtz synthesis and the Guareschi-Thorpe condensation.
The Bohlmann-Rahtz Pyridine Synthesis
This method provides a versatile two-step route to 2,3,6-trisubstituted pyridines.[5] The core transformation involves the condensation of an enamine with an ethynylketone, which generates an aminodiene intermediate. This intermediate, upon thermal induction, undergoes an E/Z isomerization followed by a cyclodehydration to yield the final aromatic product.[6][7]
Causality in Experimental Choices: The primary drawback of the Bohlmann-Rahtz synthesis has historically been the high temperatures required for the final cyclodehydration step, which can limit substrate scope.[5] However, this has been largely overcome through the use of acid catalysis (e.g., acetic acid, Amberlyst-15), which significantly lowers the activation energy for the ring-closing event, allowing the reaction to proceed at much lower temperatures.[5][7] For enamines that are unstable or difficult to isolate, a three-component variant using ammonium acetate as an in situ nitrogen source has been developed, enhancing the practicality of the process.[5]
Advantages:
-
Highly convergent route to polysubstituted pyridines.
-
Builds complex cores from relatively simple, acyclic precursors.
-
Modern modifications have increased its versatility and mildness.[5]
Limitations:
-
Traditionally requires high temperatures, which can limit functional group tolerance.[5]
-
Purification of the aminodiene intermediate is sometimes necessary.[5]
-
Enamine Formation (if not pre-formed): To a solution of a β-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene), add ammonium acetate (1.1 eq). Reflux the mixture with a Dean-Stark trap until water evolution ceases. Cool the reaction mixture to room temperature.
-
Condensation: Add the ethynylketone (1.0 eq) to the solution of the enamine. If catalysis is desired, add acetic acid (e.g., 5:1 toluene/acetic acid mixture).[5]
-
Cyclodehydration: Stir the mixture at a temperature ranging from room temperature to reflux (e.g., 80-110°C), monitoring by TLC until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction, wash with a saturated aqueous solution of NaHCO₃, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the substituted pyridine.
Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.
Guareschi-Thorpe Condensation
This classical reaction provides an efficient pathway to highly functionalized 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones).[8] The synthesis involves the condensation of a compound with an active methylene group, typically cyanoacetamide or an alkyl cyanoacetate, with a 1,3-dicarbonyl compound in the presence of a base, commonly ammonia or a derivative thereof.[9][10]
Causality in Experimental Choices: The Guareschi-Thorpe reaction is notable for its operational simplicity and adaptability to green chemistry principles. Advanced protocols utilize ammonium carbonate in an aqueous medium, where it serves as both the nitrogen source for the pyridine ring and the reaction promoter.[11] This approach is inexpensive, user-friendly, and environmentally benign, often resulting in the precipitation of the product directly from the reaction medium, simplifying purification.[8]
Advantages:
-
Excellent route to 2-pyridone and 2-hydroxypyridine scaffolds.
-
Utilizes readily available and inexpensive starting materials.
-
Can be performed under environmentally friendly "green" conditions.[11]
Limitations:
-
The primary products are pyridones, which may require subsequent reactions to achieve other substitution patterns.
-
The scope can be limited by the availability of suitable 1,3-dicarbonyl precursors.
-
Reaction Setup: In a round-bottom flask, combine cyanoacetamide (1.0 eq), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), and ammonium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of water and ethanol.
-
Heating: Heat the reaction mixture (e.g., at 80°C) for several hours, monitoring by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature or in an ice bath. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold water and/or ethanol, and dry under vacuum to yield the desired 2-pyridone.
Caption: Key components of the Guareschi-Thorpe Condensation.
Core Functionalization: Modifying the Pyridine Ring
When the target molecule shares a common pyridine core, modifying a pre-existing ring is often the most efficient strategy. This approach ranges from harsh, industrial oxidation processes to sophisticated, modern C-H activation techniques.
Oxidation of Alkylpyridines
This is the dominant industrial method for producing the parent nicotinic acid (also known as niacin or vitamin B3).[12] The process typically involves the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine.[13] While historical methods used stoichiometric oxidants like potassium permanganate, modern industrial synthesis relies on catalytic gas-phase oxidation over transition metal oxide catalysts (e.g., V₂O₅-based) or liquid-phase oxidation with nitric acid.[12][14]
Causality in Experimental Choices: The choice of oxidant and conditions is a trade-off between efficiency, cost, and environmental impact. The nitric acid oxidation of 5-ethyl-2-methylpyridine is high-yielding but produces nitrous oxide (N₂O), a potent greenhouse gas.[12] Catalytic gas-phase oxidation of 3-picoline with air is a greener alternative, avoiding harsh liquid oxidants and proceeding with high conversion and selectivity under optimized conditions.[12][15]
Advantages:
-
Highly optimized and cost-effective for large-scale industrial production of nicotinic acid.[12]
-
Utilizes readily available feedstocks.[12]
Limitations:
-
Requires harsh reaction conditions (high temperature and pressure).[16]
-
Can be environmentally challenging, generating significant waste and by-products.[12]
-
Generally limited to the synthesis of the parent nicotinic acid or simple derivatives.
Note: This protocol uses nicotine as a starting material but illustrates the principle of strong acid oxidation. Extreme caution should be exercised.
-
Reaction Setup: In a large flask within a fume hood, carefully add nicotine (1.0 eq) in small portions to concentrated nitric acid (a large excess). Ensure adequate mixing after each addition.
-
Initiation: Gently heat the solution on a steam bath to approximately 70°C. The reaction is exothermic and will proceed spontaneously, often causing the liquid to boil.
-
Digestion: Once the initial vigorous reaction subsides (approx. 1 hour), continue heating on the steam bath for 10-12 hours to ensure complete oxidation.
-
Isolation: Evaporate the solution on the steam bath to near dryness.
-
Purification: Add distilled water to the residue and heat to form a complete solution. Upon cooling, the nicotinic acid nitrate product will crystallize and can be collected by filtration.
Caption: General schematic for the oxidation of alkylpyridines.
Transition-Metal-Catalyzed C–H Functionalization
C–H functionalization has emerged as a state-of-the-art tool for modifying heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-halogenated substrates.[17] However, the pyridine ring presents a unique challenge: the lone pair on the nitrogen atom can coordinate to the transition metal catalyst, inhibiting its catalytic activity.[18]
Causality in Experimental Choices: To circumvent catalyst inhibition, several strategies have been developed. One common approach is to temporarily modify the nitrogen, for instance, by converting it to a pyridine N-oxide, which alters the electronic properties of the ring and can act as a directing group.[18][19] Another powerful strategy involves using specifically designed ligands or reaction conditions that favor C-H activation over catalyst sequestration.[17] These methods have enabled the regioselective functionalization at positions C2, C3, and C4, which were previously difficult to access.[17][18][20]
Advantages:
-
High atom economy and step efficiency.
-
Enables late-stage functionalization of complex molecules.
-
Avoids the synthesis of organometallic reagents or halogenated precursors.
-
Provides access to previously challenging substitution patterns.[17]
Limitations:
-
Can require expensive and/or air-sensitive transition metal catalysts and ligands.
-
Catalyst poisoning by the pyridine nitrogen remains a potential issue.[1]
-
Achieving precise regioselectivity can be challenging and substrate-dependent.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the pyridine substrate (1.0 eq), an arylating agent (e.g., an arylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., phenanthroline, 10 mol%).
-
Reagent Addition: Add a base (e.g., Cs₂CO₃, 2.0 eq) and a suitable anhydrous solvent (e.g., dioxane).
-
Heating: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140°C) for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel to isolate the C3-arylated pyridine.
Caption: A plausible catalytic cycle for Pd-catalyzed C-H arylation.
Biocatalytic Synthesis
In recent years, enzymatic methods have gained significant traction as a green and highly efficient alternative to traditional chemical synthesis.[21][22] For nicotinic acid production, the most prominent route is the hydrolysis of 3-cyanopyridine. This transformation can be achieved in a single step using a nitrilase enzyme or via a two-step cascade involving a nitrile hydratase (to form nicotinamide) followed by an amidase (to hydrolyze the amide to the acid).[16][23]
Causality in Experimental Choices: This approach leverages the exquisite selectivity and efficiency of enzymes. Whole-cell biocatalysis, often using recombinant E. coli or Rhodococcus strains, is frequently employed to avoid costly enzyme purification.[16][24] Immobilizing the cells in a packed-bed bioreactor allows for continuous production and easy separation of the catalyst from the product stream, making it a highly scalable and sustainable process.[24] The mild reaction conditions (ambient temperature and pressure, neutral pH) are a key advantage, preserving energy and avoiding harsh reagents.[16]
Advantages:
-
Environmentally friendly ("green") process with minimal waste.[16]
-
Extremely high conversion rates and yields, often approaching 100%.[16]
-
Mild reaction conditions reduce energy consumption and improve safety.[21]
-
High product purity with few by-products.
Limitations:
-
Enzyme stability and activity can be sensitive to process conditions.
-
The substrate scope is generally narrower than chemical methods.
-
Requires specialized knowledge in microbiology and biocatalysis.
-
Biocatalyst Preparation: Cultivate a microorganism expressing a suitable nitrilase (e.g., recombinant E. coli) in a nutrient-rich medium. Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.5).
-
Immobilization (Optional): For continuous processes, immobilize the whole cells in a matrix such as sodium alginate to improve stability and reusability.[24]
-
Biotransformation: Prepare a buffered aqueous solution of 3-cyanopyridine. Add the prepared cell paste (or immobilized cells) to the substrate solution.
-
Reaction: Incubate the mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation. Monitor the conversion of 3-cyanopyridine and the formation of nicotinic acid by HPLC.
-
Work-up: Once the reaction is complete, separate the biocatalyst by centrifugation or filtration.
-
Purification: Adjust the pH of the supernatant to the isoelectric point of nicotinic acid (approx. 3.5) to precipitate the product. Collect the solid by filtration, wash, and dry.
Caption: Enzymatic pathways for the synthesis of nicotinic acid.
Comparative Summary of Synthetic Routes
The selection of an appropriate synthetic strategy is dictated by the specific goals of the research program, including the desired substitution pattern, required scale, and available resources.
| Synthetic Route | General Approach | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |
| Bohlmann-Rahtz | De Novo Synthesis | Condensation & Cyclodehydration | 2,3,6-Trisubstituted | High convergence; builds complex cores in one pot.[1][5] | High temperatures may be required; limited to specific substitution patterns.[5] |
| Guareschi-Thorpe | De Novo Synthesis | Condensation & Cyclization | 2-Hydroxy- and 2-pyridone cores | Inexpensive, user-friendly, and often "green"; simple work-up.[8][11] | Products are pyridones which may require further functionalization. |
| Alkylpyridine Oxidation | Core Functionalization | C-H Oxidation | Parent nicotinic acid | Industrially proven, cost-effective for large scale.[12] | Harsh conditions; environmentally challenging; limited scope.[12] |
| C-H Functionalization | Core Functionalization | C-H Bond Activation | Aryl, alkyl, heteroaryl groups at various positions.[17][19] | High atom economy; late-stage functionalization; avoids pre-functionalization.[17] | Requires expensive catalysts; potential for catalyst poisoning by pyridine nitrogen.[1] |
| Biocatalysis | Core Functionalization | Enzymatic Hydrolysis | Parent nicotinic acid from 3-cyanopyridine | Extremely high yields; mild, green conditions; high purity.[16] | Narrower substrate scope; requires specialized expertise. |
Conclusion
The synthesis of substituted nicotinic acids is a mature yet continually evolving field. Classical de novo syntheses like the Bohlmann-Rahtz and Guareschi-Thorpe reactions remain indispensable for constructing highly functionalized pyridine cores from simple acyclic starting materials. For modifying an existing pyridine framework, a clear dichotomy exists. For the large-scale, economical production of the parent nicotinic acid, industrial oxidation methods are unparalleled, despite their environmental drawbacks.[12] Conversely, for the precise, atom-economical introduction of diverse functional groups in a drug discovery context, transition-metal-catalyzed C-H functionalization represents the cutting edge.[17] Finally, the rise of biocatalysis offers a compelling, sustainable, and exceptionally efficient route for specific transformations, heralding a future of greener chemical manufacturing.[21][22] By critically evaluating the strengths and limitations inherent to each methodology, researchers can devise the most efficient and effective synthetic plans to access novel nicotinic acid derivatives for the advancement of science and medicine.
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate in Complex Reaction Mixtures
For researchers, medicinal chemists, and professionals in drug development, the purity and precise characterization of intermediates are paramount. The regiochemistry of substituted aromatic compounds, such as halogenated nicotinic acid derivatives, plays a pivotal role in their reactivity and subsequent biological activity. This guide provides an in-depth comparative analysis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate and its structural isomers, focusing on the potential for cross-reactivity in complex reaction mixtures. We will explore the underlying chemical principles, present a detailed analytical workflow for differentiation, and discuss the implications for process chemistry and drug discovery.
The Challenge of Selectivity with Halogenated Pyridines
This compound is a versatile building block in medicinal chemistry, prized for its specific substitution pattern that allows for directed synthetic transformations. However, in a typical reaction environment, the presence of isomeric impurities or related substances can lead to cross-reactivity, yielding a complex mixture of products. Understanding and predicting this cross-reactivity is crucial for optimizing reaction conditions, minimizing side-product formation, and ensuring the synthesis of the desired target molecule with high purity.
The primary mechanism governing the reactivity of these compounds is Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of the halogen substituents, activates the aromatic ring for nucleophilic attack. The position of these activating and leaving groups significantly influences the rate and regioselectivity of the reaction.
Comparative Analogs for Cross-Reactivity Assessment
To effectively evaluate the cross-reactivity of this compound, a comparative study with its structural isomers is essential. For this guide, we have selected two pertinent analogs:
-
Methyl 2-chloro-6-methoxynicotinate (CAS: 95652-77-0) [1][2]: Lacks the fluorine atom at the 5-position.
-
Methyl 5-chloro-6-methoxynicotinate (CAS: 220656-93-9) [3]: The chloro and methoxy groups are at different positions compared to the target analyte.
These analogs are chosen to probe the electronic and steric effects of the substituent pattern on the molecule's reactivity profile.
Experimental Design for Cross-Reactivity Analysis
The following experimental workflow is designed to simulate a complex reaction environment and assess the relative reactivity and analytical differentiation of the target compound and its analogs.
Caption: Experimental workflow for the comparative cross-reactivity analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for the sensitive and selective quantification of the target analyte and its analogs in a simulated reaction mixture.
1. Preparation of Stock Solutions and Standards:
-
Prepare individual 1 mg/mL stock solutions of this compound, Methyl 2-chloro-6-methoxynicotinate, and Methyl 5-chloro-6-methoxynicotinate in HPLC-grade acetonitrile.
-
From these stocks, prepare a mixed standard solution containing all three analytes at a concentration of 10 µg/mL each in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by serially diluting the mixed standard solution.
2. Sample Preparation:
-
A simulated complex reaction matrix can be prepared by dissolving common reaction byproducts and starting materials (e.g., pyridine, dimethylformamide, and a generic nucleophile like sodium methoxide) in the initial mobile phase composition.
-
Spike the reaction matrix with the mixed standard solution to achieve a final analyte concentration of 1 µg/mL.
-
Filter the spiked sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
3. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte. The exact m/z values will need to be determined by infusing the individual standards.
-
4. Method Validation:
-
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.[5][6]
Anticipated Results and Comparative Performance
The following table summarizes the expected performance characteristics of the three analogs in the described analytical method. The differentiation is based on the principles of chromatography and mass spectrometry.
| Feature | This compound | Methyl 2-chloro-6-methoxynicotinate | Methyl 5-chloro-6-methoxynicotinate |
| Molecular Weight | 219.59 g/mol | 201.61 g/mol | 201.61 g/mol |
| Expected Retention Time | Intermediate | Earliest | Latest |
| Rationale for Retention | The fluorine atom increases polarity slightly compared to the non-fluorinated analog, but the overall hydrophobicity is expected to be between the two isomers. | The lack of the electronegative fluorine atom makes this compound the most polar of the three, leading to the shortest retention time on a C18 column. | The different substitution pattern is likely to result in a more hydrophobic molecule compared to the other two, leading to the longest retention time. |
| MS/MS Fragmentation | Unique precursor and product ions due to the presence of fluorine. | Identical precursor ion to the 5-chloro isomer, but likely different product ions upon collision-induced dissociation. | Identical precursor ion to the 2-chloro isomer, but fragmentation pattern will differ due to the different positions of the substituents. |
| Selectivity in Complex Matrix | High, due to unique mass and chromatographic separation. | Moderate, chromatographic separation from the 5-chloro isomer is crucial for accurate quantification. | Moderate, relies on chromatographic resolution from the 2-chloro isomer. |
| Potential for Cross-Reactivity | Moderate, the electron-withdrawing fluorine may influence the reactivity of the chloro and methoxy groups. | High, the absence of the fluorine may lead to different reactivity compared to the target analyte. | High, the altered substitution pattern will significantly impact the sites of nucleophilic attack. |
Mechanistic Insights into Cross-Reactivity
The potential for cross-reactivity arises from the susceptibility of the halogenated pyridine ring to nucleophilic attack. The positions of the electron-withdrawing groups (halogens and the ester) and the electron-donating methoxy group direct the incoming nucleophile.
Caption: Potential nucleophilic aromatic substitution pathways for the target analyte and its analogs.
In this compound, the chlorine at the 2-position and the fluorine at the 5-position are both potential leaving groups. The relative reactivity at these positions will depend on the nature of the nucleophile and the reaction conditions. The presence of the electron-donating methoxy group at the 6-position will also influence the electron density of the ring and thus the regioselectivity of the attack. The two analogs present different electronic environments, leading to potentially different product profiles when subjected to the same reaction conditions.
Mitigating Analytical Challenges
Co-elution of Isomers: In reversed-phase HPLC, isomers with similar polarities can be challenging to separate.[7] To overcome this, method development should explore different stationary phases (e.g., phenyl-hexyl or pentafluorophenyl) that offer alternative selectivities for aromatic and halogenated compounds.[8]
Matrix Effects: Complex reaction mixtures can contain components that suppress or enhance the ionization of the analytes in the mass spectrometer, leading to inaccurate quantification.[9][10][11] Proper sample preparation, including dilution and filtration, is crucial.[4][12][13][14][15] The use of a stable isotope-labeled internal standard, if available, is the most effective way to compensate for matrix effects.
Conclusion and Recommendations
The selective analysis of this compound in the presence of its structural isomers requires a well-designed analytical strategy. The combination of chromatographic separation and mass spectrometric detection provides the necessary specificity to differentiate these closely related compounds.
For researchers and drug development professionals, the key takeaways are:
-
Anticipate Isomeric Impurities: Be aware of the potential for the formation of structural isomers during synthesis.
-
Employ High-Resolution Analytical Techniques: LC-MS/MS is a powerful tool for the selective detection and quantification of target molecules in complex matrices.
-
Thorough Method Validation is Non-Negotiable: A rigorously validated analytical method is essential for reliable data and ensuring the quality of synthetic intermediates.[5][6][16][17]
-
Understand the Underlying Chemistry: A solid grasp of reaction mechanisms, such as SNAr, is critical for predicting and troubleshooting cross-reactivity issues.
By implementing the principles and protocols outlined in this guide, scientists can confidently navigate the challenges of analyzing complex reaction mixtures and ensure the integrity of their synthetic pathways.
References
- Scribd.
- MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from Methyl 2-chloro-5-fluoro-6-methoxynicotinate
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is only the beginning of the journey. The true value of a newly created molecule lies in the unambiguous confirmation of its structure. This guide provides an in-depth, technically-focused comparison of the essential analytical methodologies for validating the structures of novel compounds derived from the versatile starting material, Methyl 2-chloro-5-fluoro-6-methoxynicotinate. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.
The polysubstituted pyridine ring of this compound offers multiple reactive sites, making it a valuable scaffold in medicinal chemistry. However, the very features that provide its synthetic utility—the presence of chloro, fluoro, and methoxy groups—also introduce complexities in structural elucidation that demand a multi-faceted analytical approach.
The Strategic Imperative: A Multi-Modal Approach to Structural Validation
Relying on a single analytical technique for the structural confirmation of a novel compound is a significant pitfall. Each method provides a unique piece of the structural puzzle, and it is the congruence of data from orthogonal techniques that builds a robust and trustworthy structural assignment. Misinterpretation of spectral data is a common reason for the misassignment of molecular structures, a costly error in drug discovery.[1] Therefore, a comprehensive validation strategy is not just best practice; it is a scientific necessity.
Our validation workflow for novel derivatives of this compound will be built on three pillars of analytical chemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To define the carbon-hydrogen framework and probe the electronic environment of the fluorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecular formula and fragmentation patterns.
-
Single-Crystal X-ray Diffraction: The gold standard for absolute structure determination, providing an unambiguous three-dimensional representation of the molecule.
Below is a graphical representation of the integrated validation workflow:
Caption: Integrated workflow for the structural validation of novel compounds.
Alternative Synthetic Pathways: A Comparative Perspective
While this guide focuses on derivatives of this compound, it is important to acknowledge alternative synthetic routes to functionalized pyridines. The choice of starting material can significantly impact the final structure and the complexity of its validation. Classical methods like the Hantzsch pyridine synthesis offer a direct route to dihydropyridines, which can then be oxidized.[2] More contemporary approaches, such as those utilizing heterocyclic aryne precursors, provide versatile pathways to highly substituted pyridines.[3] The advantage of using a pre-functionalized starting material like this compound lies in the targeted and often more predictable introduction of further diversity.
| Synthetic Strategy | Starting Materials | Key Advantages | Key Disadvantages |
| Derivatization of this compound | This compound | Targeted synthesis, predictable regiochemistry | Limited by the reactivity of the starting material |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, ammonia | One-pot synthesis, high atom economy | Often produces dihydropyridines requiring a subsequent oxidation step |
| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound | High versatility for substituted pyridines | Multi-step, may require specific catalyst |
| Heterocyclic Aryne Chemistry | Silyltriflate precursors | Access to highly functionalized and novel substitution patterns | Precursors can be expensive and require careful handling |
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For derivatives of our target compound, a suite of NMR experiments is essential.
¹H NMR: The Proton Framework
¹H NMR provides information about the number, connectivity, and chemical environment of protons in a molecule. For a hypothetical derivative where the 2-chloro group has been substituted by a new moiety, we would expect to see characteristic signals for the remaining pyridine ring proton, the methoxy group protons, and the methyl ester protons, in addition to signals from the newly introduced substituent.
Expected ¹H NMR Spectral Features for a Derivative of this compound:
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Insights |
| Pyridine H-4 | 7.5 - 8.5 | Doublet (d) or doublet of doublets (dd) | The chemical shift is influenced by the substituents at positions 3, 5, and 6. Coupling to the ¹⁹F at position 5 will result in a characteristic splitting (⁴J-HF). |
| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet (s) | A sharp singlet confirms the presence of the methoxy group. |
| Methyl Ester (-COOCH₃) | 3.7 - 4.0 | Singlet (s) | A singlet in this region is indicative of the methyl ester. |
| Protons on New Substituent | Variable | Variable | The chemical shifts and multiplicities of these protons are crucial for identifying the new group. |
Note: The provided chemical shift ranges are estimates and can be influenced by the specific derivative and the solvent used.
¹³C NMR: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.
Expected ¹³C NMR Chemical Shifts for a Derivative of this compound:
| Carbon Environment | Expected Chemical Shift (ppm) | Key Insights |
| C=O (Ester) | 160 - 175 | Confirms the presence of the ester carbonyl. |
| Pyridine Ring Carbons | 110 - 165 | The exact shifts are highly dependent on the substitution pattern. The carbon attached to fluorine (C-5) will show a large one-bond coupling (¹J-CF). |
| Methoxy (-OCH₃) | 50 - 60 | Characteristic chemical shift for a methoxy carbon. |
| Methyl Ester (-COOCH₃) | 50 - 55 | Chemical shift for the methyl ester carbon. |
¹⁹F NMR: The Fluorine Probe
¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[4][5] The chemical shift of the fluorine signal is very sensitive to changes in the substitution pattern of the pyridine ring.
Expected ¹⁹F NMR Spectral Features:
-
A single resonance, likely in the range of -110 to -140 ppm (relative to CFCl₃), is expected for the fluorine at the 5-position.
-
The signal will be coupled to the H-4 proton, providing further confirmation of their proximity.
2D NMR: Connecting the Dots (HSQC & HMBC)
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the ¹H and ¹³C signals.[1][6][7]
-
HSQC: Correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the definitive assignment of protonated carbons.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the overall connectivity of the molecule.
Caption: Key HSQC and HMBC correlations for structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition of 1D Spectra:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a ¹⁹F{¹H} NMR spectrum.
-
-
Acquisition of 2D Spectra:
-
Perform a phase-sensitive HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
Perform an HMBC experiment to determine long-range ¹H-¹³C correlations.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, and assign all ¹H, ¹³C, and ¹⁹F resonances based on chemical shifts, multiplicities, and 2D correlations.
Pillar 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate molecular weight, allowing for the determination of the molecular formula.
Determining the Molecular Formula
The first and most critical piece of information from MS is the molecular weight. For a novel derivative of this compound, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak that is approximately one-third the intensity of the M⁺ peak. HRMS can distinguish between potential molecular formulas with the same nominal mass.
Fragmentation Analysis
Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner.[8][9] Analyzing these fragmentation patterns can provide valuable structural information.
Expected Fragmentation Pathways for Derivatives of this compound:
-
Loss of the methoxy radical (-•OCH₃) from the ester: A common fragmentation pathway for methyl esters.
-
Loss of the methyl radical (-•CH₃) from the methoxy group.
-
Cleavage of the ester group.
-
Fragmentation of the new substituent: The nature of the new substituent will heavily influence the fragmentation pattern.
Caption: Potential fragmentation pathways in mass spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize in-source fragmentation and preserve the molecular ion.
-
Mass Analysis: Analyze the sample using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. If fragmentation data is acquired (e.g., via MS/MS), propose fragmentation pathways consistent with the expected structure.
Pillar 3: Single-Crystal X-ray Diffraction
While NMR and MS provide strong evidence for a proposed structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the complete three-dimensional structure of a molecule in the solid state.[10] It is the ultimate arbiter in cases of structural ambiguity.
The Power of a Crystal Structure
A high-quality crystal structure provides:
-
Unambiguous connectivity: All atoms and bonds are precisely located.
-
Stereochemistry: The absolute configuration of chiral centers can be determined.
-
Conformation: The preferred three-dimensional shape of the molecule in the solid state is revealed.
-
Intermolecular interactions: Information about how molecules pack in the crystal lattice can be obtained.
The Challenge of Crystal Growth
The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction. This is often more of an art than a science and may require screening of various solvents and crystallization techniques.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
-
-
Crystal Selection and Mounting: Select a well-formed, clear crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates and molecular structure.
Conclusion
The structural validation of novel compounds derived from this compound requires a rigorous and multi-faceted analytical approach. By integrating the complementary data from NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, researchers can build an unshakeable foundation of evidence for their proposed structures. This guide has outlined not just the "how" but the "why" behind these essential validation techniques, providing a framework for ensuring the scientific integrity of newly synthesized molecules. The successful elucidation of a novel compound's structure is a testament to the power of analytical chemistry and a critical step in the journey of drug discovery and development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-chloro-5-fluoro-6-methoxynicotinate
This document provides essential, field-proven guidance for the safe handling and compliant disposal of Methyl 2-chloro-5-fluoro-6-methoxynicotinate (CAS No. 959616-64-9).[1] Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is specifically designed for researchers, scientists, and professionals in the drug development field who handle this and structurally similar halogenated pyridine derivatives.
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous chemical waste.[2][3] Under no circumstances should it be discarded in regular trash or discharged into the sanitary sewer system.[2][4]
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—a chlorinated and fluorinated pyridine derivative—allows for an expert assessment of its probable hazards based on analogous compounds.[4][5] The compound must be handled with the assumption that it presents multiple risks.
Anticipated Hazard Profile:
| Hazard Category | Anticipated Effect & Rationale | Primary Sources of Risk |
| Skin & Eye Contact | Causes skin irritation and serious eye irritation.[6][7][8][9] Halogenated organic compounds are frequently irritants. | Direct splashes, handling contaminated equipment, inadequate PPE. |
| Inhalation | May cause respiratory irritation.[7][9][10] Handling the solid powder can generate dust, and vapors may be present. | Weighing or transferring the compound outside of a fume hood. |
| Environmental | Potentially harmful or toxic to aquatic life with long-lasting effects.[5][11][12] Chlorinated organic molecules can be persistent environmental pollutants. | Improper disposal down drains, significant spills reaching waterways. |
| Combustion Products | Thermal decomposition will likely produce highly toxic and corrosive gases.[12][13] These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HF).[12][13] | Fire involving the compound or its waste. |
This risk profile mandates that all waste, including contaminated consumables and spill cleanup materials, be managed as hazardous waste.[2]
Personal Protective Equipment (PPE) for Disposal Operations
Proper PPE is non-negotiable when handling this compound for disposal. The causality is clear: creating a barrier between the researcher and the chemical is the first line of defense against exposure.
-
Hand Protection : Wear nitrile gloves.[4] Nitrile provides good resistance to a broad range of chemicals, including pyridine derivatives. Always inspect gloves for tears or punctures before use.
-
Eye Protection : Use chemical safety goggles or a face shield.[4][10] Standard safety glasses do not provide adequate protection from splashes.
-
Body Protection : A standard laboratory coat is required to protect against skin contact.[4]
-
Respiratory Protection : All handling of the solid compound or its solutions that could produce dust or aerosols must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][4][14]
Core Disposal Protocol: Waste Segregation and Storage
The cornerstone of compliant disposal is meticulous segregation at the point of generation.[15][16] Mixing incompatible waste streams is a serious safety violation that can lead to dangerous chemical reactions and complicates the final disposal process.[17]
Experimental Protocol for Waste Segregation:
-
Container Selection : Designate a specific hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (the original container is often the best choice) and be in good condition with a secure, leak-proof lid.[2][15][16]
-
Waste Stream Identification : As a halogenated organic compound, this waste must be kept separate from non-halogenated organic waste. This is a critical step because disposal methods, such as incineration, vary based on halogen content.[17]
-
Labeling : The moment the first drop of waste is added, label the container clearly. The label must include:
-
Storage : Keep the waste container closed at all times except when adding waste.[2] Store the container in a designated satellite accumulation area (SAA) within the laboratory, under the control of laboratory personnel.[16] The SAA should have secondary containment (such as a spill tray) to capture any potential leaks.[15][16]
Caption: Waste segregation decision process.
Managing Spills and Contaminated Materials
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Spill Response Actions:
| Spill Size | Containment & Cleanup Protocol | Waste Handling |
| Small Spill (<100 mL or a few grams) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[14] 3. Do not use combustible materials like paper towels as the primary absorbent. 4. Once absorbed, carefully sweep the material into a designated container for hazardous waste.[14] | All cleanup materials (absorbent, gloves, etc.) are now considered hazardous waste and must be placed in the same halogenated waste container.[2][14] |
| Large Spill (>100 mL or many grams) | 1. EVACUATE the immediate area. 2. Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) office immediately.[2] 3. Isolate the area and prevent entry. 4. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. | Cleanup will be managed by trained emergency personnel, who will handle the disposal of all contaminated materials according to established protocols. |
Disposal of Empty Containers
A chemical container is not considered regular trash until it is "RCRA empty." This standard ensures that residual chemicals do not pose a threat to waste handlers or the environment.
Experimental Protocol for Decontaminating Empty Containers:
-
Definition of "Empty" : A container is considered "RCRA empty" if all contents have been removed by pouring, scraping, etc., and no more than 3% of the container's original weight remains.[9]
-
Triple Rinsing : For a container that held a substance treated as hazardous, it must be triple-rinsed to be disposed of as non-hazardous waste.[2]
-
Step 1 : Choose a suitable solvent that can readily dissolve this compound (e.g., acetone, methanol, or ethanol).
-
Step 2 : Add the solvent to the container, filling it to about 10% of its volume. Secure the cap and swirl thoroughly to rinse all interior surfaces.
-
Step 3 : Pour the solvent rinsate into your designated "Halogenated Organic Waste" container. This rinsate is hazardous waste. [2]
-
Step 4 : Repeat this rinsing process two more times for a total of three rinses.
-
-
Final Disposal : After the triple rinse, the container can be considered clean. Deface or remove all chemical labels from the container to prevent confusion.[2][15] It can then be disposed of in the appropriate regular waste stream (e.g., glass recycling or trash).[2]
Caption: Workflow for empty container disposal.
Arranging for Final Disposal
Laboratory personnel are responsible for the proper collection and labeling of waste, but the final transport and disposal must be handled by professionals.
-
Contact EHS : Once your hazardous waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.[2][9]
-
Provide Documentation : Be prepared to provide the SDS or a detailed list of the waste container's contents to the disposal contractor.[9] Accurate documentation is a legal requirement and ensures the waste is handled correctly at the treatment, storage, and disposal facility (TSDF).[18][19]
-
Schedule Pickup : Arrange for a pickup from your laboratory's designated waste accumulation area. Do not allow waste to accumulate beyond regulatory time and quantity limits.[18]
Regulatory Framework Overview
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][20] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste (your institution) is responsible for it from its creation to its ultimate disposal.[19][21] Adhering to the protocols in this guide is a key component of fulfilling that responsibility.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Disposal Guidelines. University of Tabuk. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
- Labor
- EPA Hazardous Waste Management.
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]
- Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
- Material Safety D
- Material Safety D
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Standard Operating Procedure for Pyridine.
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]
- Pyridine: incident management. GOV.UK. [Link]
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Navigating the Safe Handling of Methyl 2-chloro-5-fluoro-6-methoxynicotinate: A Guide to Personal Protective Equipment and Disposal
The structural components of Methyl 2-chloro-5-fluoro-6-methoxynicotinate—a chlorinated and fluorinated pyridine core—suggest a potential for skin and eye irritation, and possible toxicity if inhaled or ingested.[1][3] Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Core Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk.[1][4] | Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.[5][6] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a common choice for a range of chemicals).[1] | Prevents direct skin contact. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.[1] For prolonged contact, double-gloving is recommended. |
| Body Protection | A fully buttoned, flame-retardant laboratory coat.[1] | Protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][2] | Minimizes the inhalation of any potential aerosols or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1] |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling is crucial for preventing accidents and ensuring the integrity of the compound.
Experimental Workflow: From Receipt to Disposal
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection :
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, properly labeled, and sealed hazardous waste container.[7]
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7]
-
-
Disposal Procedure :
Emergency Procedures
Spills :
-
Minor Spill (<1g in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill :
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- BenchChem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- BenchChem. Personal protective equipment for handling 2-Chloropyridine-3-boronic acid.
- Washington State University. Pyridine Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Fisher Scientific. Safety Data Sheet - Methyl 2-chloro-5-nitrobenzoate.
- Sigma-Aldrich. Safety Data Sheet.
- MedChemExpress. Safety Data Sheet - 2-Methyl-5-HT.
- Fisher Scientific. Safety Data Sheet.
- Vector SDS and Chemical Management. Safety Data Sheet.
- ChemicalBook. This compound | 959616-64-9.
- Material Safety Data Sheet.
- Trimaco. Essential Chemical PPE.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Methyl 2-chloro-5-fluorobenzoate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
